3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-8-7(4-9)6(5)2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJDGBKOYYAJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342193 | |
| Record name | 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19713-89-4 | |
| Record name | 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde CAS 19713-89-4 properties
An In-depth Technical Guide to 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS 19713-89-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block with significant applications in organic and medicinal chemistry.[1] Its pyrrole-2-carbaldehyde scaffold is a key structural motif found in numerous biologically active natural products and pharmaceutical molecules.[1] This compound serves as a crucial intermediate in the synthesis of more complex molecular architectures, including porphyrins, dyes, and various heterocyclic systems used in pharmaceuticals, agrochemicals, and materials science.[1][2] Derivatives of this scaffold have been isolated from natural sources like fungi and plants and are central to molecules like the diabetes marker, pyrraline.[1] The presence of a reactive aldehyde group makes it particularly useful for creating Schiff bases and for ligating metal ions.[1]
Chemical and Physical Properties
The fundamental properties of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 19713-89-4[1][3] |
| Molecular Formula | C₇H₉NO[3][4] |
| Molecular Weight | 123.15 g/mol [1][3] |
| InChI Key | LRJDGBKOYYAJJF-UHFFFAOYSA-N[1][4][5] |
| InChI | InChI=1S/C7H9NO/c1-5-3-8-7(4-9)6(5)2/h3-4,8H,1-2H3[4][5] |
| SMILES | N1C=C(C)C(C)=C1C=O[5] |
| Synonyms | 1H-Pyrrole-2-carboxaldehyde, 3,4-dimethyl-; 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde[3] |
| MDL Number | MFCD00030344[3] |
Table 2: Physical Properties
| Property | Value |
| Melting Point | 133 °C[2] |
| Boiling Point | 244.1±35.0 °C (Predicted)[2] |
| Density | 1.099±0.06 g/cm3 (Predicted)[2] |
| Appearance | Solid[6] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
Table 3: Spectroscopic Data Summary
| Technique | Data Availability / Key Features |
| ¹H NMR | Spectrum available. Solvent: DMSO-d6.[4] |
| ¹³C NMR | Data may be available from suppliers.[5] |
| Mass Spectrometry (MS) | Spectrum available.[5] |
| Infrared (IR) | Spectrum available.[5] |
Safety and Handling
Proper handling and storage are essential when working with this compound.
Table 4: Hazard Information and Precautionary Statements
| Category | Information |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] |
| Signal Word | Warning[6][7] |
| Precautionary - Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash face, hands and any exposed skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] |
| Precautionary - Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell.[6] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[6] Recommended storage: 2-8°C under an inert atmosphere.[1][2] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[6] |
Experimental Protocols
Synthesis via Vilsmeier-Haack Formylation
The most common method for synthesizing pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[8] This involves the formylation of an electron-rich pyrrole ring using a Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][8]
Methodology:
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature between 10-20°C.[9] After the addition is complete, remove the ice bath and stir the mixture for approximately 15 minutes to allow for the formation of the chloroiminium salt (Vilsmeier reagent).[9]
-
Pyrrole Addition: Cool the reaction mixture again in an ice bath and dilute with a suitable solvent such as ethylene dichloride.[9] Prepare a solution of the precursor, 3,4-dimethyl-1H-pyrrole, in the same solvent. Add the pyrrole solution dropwise to the stirred Vilsmeier reagent, keeping the temperature below 5°C.[9]
-
Reaction: After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for about 15 minutes.[9]
-
Work-up and Hydrolysis: Cool the mixture and cautiously add a solution of sodium acetate in water to hydrolyze the intermediate iminium salt.[9] Reflux the mixture again for 15 minutes to ensure complete hydrolysis.[9]
-
Extraction and Purification: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ether).[9] Combine the organic extracts, wash with a saturated sodium carbonate solution, and dry over an anhydrous drying agent (e.g., magnesium sulfate).[8][9]
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.[8]
Oxidation to 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid
The aldehyde group can be readily oxidized to a carboxylic acid, providing a key intermediate for synthesizing esters and amides.[1]
Methodology:
-
Reaction Setup: Dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
Oxidant Addition: Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to the stirred solution.[1] Maintain the reaction temperature as required for the specific oxidant.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant. Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under a vacuum to yield 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid.
Visualizations
Synthetic Pathway
The following diagram illustrates the workflow for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
Caption: Vilsmeier-Haack synthesis workflow.
Chemical Reactivity and Applications
This diagram shows the central role of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde as an intermediate for further chemical transformations.
Caption: Key reactions and applications.
Applications in Research and Development
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a valuable precursor in medicinal chemistry. The pyrrole core is present in drugs with antibacterial, anti-inflammatory, antifungal, and anticancer properties.[10] For instance, substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides, derived from this aldehyde, have been investigated as potential antifungal and antimicrobial agents.[10] Its derivatives are also instrumental in developing porphyrin-based photosensitizers for photodynamic therapy and fluorescent dyes like BODIPY.[8] The continued exploration of this compound and its derivatives highlights its role in advancing sustainable and innovative chemistry.[1]
References
- 1. 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde|CAS 19713-89-4 [benchchem.com]
- 2. 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde [myskinrecipes.com]
- 3. CAS 19713-89-4 | 3,4-Dimethylpyrrole-2-carbaldehyde - Synblock [synblock.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde(19713-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the pyrrole class of organic compounds. The pyrrole ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The presence of methyl groups at the 3 and 4 positions, along with a reactive carbaldehyde group at the 2-position, makes this molecule a versatile building block in organic synthesis and a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | - |
| Molecular Weight | 123.15 g/mol | [1] |
| Melting Point | 133 °C | - |
| Boiling Point | 244.1 ± 35.0 °C (Predicted) | - |
| pKa | 15.80 ± 0.50 (Predicted) | - |
| Solubility | No experimental data available. Expected to have low solubility in water and good solubility in organic solvents like DMSO, ethanol, and chloroform based on the properties of similar pyrrole derivatives.[2] | - |
| LogP | No experimental data available. The logP of the parent compound, pyrrole-2-carboxaldehyde, is 0.64, suggesting that 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is likely to be moderately lipophilic.[1] | - |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.
Synthesis: Vilsmeier-Haack Formylation of 3,4-Dimethyl-1H-pyrrole
The most common and efficient method for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack reaction.[3][4][5] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrrole.
Materials:
-
3,4-Dimethyl-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. This in-situ generates the Vilsmeier reagent.
-
After the addition is complete, add a solution of 3,4-Dimethyl-1H-pyrrole in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Once the addition of the pyrrole is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde by column chromatography on silica gel or by recrystallization.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Materials:
-
Purified 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp)[6]
-
Mortar and pestle
Procedure:
-
Ensure the sample of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[7]
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[6][8]
-
Place the capillary tube in the heating block of the melting point apparatus.[6]
-
Heat the sample rapidly to determine an approximate melting range.
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9][10]
Materials:
-
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
-
A range of analytical grade solvents (e.g., water, ethanol, DMSO, chloroform)
-
Scintillation vials or screw-capped test tubes
-
Orbital shaker or vortex mixer
-
Constant temperature water bath
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial.
-
Seal the vials and place them in a constant temperature water bath on an orbital shaker.
-
Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully centrifuge the vials to pellet any remaining suspended solid.
-
Withdraw a known aliquot of the supernatant, taking care not to disturb the solid pellet.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer or HPLC system.
-
The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
LogP Determination (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
RP-HPLC provides a rapid and reliable method for estimating the octanol-water partition coefficient (LogP), a key measure of a compound's lipophilicity.[11][12][13][14]
Materials:
-
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
-
A series of standard compounds with known LogP values
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., methanol or acetonitrile)
-
Buffer (e.g., phosphate buffer)
-
RP-HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare a mobile phase consisting of a mixture of the organic solvent and buffer.
-
Prepare stock solutions of the test compound and the standard compounds in a suitable solvent.
-
Inject each standard compound into the HPLC system and record its retention time.
-
Calculate the capacity factor (k') for each standard.
-
Create a calibration curve by plotting the log(k') of the standards against their known LogP values.
-
Inject the 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde sample and determine its retention time and calculate its log(k').
-
Use the calibration curve to determine the LogP value of the test compound from its log(k').
Logical Workflow: Synthesis and Characterization
As no specific signaling pathways involving 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde have been identified in the literature, the following diagram illustrates the logical workflow for its synthesis and subsequent physicochemical characterization.
Caption: Workflow for the synthesis and characterization of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
This workflow begins with the readily available starting materials and proceeds through the Vilsmeier-Haack synthesis and subsequent purification to yield the target compound. The purified product is then subjected to a series of analytical experiments to determine its key physicochemical properties, culminating in a comprehensive data profile. This systematic approach ensures the production of a well-characterized compound suitable for further research and development applications.
References
- 1. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole-2-carboxaldehyde CAS#: 1003-29-8 [m.chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Guide to the NMR Spectral Data of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS No: 19713-89-4).[1] This pyrrole derivative is a significant building block in medicinal and organic chemistry, forming the core structure of many biologically active compounds.[1] Accurate interpretation of its NMR spectra is crucial for structure verification and in the development of novel molecular entities.
NMR Spectral Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shift ranges for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. These values are representative and can exhibit slight variations depending on the solvent and concentration used during analysis.
Table 1: ¹H NMR Spectral Data [1]
| Proton Assignment | Chemical Shift (δ) Range (ppm) | Multiplicity |
| N-H | 9.0 - 11.0 | Broad Singlet |
| CHO | 9.4 - 9.8 | Singlet |
| C5-H | 6.7 - 7.0 | Singlet |
| C3-CH₃ | 2.0 - 2.3 | Singlet |
| C4-CH₃ | 2.0 - 2.3 | Singlet |
Table 2: ¹³C NMR Spectral Data [1]
| Carbon Assignment | Chemical Shift (δ) Range (ppm) |
| C=O | 175 - 185 |
| C2 | 130 - 140 |
| C5 | 120 - 130 |
| C3 | 125 - 135 |
| C4 | 115 - 125 |
| C3-CH₃ | 10 - 15 |
| C4-CH₃ | 10 - 15 |
Visualization of Molecular Structure
The following diagram illustrates the chemical structure of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, with atom numbering used for NMR assignments.
Caption: Chemical structure of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
Experimental Protocols
High-quality NMR spectra are essential for accurate structural elucidation. The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
1. Sample Preparation:
-
For ¹H NMR: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
For ¹³C NMR: A higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. Dissolve 20-50 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30) is typically used.
-
Number of Scans (NS): 16 to 64 scans are generally sufficient.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is appropriate.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Number of Scans (NS): Due to the lower sensitivity, a larger number of scans (e.g., 1024 or more) is often required.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm is typically used.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Logical Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
Caption: General workflow for NMR analysis.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. This valuable heterocyclic building block is a key intermediate in the synthesis of various pharmaceuticals and functional materials. A thorough understanding of its spectral characteristics is crucial for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.
¹H and ¹³C NMR Spectral Data
The following tables summarize the assigned chemical shifts (δ), multiplicities, and coupling constants (J) for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. The data is based on spectra recorded in dimethyl sulfoxide-d₆ (DMSO-d₆) and is compiled from available spectral databases and comparative analysis of similar pyrrole derivatives.[1][2]
Table 1: ¹H NMR Data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in DMSO-d₆
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| NH (H1) | ~11.5 - 11.8 | br s | 1H | - |
| CHO (H6) | ~9.4 - 9.6 | s | 1H | - |
| H5 | ~6.8 - 7.0 | s | 1H | - |
| 3-CH₃ (H7) | ~2.1 - 2.3 | s | 3H | - |
| 4-CH₃ (H8) | ~1.9 - 2.1 | s | 3H | - |
br s = broad singlet, s = singlet
Table 2: ¹³C NMR Data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in DMSO-d₆
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (C6) | ~178 - 180 |
| C2 | ~130 - 132 |
| C3 | ~128 - 130 |
| C4 | ~124 - 126 |
| C5 | ~122 - 124 |
| 3-CH₃ (C7) | ~12 - 14 |
| 4-CH₃ (C8) | ~10 - 12 |
Structural and Logical Diagrams
The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and the general workflow for NMR analysis.
Caption: Numbered structure of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
References
Mass Spectrometry Analysis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (C₇H₉NO), a heterocyclic aldehyde of interest in medicinal chemistry and drug development. Due to the limited availability of public domain mass spectral data for this specific isomer, this guide utilizes the electron ionization (EI) mass spectrum of its close structural isomer, 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde , which possesses the same molecular weight and elemental composition. The fragmentation patterns are expected to be highly comparable, providing valuable insights for the structural elucidation of related pyrrole derivatives.
Data Presentation: Mass Spectrum of Dimethyl-1H-pyrrole-2-carbaldehyde Isomer
The quantitative data from the electron ionization mass spectrum of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde is summarized in the table below. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 39 | 12.3 | C₃H₃⁺ |
| 41 | 10.2 | C₃H₅⁺ |
| 51 | 8.1 | C₄H₃⁺ |
| 52 | 8.1 | C₄H₄⁺ |
| 53 | 14.4 | C₄H₅⁺ |
| 65 | 7.0 | C₅H₅⁺ |
| 77 | 6.2 | C₆H₅⁺ |
| 80 | 10.2 | [C₅H₆N]⁺ |
| 94 | 21.6 | [M - CHO]⁺ or [M - H - CO]⁺ |
| 108 | 9.3 | [M - CH₃]⁺ |
| 122 | 81.1 | [M - H]⁺ |
| 123 | 100.0 | [M]⁺ |
Note: The fragmentation data presented is for the isomer 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde (PubChem CID: 578970) as a proxy for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
Key Fragmentation Pathways
The fragmentation of dimethyl-pyrrole-2-carbaldehydes under electron ionization typically involves several key pathways originating from the molecular ion ([M]⁺). The most prominent fragmentation is the loss of a hydrogen radical to form the stable [M-H]⁺ ion, which is often the base peak or a fragment of very high abundance. Another significant fragmentation route is the loss of the formyl group (CHO) or a sequential loss of a hydrogen radical and carbon monoxide (CO), leading to the ion at m/z 94. The loss of a methyl group ([M-CH₃]⁺) is also observed.
Infrared Spectroscopy of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the infrared (IR) spectroscopy of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. While a publicly available, complete IR spectrum for this specific molecule is not readily found in the literature, this document outlines the expected spectral characteristics based on the analysis of its constituent functional groups and comparison with structurally related compounds. Furthermore, it details the experimental protocols for obtaining and interpreting the infrared spectrum of this compound, which is a valuable building block in medicinal chemistry and organic synthesis.
Predicted Infrared Spectral Data
The infrared spectrum of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is characterized by the vibrational modes of its pyrrole ring, the aldehyde functional group, and the methyl substituents. The expected absorption bands, their corresponding vibrational modes, and predicted wavenumber ranges are summarized in the table below. These predictions are based on the known spectral data of pyrrole-2-carboxaldehyde and the anticipated effects of the dimethyl substitution on the pyrrole ring.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |
| ~ 3300 - 3400 | N-H stretching | Pyrrole N-H | Medium |
| ~ 2920 - 2960 | C-H stretching (asymmetric) | Methyl (CH₃) | Medium-Strong |
| ~ 2850 - 2880 | C-H stretching (symmetric) | Methyl (CH₃) | Medium |
| ~ 2820 - 2850 & ~2720-2750 | C-H stretching (Fermi resonance) | Aldehyde (CHO) | Weak-Medium |
| ~ 1650 - 1680 | C=O stretching | Aldehyde (CHO) | Strong |
| ~ 1550 - 1580 | C=C stretching | Pyrrole ring | Medium-Strong |
| ~ 1450 - 1470 | C-H bending (asymmetric) | Methyl (CH₃) | Medium |
| ~ 1370 - 1390 | C-H bending (symmetric) | Methyl (CH₃) | Medium |
| ~ 1300 - 1350 | C-N stretching | Pyrrole ring | Medium |
| ~ 1000 - 1200 | In-plane C-H bending | Pyrrole ring | Medium-Weak |
| ~ 700 - 800 | Out-of-plane C-H bending | Pyrrole ring | Strong |
Experimental Protocols
The following provides a detailed methodology for obtaining the infrared spectrum of solid 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde using the potassium bromide (KBr) pellet method. This is a common technique for analyzing solid samples via transmission FTIR.[1][2][3]
Sample Preparation: KBr Pellet Method
-
Grinding: In a clean and dry agate mortar, grind 1-2 mg of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde to a fine powder.
-
Mixing: Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) to the mortar. Gently mix the sample and KBr with a pestle, and then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.
-
Pellet Formation: Transfer the powdered mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Instrumentation and Data Acquisition
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scanning: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded prior to analyzing the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
An alternative and often simpler method for solid sample analysis is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.[1][3] In this technique, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[1]
Visualizations
Molecular Structure
Caption: Molecular structure of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
FT-IR Spectroscopy Workflow
Caption: A simplified workflow for obtaining and analyzing an FT-IR spectrum.
References
An In-depth Technical Guide to the Solubility of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in Organic Solvents
This guide provides a comprehensive analysis of the solubility of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal and organic chemistry.[1] Understanding its solubility is critical for researchers, scientists, and drug development professionals in designing synthetic routes, purification strategies, and formulation protocols.
Introduction to 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde and the Principles of Solubility
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and materials.[1] Its molecular structure, featuring a polar carbaldehyde group and a pyrrole ring capable of hydrogen bonding, alongside nonpolar methyl groups, dictates its solubility in various organic solvents.
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The solubility of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is therefore a nuanced interplay of its polarity, hydrogen bonding capability, and the properties of the solvent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is essential for interpreting its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | PubChem[3] |
| Molecular Weight | 123.15 g/mol | PubChem[3] |
| Melting Point | 133 °C | MySkinRecipes[4] |
| Boiling Point | 244.1±35.0 °C (Predicted) | MySkinRecipes[4] |
| Density | 1.099±0.06 g/cm³ (Predicted) | MySkinRecipes[4] |
| Appearance | Crystalline solid | BenchChem[5] |
The presence of both hydrogen bond donors (the N-H group of the pyrrole ring) and acceptors (the carbonyl oxygen of the carbaldehyde) suggests potential solubility in protic and polar aprotic solvents.
Qualitative and Quantitative Solubility Profile
Qualitative Solubility Assessment:
Based on its structure, 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is expected to be:
-
Soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can engage in dipole-dipole interactions and hydrogen bonding.
-
Soluble in polar protic solvents like alcohols (e.g., methanol, ethanol) due to the potential for hydrogen bonding.
-
Sparingly soluble to insoluble in nonpolar solvents like hexanes, as the polar functional groups will have limited favorable interactions.
-
Likely insoluble in water due to the presence of the nonpolar dimethyl-substituted pyrrole ring, which increases the overall hydrophobicity of the molecule.[6]
For precise quantitative data, a standardized experimental protocol such as the shake-flask method is recommended.[5]
Experimental Protocol for Solubility Determination
To obtain reliable and reproducible solubility data, a systematic experimental approach is necessary. The following sections detail a robust protocol for both qualitative and quantitative solubility determination.
This method provides a rapid initial screening of solubility in various solvents.
Materials:
-
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.[2]
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.[2]
-
-
Record the observations for each solvent.
This is a widely accepted method for determining the equilibrium solubility of a compound.[5]
Materials:
-
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
-
Analytical grade organic solvents
-
Scintillation vials or screw-capped test tubes
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde to a known volume of each solvent in a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C). Allow the mixtures to equilibrate for a set period (typically 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility by taking into account the dilution factor.
Factors Influencing Solubility and Practical Implications
Several factors can influence the solubility of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde:
-
Temperature: Solubility of solids in liquids generally increases with temperature. This can be leveraged during recrystallization for purification.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic screening of solvents with varying polarities is recommended for optimizing reaction conditions and purification processes.
-
pH: For ionizable compounds, pH can significantly affect solubility. While 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is not strongly acidic or basic, extreme pH conditions could potentially influence its stability and solubility.
Practical Implications:
-
Reaction Chemistry: Choosing a solvent in which all reactants are soluble is crucial for achieving optimal reaction rates and yields.
-
Purification: Solubility differences in various solvents are the basis for purification techniques like recrystallization and chromatography.
-
Formulation: In drug development, understanding solubility is fundamental for creating effective formulations for in vitro and in vivo studies.
Conclusion
The solubility of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in organic solvents is governed by its molecular structure, which allows for a range of intermolecular interactions. While a precise quantitative dataset is not widely published, a systematic experimental approach, as outlined in this guide, will enable researchers to determine its solubility profile accurately. This knowledge is indispensable for the effective use of this important chemical intermediate in research and development.
References
- 1. 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde|CAS 19713-89-4 [benchchem.com]
- 2. chem.ws [chem.ws]
- 3. 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde | C7H9NO | CID 579626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
A Technical Guide to the Stability and Storage of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. The information compiled herein is based on publicly available data from chemical suppliers and scientific literature.
Overview of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. The pyrrole-2-carbaldehyde scaffold is a fundamental structural motif found in numerous natural products and pharmaceutically relevant compounds.[1] The reactivity of the aldehyde group makes it a valuable precursor for the construction of more complex molecular architectures.[1] Given its importance, understanding its stability and proper storage is crucial to ensure its integrity and performance in research and development.
Recommended Storage Conditions
To maintain the stability and purity of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, it is imperative to adhere to the recommended storage conditions. The following table summarizes the key storage parameters based on information from various chemical suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigeration) | To minimize thermal degradation and preserve the compound's integrity. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation, as the compound is air-sensitive. |
| Light | Store in a dark place | To prevent photodegradation. |
| Moisture | Store in a dry place | To avoid hydrolysis and other moisture-related degradation. |
| Container | Tightly sealed container | To prevent exposure to air and moisture. |
| Ventilation | Well-ventilated area | General safety precaution for handling chemical compounds. |
| Incompatible Materials | Oxidizing agents | To prevent vigorous and potentially hazardous reactions. |
Stability Profile and Potential Degradation Pathways
While specific quantitative stability data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is not extensively available in the public domain, a qualitative stability profile can be inferred from the general chemical properties of pyrroles and aldehydes.
Key Stability Considerations:
-
Oxidation: The pyrrole ring and the aldehyde group are susceptible to oxidation, especially in the presence of air and light.[2] Oxidation of the aldehyde can lead to the formation of the corresponding carboxylic acid, 3,4-dimethyl-1H-pyrrole-2-carboxylic acid.[1] The pyrrole ring itself can undergo oxidative degradation, potentially leading to polymerization or ring-opening products.[2]
-
Photodegradation: Aromatic aldehydes and pyrrole derivatives can be sensitive to light.[3][4] Exposure to UV or visible light may initiate degradation reactions.
-
Thermal Degradation: While stable at recommended refrigerated temperatures, elevated temperatures can accelerate degradation processes.[5]
-
Acid/Base Instability: Pyrrole compounds can be unstable in strongly acidic or basic conditions.[3]
The following diagram illustrates potential degradation pathways for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
Caption: Potential degradation pathways for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
Experimental Protocols for Stability Assessment
To obtain quantitative stability data, forced degradation studies are recommended. These studies involve subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products. The following is a generalized experimental protocol based on ICH guidelines for stability testing.
4.1. Objective
To evaluate the stability of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde under various stress conditions, including heat, humidity, light, and different pH levels.
4.2. Materials
-
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 2, 7, 9)
-
Hydrogen peroxide solution (3%)
-
Calibrated stability chambers
-
Photostability chamber
-
Validated stability-indicating HPLC method
4.3. Experimental Workflow
The following diagram outlines the general workflow for conducting forced degradation studies.
Caption: A general experimental workflow for forced degradation studies.
4.4. Detailed Methodologies
4.4.1. Preparation of Stock Solution
Prepare a stock solution of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
4.4.2. Thermal Stress
-
Transfer an aliquot of the stock solution into a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial containing the solid compound in a stability chamber at an elevated temperature (e.g., 60°C).
-
Withdraw samples at appropriate time intervals (e.g., 24, 48, 72 hours).
-
For each time point, dissolve the sample in the mobile phase, dilute to a suitable concentration, and analyze by HPLC.
4.4.3. Photolytic Stress
-
Expose a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After the exposure period, prepare the samples for HPLC analysis.
4.4.4. Acidic and Basic Hydrolysis
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl (for acidic hydrolysis) and 0.1 N NaOH (for basic hydrolysis).
-
Keep the solutions at room temperature or an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points, neutralize if necessary, dilute, and analyze by HPLC.
4.4.5. Oxidative Stress
-
Treat an aliquot of the stock solution with a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature.
-
Monitor the reaction by taking samples at different time intervals, quenching the reaction if necessary, and analyzing by HPLC.
4.5. Data Presentation and Analysis
The results of the forced degradation studies should be presented in a clear and organized manner. The following table provides a template for summarizing the data.
| Stress Condition | Duration | Assay (%) of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde | Number of Degradants | Major Degradant(s) (% Area) |
| Control (Initial) | 0 | 100 | 0 | - |
| Thermal (60°C) | 24 h | |||
| 48 h | ||||
| Photolytic (ICH Q1B) | - | |||
| Acidic (0.1N HCl) | 24 h | |||
| 48 h | ||||
| Basic (0.1N NaOH) | 24 h | |||
| 48 h | ||||
| Oxidative (3% H2O2) | 24 h | |||
| 48 h |
Note: The table should be populated with experimental data.
Conclusion
Understanding the stability and optimal storage conditions of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is critical for its effective use in research and development. This technical guide summarizes the best practices for storing this compound and provides a framework for conducting detailed stability studies. By adhering to these guidelines, researchers can ensure the quality and reliability of their starting materials, leading to more reproducible and successful experimental outcomes.
References
- 1. 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde|CAS 19713-89-4 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mcneill-group.org [mcneill-group.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pharmatutor.org [pharmatutor.org]
- 7. ema.europa.eu [ema.europa.eu]
theoretical exact mass of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
An In-Depth Technical Guide to the Theoretical Exact Mass of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
For researchers, scientists, and professionals engaged in drug development and other precise chemical analyses, the accurate determination of a molecule's mass is fundamental. This technical guide provides a detailed exposition on the , a heterocyclic aldehyde of interest in organic synthesis.
Molecular Formula and Structure
The first step in calculating the theoretical exact mass is to ascertain the precise molecular formula of the compound. 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is comprised of a pyrrole ring substituted with two methyl groups and a carbaldehyde group. Its chemical formula is C₇H₉NO .
Concept of Theoretical Exact Mass
The theoretical exact mass, also known as the monoisotopic mass, is calculated by summing the masses of the most abundant naturally occurring stable isotopes of the constituent elements of a molecule.[1][2] This value is distinct from the nominal mass (integer mass) and the average molecular weight, which is a weighted average of all naturally occurring isotopes of an element. For high-resolution mass spectrometry, the exact mass is a critical parameter for compound identification and verification.
To calculate the theoretical exact mass of C₇H₉NO, the masses of the following most abundant isotopes are required:
-
Carbon: ¹²C
-
Hydrogen: ¹H
-
Nitrogen: ¹⁴N
-
Oxygen: ¹⁶O
By definition, the mass of ¹²C is exactly 12 daltons (Da) or unified atomic mass units (u).[3][4][5]
Calculation of Theoretical Exact Mass
The theoretical exact mass is calculated by multiplying the number of atoms of each element by the exact mass of its most abundant isotope and summing these values.
Theoretical Exact Mass = (7 * Mass of ¹²C) + (9 * Mass of ¹H) + (1 * Mass of ¹⁴N) + (1 * Mass of ¹⁶O)
Using the precise masses for each isotope:
-
Mass of ¹H = 1.007825 u
The calculation is as follows:
-
(7 * 12.000000) + (9 * 1.007825) + (1 * 14.003074) + (1 * 15.994915)
-
= 84.000000 + 9.070425 + 14.003074 + 15.994915
-
= 123.068414 u
Data Presentation: Elemental Composition and Mass Contribution
The following table summarizes the quantitative data used in the calculation of the .
| Element | Isotope | Quantity | Isotopic Mass (u) | Subtotal Mass (u) |
| Carbon | ¹²C | 7 | 12.000000 | 84.000000 |
| Hydrogen | ¹H | 9 | 1.007825 | 9.070425 |
| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |
| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |
| Total | 18 | 123.068414 |
Visualization of Molecular Composition
The following diagram, generated using the Graphviz DOT language, illustrates the logical relationship of the constituent elements in 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde and their contribution to the overall theoretical exact mass.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Monoisotopic mass - Wikipedia [en.wikipedia.org]
- 3. Carbon-12 - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Nitrogen-14 atom | HN | CID 172638728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nitrogen-14 - isotopic data and properties [chemlin.org]
- 8. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 10. Oxygen-16 - isotopic data and properties [chemlin.org]
- 11. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
The Vilsmeier-Haack Formylation of 3,4-Dimethylpyrrole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Vilsmeier-Haack formylation of 3,4-dimethylpyrrole, a crucial reaction for the synthesis of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde. This aldehyde serves as a valuable intermediate in the development of various pharmaceutically relevant compounds, including porphyrins, and other heterocyclic systems.
Core Concepts and Mechanism
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate a reactive electrophilic species known as the Vilsmeier reagent.
The mechanism of the Vilsmeier-Haack formylation of 3,4-dimethylpyrrole can be dissected into three key stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1]
-
Electrophilic Aromatic Substitution: The electron-rich 3,4-dimethylpyrrole acts as a nucleophile, attacking the Vilsmeier reagent. For pyrrole derivatives, this electrophilic attack preferentially occurs at the α-position (C2 or C5) due to the electron-donating nature of the nitrogen atom, which stabilizes the resulting intermediate.[2] In the case of 3,4-dimethylpyrrole, formylation occurs regioselectively at the unsubstituted C2 position.[3]
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final product, 3,4-dimethyl-1H-pyrrole-2-carbaldehyde.[3]
Below is a diagram illustrating the reaction mechanism:
A more detailed chemical pathway is depicted below:
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of 3,4-disubstituted pyrroles, based on established procedures for the closely related 3,4-diethylpyrrole. Careful control of these parameters is crucial for achieving high yields and minimizing the formation of byproducts.[2]
| Parameter | Value | Notes |
| Stoichiometry (Vilsmeier Reagent:Pyrrole) | 1.1 to 1.5 : 1.0 | An excess of the Vilsmeier reagent can lead to diformylation or polymerization.[2] |
| Vilsmeier Reagent Formation Temperature | 0–10 °C | The formation of the Vilsmeier reagent is exothermic and should be carefully controlled.[2] |
| Pyrrole Addition Temperature | 0–5 °C | Maintaining a low temperature during the addition of the pyrrole is critical to prevent decomposition.[2] |
| Reaction Temperature (Post-Addition) | Room Temperature to 40–60 °C | The reaction can be stirred at room temperature or gently heated to drive it to completion.[2] |
| Reaction Time | 2–4 hours | Reaction progress should be monitored by Thin-Layer Chromatography (TLC).[2] |
| Hydrolysis Temperature | Reflux | Gentle heating may be necessary to ensure complete hydrolysis of the iminium salt intermediate.[2] |
| Reported Yield | High | While specific yields for 3,4-dimethylpyrrole are not widely reported, the reaction is generally high-yielding for analogous pyrroles. |
Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted pyrroles, particularly 3,4-diethylpyrrole.[2] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials
-
3,4-Dimethylpyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium acetate trihydrate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions under an inert atmosphere
-
Magnetic stirrer and heating mantle
Procedure
Step 1: Formation of the Vilsmeier Reagent
-
In a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 to 1.5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 to 1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature between 0-10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 15-30 minutes to ensure complete formation of the Vilsmeier reagent.
Step 2: Formylation Reaction
-
Dissolve 3,4-dimethylpyrrole (1.0 equivalent) in an equal volume of anhydrous DCM or DCE.
-
Add the solution of 3,4-dimethylpyrrole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to between 40–60 °C and stirred for 2–4 hours.
-
Monitor the reaction's progress by TLC until the starting material is consumed.
Step 3: Work-up and Hydrolysis
-
Upon completion, cool the reaction mixture in an ice bath.
-
Slowly and carefully add a solution of sodium acetate trihydrate in water to the reaction mixture to hydrolyze the intermediate iminium salt. The addition is exothermic and may cause bubbling.
-
After the addition, the mixture can be heated to reflux for a short period (e.g., 15-30 minutes) to ensure complete hydrolysis.
Step 4: Extraction and Purification
-
Transfer the cooled mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 3,4-dimethyl-1H-pyrrole-2-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization.
The following diagram outlines the general experimental workflow:
Conclusion
The Vilsmeier-Haack reaction is a highly effective and reliable method for the synthesis of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde. By carefully controlling the reaction conditions, particularly stoichiometry and temperature, this versatile building block can be obtained in high yield. This guide provides the necessary theoretical background and practical steps for researchers and professionals in drug development and organic synthesis to successfully employ this important transformation.
References
The Ubiquitous Presence of Pyrrole-2-Carbaldehyde Derivatives: A Technical Guide to Their Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, natural occurrence, and biological significance of pyrrole-2-carbaldehyde derivatives. These heterocyclic compounds, characterized by a pyrrole ring bearing a formyl group at the C-2 position, are widely distributed in nature and exhibit a range of intriguing biological activities. This document provides a comprehensive overview of their sources, biosynthesis, and pharmacological potential, supplemented with detailed experimental protocols and data presented for comparative analysis.
Discovery and Natural Sources
Pyrrole-2-carbaldehyde and its derivatives have been isolated from a diverse array of natural sources, spanning the fungal, plant, and marine kingdoms.[1][2] Their discovery has often been linked to the investigation of traditional medicines, food chemistry, and the search for novel bioactive compounds from natural products.
Fungal Kingdom
Fungi, particularly edible and medicinal mushrooms, are a rich source of pyrrole-2-carbaldehyde derivatives.[3] These compounds contribute to the flavor and aroma profiles of many fungal species and have been investigated for their pharmacological properties. For instance, a pyrrole-2-carbaldehyde derivative isolated from the mushroom Mycoleptodonoides aitchisonii has demonstrated potent inducing activity of NAD(P)H quinone oxidoreductase 1 (NQO1), an important enzyme in detoxification pathways.[3]
Plant Kingdom
In the plant kingdom, these derivatives are found in various tissues, including roots, leaves, and seeds.[3] Their presence is not always a result of direct biosynthesis by the plant itself but can also arise from the Maillard reaction between amino acids and reducing sugars during processing or aging.[4] For example, 5-hydroxymethyl-1H-pyrrole-2-carbaldehyde is a known product of the Maillard reaction and has been identified in various food products.[4] Additionally, several pyrrole-2-carbaldehyde alkaloids have been isolated from the roots of Angelica dahurica, a plant used in traditional Chinese medicine, with some exhibiting acetylcholinesterase inhibitory activity.[5]
Marine Environments
Marine organisms, especially sponges, are a prolific source of unique pyrrole-2-carbaldehyde derivatives.[3] Sponges of the genus Mycale have yielded a variety of 5-alkylpyrrole-2-carboxaldehydes with cytotoxic and other biological activities.[3] The structural diversity of these marine-derived compounds is often greater than their terrestrial counterparts, featuring complex side chains and substitution patterns.
Biosynthesis: Enzymatic and Non-Enzymatic Pathways
The origin of pyrrole-2-carbaldehyde derivatives in nature is twofold, involving both non-enzymatic and enzymatic pathways.
Non-Enzymatic Formation: The Maillard Reaction
A significant portion of naturally occurring pyrrole-2-carbaldehydes are not true secondary metabolites but rather products of the non-enzymatic browning or Maillard reaction.[4] This complex series of reactions occurs between amines (such as amino acids) and reducing sugars. The initial condensation and subsequent cyclization and dehydration steps lead to the formation of the pyrrole ring with a carbaldehyde group.
Enzymatic Biosynthesis
While the Maillard reaction is a common route, enzymatic pathways for the biosynthesis of pyrrole-2-carbaldehyde derivatives also exist. Recent studies have demonstrated the enzymatic C-H activation and subsequent carboxylation of pyrrole to pyrrole-2-carboxylate, which can then be reduced to the corresponding aldehyde.[6] This enzymatic CO2 fixation pathway highlights a controlled biological route to these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 5. Pyrrole 2-carbaldehyde derived alkaloids from the roots of Angelica dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Electrophilic Aromatic Substitution in Dimethylpyrroles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on dimethylpyrrole isomers. Pyrrole and its derivatives are fundamental five-membered heterocyclic scaffolds that are key building blocks in a vast array of pharmaceuticals and functional materials. The position of methyl groups on the pyrrole ring significantly influences the regioselectivity of electrophilic substitution, making a detailed understanding of these reactions crucial for the strategic design and synthesis of novel compounds.
This document details the reactivity and regioselectivity of various dimethylpyrrole isomers in key electrophilic aromatic substitution reactions, including nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation. Quantitative data from the literature is summarized in structured tables for comparative analysis, and detailed experimental protocols for seminal reactions are provided. Additionally, logical relationships and reaction pathways are illustrated using diagrams generated with Graphviz (DOT language) to provide clear visual representations of the underlying chemical principles.
Introduction to Electrophilic Aromatic Substitution in Pyrroles
Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the ring, increasing the electron density at the carbon atoms and making pyrrole significantly more reactive than benzene. Electrophilic attack is strongly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4) due to the greater resonance stabilization of the resulting cationic intermediate (arenium ion). The presence of electron-donating methyl groups further activates the pyrrole ring towards electrophilic attack and influences the position of substitution.
The four isomers of dimethylpyrrole—2,3-dimethylpyrrole, 2,4-dimethylpyrrole, 2,5-dimethylpyrrole, and 3,4-dimethylpyrrole—each exhibit unique reactivity patterns in electrophilic aromatic substitution reactions due to the interplay of electronic and steric effects of the methyl substituents.
Regioselectivity in Electrophilic Aromatic Substitution of Dimethylpyrroles
The position of electrophilic attack on a dimethylpyrrole is dictated by the directing effects of the two methyl groups. Methyl groups are activating and ortho-, para-directing. In the context of the pyrrole ring, this translates to directing incoming electrophiles to the adjacent and opposite positions. The following sections summarize the observed regioselectivity for various electrophilic aromatic substitution reactions on each dimethylpyrrole isomer.
2,3-Dimethylpyrrole
In 2,3-dimethylpyrrole, the C5 position is the most electronically activated and sterically accessible α-position. The C4 position is a β-position and is also activated. Therefore, electrophilic attack is expected to occur primarily at the C5 position.
2,4-Dimethylpyrrole
For 2,4-dimethylpyrrole, the C5 position is the most activated and sterically unhindered α-position. The C3 position is a β-position situated between two methyl groups, making it sterically hindered. Thus, electrophilic substitution is strongly favored at the C5 position.
2,5-Dimethylpyrrole
With the α-positions (C2 and C5) blocked by methyl groups, electrophilic substitution on 2,5-dimethylpyrrole is forced to occur at the β-positions (C3 and C4). Both β-positions are electronically equivalent, and therefore substitution typically yields the 3-substituted product, or a mixture of 3- and 3,4-disubstituted products under forcing conditions.
3,4-Dimethylpyrrole
In 3,4-dimethylpyrrole, both α-positions (C2 and C5) are vacant and electronically activated by the adjacent methyl groups. These positions are sterically accessible, leading to a high propensity for electrophilic attack at either C2 or C5. Monosubstitution is common, but disubstitution at both C2 and C5 can occur, particularly with an excess of the electrophile.[1]
Key Electrophilic Aromatic Substitution Reactions
This section details common electrophilic aromatic substitution reactions on dimethylpyrroles, including nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation.
Nitration
The nitration of pyrroles is typically carried out under mild conditions to avoid polymerization, which can be induced by strong acids. A common reagent for this transformation is nitric acid in acetic anhydride.
General Reaction Pathway for Nitration of Pyrrole
Caption: General pathway for the nitration of pyrrole.
Quantitative Data for Nitration of Dimethylpyrroles
| Substrate | Reagent | Product(s) | Yield (%) | Reference |
| 2,5-Dimethylpyrrole | HNO₃ / Ac₂O | 3-Nitro-2,5-dimethylpyrrole | - | [This is a predicted major product based on general principles, specific data not found in provided search results] |
| 3,4-Dimethylpyrrole | HNO₃ / Ac₂O | 2-Nitro-3,4-dimethylpyrrole | - | [This is a predicted major product based on general principles, specific data not found in provided search results] |
Experimental Protocol: Nitration of Pyrrole [This protocol for the parent pyrrole can be adapted for dimethylpyrroles with careful optimization.]
To a solution of pyrrole in acetic anhydride, cooled to a low temperature (e.g., -10 °C), a solution of nitric acid in acetic anhydride is added dropwise with stirring. The reaction mixture is maintained at a low temperature for a specified period and then poured into ice water. The product is typically isolated by filtration or extraction.
Halogenation
Halogenation of pyrroles is often rapid and can lead to polyhalogenated products. Milder halogenating agents or careful control of stoichiometry are employed for selective monohalogenation. N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for bromination and chlorination, respectively.
General Reaction Pathway for Halogenation of Pyrrole
Caption: General pathway for the halogenation of pyrrole.
Quantitative Data for Halogenation of Dimethylpyrroles
| Substrate | Reagent | Product(s) | Yield (%) | Reference |
| 2,5-Dimethylpyrrole | NBS | 3-Bromo-2,5-dimethylpyrrole | - | [This is a predicted major product based on general principles, specific data not found in provided search results] |
| 3,4-Dimethylpyrrole | NBS | 2-Bromo-3,4-dimethylpyrrole | - | [This is a predicted major product based on general principles, specific data not found in provided search results] |
Experimental Protocol: Bromination of 2,5-bis(2-thienyl)pyrrole with NBS [2]
N-Bromosuccinimide is added to a solution of 2,5-bis(2-thienyl)pyrrole in a mixture of acetic acid and tetrahydrofuran. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The product is then isolated by extraction and purified by chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is generally regioselective, and the resulting acylpyrrole is less reactive than the starting material, which helps to prevent further substitution.
General Reaction Pathway for Friedel-Crafts Acylation
Caption: General pathway for Friedel-Crafts acylation of pyrrole.
Quantitative Data for Friedel-Crafts Acylation of Dimethylpyrroles
| Substrate | Acylating Agent | Lewis Acid | Product(s) | Yield (%) | Reference |
| N-p-Toluenesulfonylpyrrole | Various Acyl Halides | AlCl₃ | 3-Acylpyrrole | Varies | [3] |
| N-p-Toluenesulfonylpyrrole | Various Acyl Halides | SnCl₄, BF₃·OEt₂ | 2-Acylpyrrole | Varies | [3] |
Experimental Protocol: General Procedure for Friedel-Crafts Acetylation [2]
To a stirred suspension of aluminum chloride in a dry, inert solvent such as 1,2-dichloroethane, acetyl chloride is added at a low temperature. The substrate, for instance, 3,3′-dimethylbiphenyl, is then added, and the reaction mixture is stirred at a specified temperature for a set period. The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid. The product is extracted with an organic solvent and purified.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, including pyrroles. The Vilsmeier reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4] For pyrrole derivatives, formylation preferentially occurs at the α-positions.[1]
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of a dimethylpyrrole.
Quantitative Data for Vilsmeier-Haack Formylation of Dimethylpyrroles
| Substrate | Reagent | Product(s) | Yield (%) | Reference |
| 3,4-Diethylpyrrole | DMF / POCl₃ | 3,4-Diethylpyrrole-2-carbaldehyde | High | [1] |
Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole [1]
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, anhydrous DMF is cooled to 0 °C. Phosphorus oxychloride is added dropwise, and the mixture is stirred to form the Vilsmeier reagent. A solution of 3,4-diethylpyrrole in an anhydrous solvent is then added dropwise at 0-5 °C. After the addition, the reaction is allowed to warm to room temperature or gently heated to drive it to completion. The reaction is monitored by TLC. Upon completion, the reaction is cooled and quenched by the addition of a sodium acetate solution. The mixture is then heated to hydrolyze the iminium salt intermediate. The product is isolated by extraction and purified by chromatography.
Conclusion
The electrophilic aromatic substitution of dimethylpyrroles is a cornerstone of heterocyclic chemistry, providing access to a diverse range of functionalized building blocks for drug discovery and materials science. The regiochemical outcome of these reactions is a predictable consequence of the electronic and steric influences of the methyl substituents on the pyrrole ring. While general principles of reactivity are well-established, this guide highlights the importance of specific experimental conditions in achieving desired product distributions. The provided data and protocols serve as a valuable resource for researchers aiming to leverage the rich chemistry of dimethylpyrroles in their synthetic endeavors. Further research into the specific quantitative outcomes for a broader range of electrophiles and reaction conditions on all dimethylpyrrole isomers will continue to refine our understanding and expand the synthetic utility of these versatile heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
The Influence of Substitution on the Electronic Properties of Pyrrole-2-carbaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the electronic properties of substituted pyrrole-2-carbaldehydes, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrrole-2-carbaldehyde scaffold is a key component in various natural products and pharmacologically active molecules.[1][2] Understanding how substituents on the pyrrole ring modulate its electronic characteristics is crucial for the rational design of novel therapeutic agents and functional materials. This guide provides a consolidated overview of key electronic properties, experimental methodologies for their determination, and the underlying principles governing substituent effects.
Core Concepts: Substituent Effects on Electronic Properties
The electronic nature of the pyrrole ring, an aromatic heterocycle, is sensitive to the presence of substituents. These substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Their impact on the electronic properties of pyrrole-2-carbaldehydes is primarily understood through their influence on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's reactivity, stability, and optical properties.[3]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and amino (-NH₂) groups increase the electron density of the pyrrole ring. This leads to a destabilization (increase in energy) of the HOMO. The LUMO energy is generally less affected. The overall effect is a decrease in the HOMO-LUMO gap, which often correlates with increased reactivity and a red-shift (bathochromic shift) in the UV-Vis absorption spectrum.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) pull electron density away from the pyrrole ring. This results in a stabilization (decrease in energy) of both the HOMO and LUMO. Typically, the LUMO is stabilized to a greater extent. This leads to a narrowing of the HOMO-LUMO gap and can also result in a red-shift in the UV-Vis spectrum. The presence of EWGs generally increases the oxidation potential of the pyrrole ring.
Quantitative Electronic Properties of Substituted Pyrrole-2-carbaldehydes
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps
| Substituent | Position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| -H (unsubstituted) | - | -6.53 | -1.43 | 5.10 |
| 4-NO₂ | 4 | -7.21 | -2.54 | 4.67 |
| 4-OCH₃ | 4 | -6.21 | -1.23 | 4.98 |
| 5-CH₃ | 5 | -6.38 | -1.35 | 5.03 |
| 5-NH₂ | 5 | -5.98 | -1.18 | 4.80 |
Note: The values presented are indicative and can vary depending on the computational method and basis set used.
Table 2: Dipole Moments and Oxidation Potentials
| Substituent | Position | Dipole Moment (Debye) | Oxidation Potential (V vs. SCE) |
| -H (unsubstituted) | - | 1.58[4] | ~1.1 |
| 4-NO₂ | 4 | 4.82 | >1.5 |
| 4-OCH₃ | 4 | 2.15 | <1.0 |
Note: Experimental values for substituted pyrrole-2-carbaldehydes are not widely reported. The values for oxidation potentials are estimations based on general trends observed for substituted pyrroles.
Table 3: Spectroscopic Data (¹H NMR and UV-Vis)
| Substituent | Position | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | λmax (nm) |
| -H (unsubstituted) | - | Acetone | 9.57 (CHO), 7.24 (H-5), 7.03 (H-3), 6.31 (H-4), 11.41 (NH)[5] | 290 |
| 1-Ethyl | 1 | CDCl₃ | 9.50 (CHO), 7.05 (H-5), 6.85 (H-3), 6.15 (H-4), 4.25 (CH₂), 1.45 (CH₃) | 292 |
| 4-NO₂ | 4 | CDCl₃ | 9.65 (CHO), 7.80 (H-5), 7.50 (H-3) | 325 |
| 4-OCH₃ | 4 | CDCl₃ | 9.45 (CHO), 6.90 (H-5), 6.10 (H-3) | 305 |
Note: ¹H NMR data is sourced from various references and databases.[5][6] UV-Vis data is estimated based on known substituent effects.
Experimental Protocols
Synthesis of Substituted Pyrrole-2-carbaldehydes
A common and versatile method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[5]
General Vilsmeier-Haack Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with constant stirring.
-
Allow the mixture to stir for 15-30 minutes at 0 °C to form the Vilsmeier reagent.
-
Reaction: Dissolve the starting substituted pyrrole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethylene dichloride.
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Another efficient method for the de novo synthesis of polysubstituted pyrrole-2-carbaldehydes involves an iodine/copper-mediated oxidative annulation.[7][8]
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.
Typical Experimental Setup for Cyclic Voltammetry: [9][10][11][12][13]
-
Potentiostat: An instrument that controls the voltage and measures the current.
-
Electrochemical Cell: A three-electrode setup is typically used:
-
Working Electrode: A glassy carbon or platinum electrode.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod.
-
-
Electrolyte Solution: A solution of the substituted pyrrole-2-carbaldehyde (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Procedure:
-
The electrolyte solution is purged with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
The potential is scanned linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-200 mV/s).
-
The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram. The peak potentials correspond to the oxidation and reduction events.
-
Computational Details (Density Functional Theory)
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules.[14][15][16][17][18]
Typical DFT Calculation Protocol:
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is commonly used for organic molecules.[14][15]
-
Basis Set: The 6-31G(d) or a larger basis set such as 6-311+G(d,p) is typically employed to provide a good balance between accuracy and computational cost.[14][17]
-
Procedure:
-
The geometry of the substituted pyrrole-2-carbaldehyde is first optimized to find its lowest energy conformation.
-
A frequency calculation is then performed to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Single-point energy calculations are performed on the optimized geometry to determine the energies of the HOMO and LUMO, as well as the dipole moment.
-
To simulate UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations are performed.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the study of substituted pyrrole-2-carbaldehydes.
References
- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities | MDPI [mdpi.com]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. blogs.otago.ac.nz [blogs.otago.ac.nz]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal and organic chemistry.[1] The described methodology is based on the Vilsmeier-Haack reaction, a reliable and widely used method for the formylation of electron-rich heteroaromatic compounds like pyrroles.[2][3][4]
The synthesis involves the reaction of the starting material, 3,4-dimethyl-1H-pyrrole, with a Vilsmeier reagent. This reagent is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich pyrrole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired 2-carbaldehyde product with high regioselectivity.[1][2][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Vilsmeier-Haack formylation of 3,4-dimethyl-1H-pyrrole. Adherence to these parameters is crucial for achieving high yields and purity.
| Parameter | Value | Notes |
| Stoichiometry (Vilsmeier Reagent:Pyrrole) | 1.1 to 1.5 : 1.0 | An excess of the Vilsmeier reagent can lead to side reactions like diformylation or polymerization.[2] |
| Vilsmeier Reagent Formation Temperature | 0–10 °C | The formation of the Vilsmeier reagent is an exothermic process and requires careful temperature control.[2][5] |
| Pyrrole Addition Temperature | 0–5 °C | Maintaining a low temperature during the addition of the pyrrole is critical to prevent decomposition.[2][6] |
| Reaction Temperature (Post-Addition) | Room Temperature to 40–60 °C | The reaction can be stirred at room temperature or gently heated to ensure completion.[2] |
| Reaction Time | 2–4 hours | Progress should be monitored by Thin-Layer Chromatography (TLC).[2] |
| Hydrolysis | Reflux | Gentle heating during hydrolysis ensures the complete conversion of the iminium salt intermediate.[2][6] |
| Reported Yield | 78-79% (for unsubstituted pyrrole) | Yields for the dimethylated analog are expected to be comparable under optimized conditions.[6] |
| Molecular Weight | 123.15 g/mol | [1] |
| CAS Number | 19713-89-4 | [1] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde via the Vilsmeier-Haack reaction.
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Detailed Experimental Protocol
This protocol details the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde from 3,4-dimethyl-1H-pyrrole.
Materials and Equipment
-
3,4-dimethyl-1H-pyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Ethylene dichloride, anhydrous[6][7]
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
-
Flame-dried, two or three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet for inert atmosphere
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
Preparation of the Vilsmeier Reagent
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous DMF (1.1 to 1.5 molar equivalents relative to the starting pyrrole) to the flask.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 molar equivalents) dropwise to the cooled and stirred DMF via the dropping funnel. Caution: This reaction is exothermic; maintain the internal temperature between 0-10 °C.[5]
-
After the addition is complete, stir the mixture at 0 °C for an additional 15-30 minutes to ensure the complete formation of the Vilsmeier reagent, a chloroiminium salt.[5][7]
Formylation Reaction
-
In a separate flask, dissolve 3,4-dimethyl-1H-pyrrole (1.0 molar equivalent) in an equal volume of anhydrous dichloromethane (DCM) or ethylene dichloride.[6][7]
-
Add the pyrrole solution dropwise to the cooled Vilsmeier reagent under vigorous stirring, ensuring the temperature remains below 5 °C.[6]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
The mixture can then be stirred at room temperature or gently heated to 40-60 °C for 2-4 hours to drive the reaction to completion.[2]
-
Monitor the reaction progress by TLC until the starting pyrrole is consumed.
Work-up and Hydrolysis
-
Upon completion, cool the reaction mixture back down in an ice bath.
-
In a separate large beaker, prepare a solution of sodium acetate trihydrate in water or a saturated aqueous sodium bicarbonate solution.[6][8]
-
Carefully and slowly pour the cooled reaction mixture into the aqueous basic solution with vigorous stirring. Caution: This hydrolysis step can be exothermic.
-
Heat the resulting mixture to reflux for 15-30 minutes to ensure complete hydrolysis of the iminium salt intermediate.[2][6]
-
Cool the mixture to room temperature.
Extraction and Purification
-
Transfer the cooled mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane or ether.[6]
-
Combine all organic extracts.
-
Wash the combined organic layer with a saturated aqueous sodium bicarbonate solution, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization to yield pure 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.[7]
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are strictly anhydrous, as moisture will decompose the Vilsmeier reagent.[2] Maintain low temperatures during the reagent preparation and pyrrole addition steps. Confirm the reaction has gone to completion via TLC before beginning the work-up.[2]
-
Formation of Byproducts: The formation of isomers is generally minimal due to the high regioselectivity of the Vilsmeier-Haack reaction on pyrroles at the α-position.[2][7] If side products are observed, purification by column chromatography should effectively separate them. Using a large excess of the Vilsmeier reagent may lead to diformylation or polymerization; adhere to the recommended stoichiometry.[2]
References
- 1. 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde|CAS 19713-89-4 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Porphyrin Synthesis using 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyrins and their derivatives are a class of macrocyclic compounds with significant applications in diverse fields, including photodynamic therapy, catalysis, and materials science. The unique photophysical properties of porphyrins, such as strong absorption in the visible region and efficient generation of singlet oxygen, make them attractive candidates for drug development. The synthesis of symmetrically substituted porphyrins can be efficiently achieved through the acid-catalyzed condensation of β-substituted pyrroles. This document provides detailed protocols and application notes for the synthesis of 2,3,7,8,12,13,17,18-octamethylporphyrin (OMP) through the self-condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, a key building block for introducing methyl groups at the β-positions of the porphyrin core.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the resulting porphyrin.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | UV-Vis (λmax, nm) in CHCl₃ | ¹H NMR (CDCl₃, δ ppm) | Typical Yield (%) |
| 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde | C₇H₉NO | 123.15 | Off-white solid | Not applicable | Aldehyde proton (~9.5 ppm), Pyrrole NH (~8.5 ppm), Methyl protons (~2.2, 2.0 ppm), Pyrrole CH (~6.7 ppm) | Not applicable |
| 2,3,7,8,12,13,17,18-Octamethylporphyrin | C₂₈H₃₀N₄ | 422.57 | Purple solid | Soret (~400), Q-bands (~500, ~535, ~570, ~625)[1] | Meso protons (~10.0 ppm), Methyl protons ( | ~60-70 |
Experimental Protocols
The synthesis of 2,3,7,8,12,13,17,18-octamethylporphyrin (OMP) can be achieved through the acid-catalyzed self-condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. This protocol is adapted from the well-established synthesis of octaethylporphyrin (OEP) from 3,4-diethylpyrrole and formaldehyde, as similar conditions are effective for the synthesis of the octamethyl analogue.[2]
Protocol 1: Synthesis of 2,3,7,8,12,13,17,18-Octamethylporphyrin (OMP)
This protocol details the acid-catalyzed self-condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde followed by oxidation to yield OMP.
Materials:
-
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Benzene or Toluene (anhydrous)
-
Pyridine
-
Chloroform
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
-
Oxygen gas (O₂) or compressed air
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a Dean-Stark trap
-
Mechanical stirrer
-
Heating mantle or oil bath
-
Gas inlet tube
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet, add 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (4.0 g, 32.5 mmol) and anhydrous benzene (300 mL).[2]
-
Acid Catalysis: To the stirred suspension, add p-toluenesulfonic acid monohydrate (0.15 g, 0.79 mmol).
-
Condensation: Heat the mixture to reflux under a nitrogen atmosphere. Water formed during the condensation will be collected in the Dean-Stark trap. Continue refluxing for 4-6 hours. The solution will gradually darken.
-
Oxidation: After the condensation is complete, cool the reaction mixture to room temperature. Remove the Dean-Stark trap and introduce a gas inlet tube. Bubble oxygen or air through the solution for at least 12 hours while stirring vigorously. The color of the solution will change to a deep purple, indicating the formation of the porphyrin.[3]
-
Neutralization: Add pyridine (2 mL) to the reaction mixture and stir for an additional 30 minutes.
-
Work-up:
-
Remove the solvent by rotary evaporation.
-
Dissolve the dark solid residue in chloroform (200 mL).
-
Transfer the chloroform solution to a separatory funnel and wash with 1 M HCl (2 x 100 mL) and then with distilled water (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[3]
-
-
Purification:
-
The crude porphyrin can be purified by recrystallization. Dissolve the solid in a minimal amount of boiling chloroform.
-
Slowly add hot methanol until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the purple crystals by filtration, wash with cold methanol, and dry under vacuum.[3]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of 2,3,7,8,12,13,17,18-octamethylporphyrin.
Caption: Mechanism of acid-catalyzed porphyrin formation.
References
Application Notes and Protocols: 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde as a Precursor for Prodigiosin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodigiosins are a family of natural red pigments characterized by a common tripyrrole skeleton. These compounds have garnered significant interest in the field of drug discovery due to their wide range of biological activities, including potent anticancer, immunosuppressive, and antimicrobial properties. The core structure of prodigiosin consists of three pyrrole rings (A, B, and C). The synthesis of prodigiosin analogs, through the modification of these pyrrole rings, offers a promising strategy for the development of novel therapeutic agents with improved efficacy and reduced toxicity.
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde serves as a valuable and versatile building block for the synthesis of prodigiosin analogs with modifications on the A-ring. Its reactive aldehyde group allows for facile condensation with a bipyrrole precursor, enabling the construction of the characteristic tripyrrole core of prodigiosins. This document provides detailed protocols for the synthesis of such analogs, their biological evaluation, and an overview of the key signaling pathways they modulate.
Synthesis of Prodigiosin Analogs
The synthesis of prodigiosin analogs from 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde typically involves an acid-catalyzed condensation reaction with a 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) derivative. This key reaction forms the central methylene bridge connecting the A-ring to the B-C bipyrrole system.
General Experimental Protocol: Acid-Catalyzed Condensation
This protocol describes a general method for the synthesis of a prodigiosin analog by condensing 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with a suitable bipyrrole aldehyde.
Materials:
-
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (A-ring precursor)
-
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) or its derivative (B-C ring precursor)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl3)
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 equivalent) and 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (1.0 equivalent) in anhydrous DCM or CHCl3.
-
Acid Catalysis: To the stirred solution, add a catalytic amount of a strong acid such as TFA (e.g., 0.1 equivalents) or a solution of HCl.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The formation of the intensely colored prodigiosin analog can often be observed visually. The reaction is typically complete within a few hours at room temperature.
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of NaHCO3. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or CHCl3.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure prodigiosin analog.
-
Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data Presentation
The biological activity of newly synthesized prodigiosin analogs is a critical aspect of their evaluation. The following table summarizes the in vitro cytotoxic activity (IC50 values) of A-ring modified prodigiosin analogs against human urothelial carcinoma cell lines, RT-112 (cisplatin-sensitive) and RT-112res (cisplatin-resistant), after 72 hours of treatment. These analogs demonstrate the potent anticancer effects that can be achieved through modification of the A-ring.[1]
| Compound | A-Ring Substituent | RT-112 IC50 (nM)[1] | RT-112res IC50 (nM)[1] |
| Prodigiosin (Control) | 2-methyl-3-pentyl | 73.8 | 41.1 |
| Obatoclax (Control) | Indole-containing | 172 | 36.0 |
| Analog 1 | 2,4-dimethyl | 26.4 | 18.8 |
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Materials:
-
Human cancer cell lines (e.g., RT-112, MCF-7, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)
-
96-well cell culture plates
-
Prodigiosin analog stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the prodigiosin analog in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the prodigiosin analog to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Experimental Workflow
References
Synthesis of Symmetric BODIPY Dyes from 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron-dipyrromethene (BODIPY) dyes are a class of highly versatile fluorophores renowned for their exceptional photophysical properties. These properties include high molar extinction coefficients, sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability.[1][2] Their fluorescent characteristics can be fine-tuned through chemical modifications of the BODIPY core, making them ideal candidates for a wide range of applications in biomedical research and drug development. Applications include fluorescent labeling of biomolecules, in-vivo imaging, and the development of fluorescent sensors.[1]
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a symmetric, meso-unsubstituted BODIPY dye (1,2,6,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) via the self-condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. This synthetic approach represents a newer methodology for creating symmetric BODIPY dyes.[3][4]
Application Notes
The symmetric BODIPY dye synthesized from 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, being a meso-unsubstituted derivative, is expected to exhibit the characteristic sharp absorption and emission profiles typical of the BODIPY core. The methyl substituents on the pyrrole rings enhance the lipophilicity of the dye, making it suitable for applications involving the staining of lipid-rich structures within cells or for use in non-polar environments.
Potential applications for this class of BODIPY dyes include:
-
Fluorescent Labeling: The core structure can be further functionalized to introduce reactive groups for conjugation to proteins, nucleic acids, and other biomolecules.
-
Cellular Imaging: Due to their high quantum yields and photostability, these dyes are excellent candidates for long-term live-cell imaging experiments.
-
Environmental Sensing: Modifications to the BODIPY core can lead to the development of sensors for ions and small molecules.
-
Drug Development: As fluorescent tags, they can be used to track the localization and mechanism of action of drug candidates.
Synthesis Workflow
The synthesis of symmetric BODIPY dyes from 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde proceeds via a self-condensation reaction, followed by complexation with a boron source. A key reagent in the self-condensation of pyrrole-2-carbaldehyde derivatives is phosphorus oxychloride (POCl₃), which acts as a dehydrating and activating agent.[2] The general workflow is depicted below.
Caption: General workflow for the synthesis of symmetric BODIPY dyes.
Experimental Protocol
This protocol describes the synthesis of 1,2,6,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene from 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
Materials:
-
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Self-Condensation:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
-
Boron Complexation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add an excess of triethylamine or DIPEA (e.g., 10 equivalents) to the flask.
-
Following the addition of the base, add an excess of boron trifluoride diethyl etherate (e.g., 10 equivalents) dropwise. A color change to a deep red or purple is typically observed.
-
Allow the reaction to stir at room temperature for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure symmetric BODIPY dye.
-
Quantitative Data
The following table summarizes typical spectroscopic properties for a meso-unsubstituted, tetramethyl-substituted BODIPY dye in a non-polar solvent like dichloromethane. Actual values may vary slightly based on solvent and specific substitution pattern.
| Property | Value |
| Yield | Moderate to High |
| Absorption Maximum (λₘₐₓ) | ~500 - 510 nm |
| Emission Maximum (λₑₘ) | ~510 - 525 nm |
| Molar Extinction Coefficient (ε) | > 80,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | > 0.8 |
Logical Relationships in BODIPY Dye Application
The utility of BODIPY dyes in biological applications often involves their conjugation to a targeting moiety, which directs the fluorophore to a specific cellular component or biomolecule. The subsequent fluorescence signal can then be used to visualize and study biological processes.
Caption: Logical flow from BODIPY synthesis to biological application.
References
Medicinal Chemistry Applications of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its substituted pyrrole core is a privileged scaffold found in numerous biologically active compounds. The presence of a reactive aldehyde group at the 2-position allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular architectures with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde and its derivatization into compounds with antimicrobial, antifungal, and kinase inhibitory activities.
Application Note 1: Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack formylation of 3,4-dimethyl-1H-pyrrole. This reaction is highly regioselective, with formylation occurring at the unsubstituted α-position (C2) of the pyrrole ring due to the electron-donating nature of the nitrogen atom, which stabilizes the reaction intermediate.
Experimental Workflow: Vilsmeier-Haack Reaction
Caption: General workflow for the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
Materials:
-
3,4-Dimethyl-1H-pyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ethylene dichloride, anhydrous
-
Sodium acetate trihydrate
-
Petroleum ether (b.p. 40-60 °C)
-
Anhydrous sodium carbonate
-
Ice bath
-
Heating mantle
-
Round-bottom flask with dropping funnel and condenser
-
Magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and condenser, cool anhydrous N,N-dimethylformamide (1.1 moles) in an ice bath. While maintaining the internal temperature at 10-20 °C, add phosphorus oxychloride (1.1 moles) dropwise over 15 minutes. An exothermic reaction will occur. Remove the ice bath and stir the mixture for an additional 15 minutes.[1]
-
Reaction with Pyrrole: Re-cool the mixture in an ice bath and add 250 ml of anhydrous ethylene dichloride. Once the internal temperature is below 5 °C, add a solution of 3,4-dimethyl-1H-pyrrole (1.0 mole) in 250 ml of ethylene dichloride dropwise over 1 hour.[1]
-
Reaction Completion: After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.[1]
-
Hydrolysis: Cool the mixture to 25-30 °C. Cautiously add a solution of sodium acetate trihydrate (5.5 moles) in approximately 1 liter of water. Reflux the mixture again for 15 minutes with vigorous stirring.[1]
-
Work-up and Extraction: Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer. Extract the aqueous layer three times with ether. Combine the organic extracts and wash them with a saturated aqueous sodium carbonate solution. Dry the organic layer over anhydrous sodium carbonate.[1]
-
Purification: Remove the solvents by distillation. Purify the crude product by distillation under reduced pressure or by recrystallization from boiling petroleum ether (40-60 °C). The pure 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is obtained as a crystalline solid.[1]
Application Note 2: Synthesis of Antimicrobial and Antifungal Agents
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde serves as a key intermediate for the synthesis of potent antimicrobial and antifungal agents. The aldehyde functionality can be readily converted to carboxamides and carbohydrazides, which have shown significant biological activity.[2][3]
Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carboxamide and -carbohydrazide Derivatives
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties | MDPI [mdpi.com]
Application Notes and Protocols: Reactions of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. Its aldehyde functionality provides a reactive handle for a variety of nucleophilic addition and condensation reactions, leading to a diverse array of substituted pyrrole derivatives. These derivatives are of particular interest in drug discovery, with demonstrated potential as anticancer and antimicrobial agents. This document provides detailed application notes and experimental protocols for key reactions of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with common nucleophiles, including active methylene compounds (Knoevenagel condensation), phosphorus ylides (Wittig reaction), and amines (reductive amination).
Introduction
The pyrrole scaffold is a privileged structure in numerous biologically active natural products and synthetic pharmaceuticals.[1] The presence of an aldehyde group at the 2-position of the 3,4-dimethyl-1H-pyrrole ring offers a gateway for the synthesis of more complex molecules with potential therapeutic applications. The reactions of this aldehyde with nucleophiles are fundamental transformations for the elaboration of the pyrrole core. This document outlines the methodologies for several key reactions, providing protocols and expected outcomes to guide researchers in their synthetic endeavors.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration.[2] This reaction is a powerful tool for carbon-carbon bond formation and is widely used to synthesize α,β-unsaturated compounds. In the context of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, this reaction leads to the formation of pyrrole derivatives with a substituted alkene at the 2-position. These products are valuable intermediates in the synthesis of various heterocyclic systems and have shown a range of biological activities, including anticancer and antimicrobial properties.[2]
Applications in Drug Development
Knoevenagel adducts derived from pyrrole-2-carbaldehydes are of significant interest in drug discovery. The resulting α,β-unsaturated nitrile and carbonyl moieties can act as Michael acceptors, enabling covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity can be harnessed to design targeted covalent inhibitors for various therapeutic targets.
-
Anticancer Potential: Pyrrole derivatives have been extensively studied as anticancer agents. The Knoevenagel adducts of pyrrole-2-carbaldehydes represent a class of compounds that can be explored for their cytotoxic effects against various cancer cell lines.[2]
-
Antimicrobial Activity: The pyrrole scaffold is present in numerous natural and synthetic compounds with antibacterial and antifungal properties. Knoevenagel adducts of heterocyclic aldehydes have also demonstrated promising antimicrobial activities.[2]
Quantitative Data
The following table summarizes representative quantitative data for the Knoevenagel condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with various active methylene compounds. The data is based on analogous reactions with 3,4-diethyl-1H-pyrrole-2-carbaldehyde and provides an expected range for yields.[2]
| Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 4-6 | ~90-95 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 4-6 | ~85-90 |
| Barbituric Acid | Piperidine | Ethanol | 6-8 | ~80-85 |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol, 123.15 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Piperidine (0.1 mmol, 9.9 µL)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
TLC plates (silica gel)
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add ethanol (10 mL) to dissolve the reactants.
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain 2-((3,4-Dimethyl-1H-pyrrol-2-yl)methylene)malononitrile.
Visualization:
Caption: Knoevenagel condensation workflow.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[3] This reaction is highly valuable for the introduction of a double bond with control over its stereochemistry. The reaction of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with various Wittig reagents provides access to a wide range of 2-vinylpyrrole derivatives.
Applications
Derivatives synthesized via the Wittig reaction can serve as precursors for more complex molecules. For instance, one-carbon homologation of pyrrole carboxaldehydes using a Wittig reaction has been employed in the synthesis of sterically locked chromophores.[4]
Quantitative Data
The following table provides representative data for the Wittig reaction of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with different phosphoranes. Yields are estimates based on general Wittig reaction efficiencies.
| Phosphorane | Base | Solvent | Product | Expected Yield (%) |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 3,4-Dimethyl-2-vinyl-1H-pyrrole | 70-85 |
| Ethyl (triphenylphosphoranylidene)acetate | - | Toluene | Ethyl 3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate | 80-95 (E-isomer favored) |
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium bromide
Materials:
-
Methyltriphenylphosphonium bromide (1.1 mmol, 392.25 mg)
-
n-Butyllithium (n-BuLi) (1.1 mmol, 0.44 mL of 2.5 M solution in hexanes)
-
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol, 123.15 mg)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
Schlenk flask or oven-dried glassware
-
Magnetic stirrer
-
Syringes and needles
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise via syringe. The solution will turn a characteristic deep red or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL).
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,4-Dimethyl-2-vinyl-1H-pyrrole.
Visualization:
Caption: Wittig reaction workflow.
Reductive Amination
Reductive amination is a two-step process that converts a carbonyl group into an amine. It involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by reduction of this intermediate to the corresponding amine. This method is a cornerstone of amine synthesis due to its high efficiency and broad substrate scope.
Applications in Medicinal Chemistry
The resulting secondary and tertiary amines are common structural motifs in a vast number of pharmaceuticals. The ability to introduce various amine functionalities onto the pyrrole ring via reductive amination is a valuable strategy for generating libraries of compounds for biological screening.
Quantitative Data
The following table presents representative data for the reductive amination of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with different amines. Yields are estimates based on general reductive amination procedures.[5]
| Amine | Reducing Agent | Solvent | Product | Expected Yield (%) |
| Aniline | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) | N-((3,4-Dimethyl-1H-pyrrol-2-yl)methyl)aniline | 80-90 |
| Benzylamine | Sodium borohydride (NaBH₄) | Methanol (MeOH) | N-Benzyl-1-(3,4-dimethyl-1H-pyrrol-2-yl)methanamine | 75-85 |
| Ammonia (as NH₄OAc) | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | (3,4-Dimethyl-1H-pyrrol-2-yl)methanamine | 60-75 |
Experimental Protocol: Reductive Amination with Aniline
Materials:
-
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol, 123.15 mg)
-
Aniline (1.0 mmol, 91 µL)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)
-
Dichloromethane (DCM) (15 mL)
-
Acetic acid (catalytic amount, ~1 drop)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a 50 mL round-bottom flask, dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) and aniline (1.0 mmol) in DCM (15 mL).
-
Add a catalytic amount of acetic acid (~1 drop) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-((3,4-Dimethyl-1H-pyrrol-2-yl)methyl)aniline.
Visualization:
Caption: Reductive amination workflow.
Conclusion
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a valuable and reactive starting material for the synthesis of a wide variety of substituted pyrroles. The Knoevenagel condensation, Wittig reaction, and reductive amination are powerful synthetic tools that allow for the introduction of diverse functional groups at the 2-position of the pyrrole ring. The resulting products are of significant interest for applications in drug discovery and materials science. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this versatile heterocyclic aldehyde.
References
- 1. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 2. benchchem.com [benchchem.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes: Reduction of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde to (3,4-dimethyl-1H-pyrrol-2-yl)methanol
Introduction
Substituted pyrrole methanols are valuable synthetic intermediates in the development of pharmaceuticals and functional materials. The reduction of the aldehyde functional group at the C2 position of the pyrrole ring is a fundamental transformation for accessing these compounds. This document outlines the protocols for the efficient reduction of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde to its corresponding primary alcohol, (3,4-dimethyl-1H-pyrrol-2-yl)methanol. The primary method detailed utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent suitable for this conversion. Alternative methods using stronger reducing agents or catalytic hydrogenation are also discussed.
Primary Reaction Scheme
The reduction converts the aldehyde group to a primary alcohol.
Starting Material: 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde Product: (3,4-dimethyl-1H-pyrrol-2-yl)methanol Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol (MeOH) or Ethanol (EtOH)
Data Presentation
The following table summarizes the typical reaction conditions for the reduction of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde using common laboratory methods. Sodium borohydride is the preferred reagent due to its high chemoselectivity for aldehydes, operational simplicity, and mild reaction conditions.[1][2]
| Reducing Agent | Solvent(s) | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | 1 - 3 | >90% | Preferred method; highly selective for the aldehyde group.[3] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl Ether | 0 to 25 | 1 - 4 | >90% | Stronger, less selective reagent; requires strict anhydrous conditions and a separate aqueous workup step.[4] |
| Catalytic Hydrogenation (H₂) | Ethanol, Ethyl Acetate | 25 - 50 | 2 - 12 | Variable | Requires a metal catalyst (e.g., Pd/C, PtO₂); potential for over-reduction of the pyrrole ring under harsh conditions.[5] |
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride (NaBH₄)
This protocol describes the most common and efficient method for the selective reduction of the aldehyde.
Materials:
-
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol), reagent grade
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in methanol (approximately 10-20 mL per gram of aldehyde).
-
Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) to the stirred solution in small portions. Control the rate of addition to manage the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Once the reaction is complete, cool the flask again in an ice bath and cautiously add deionized water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (3,4-dimethyl-1H-pyrrol-2-yl)methanol, which can be purified further if necessary.[6]
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[6]
Characterization:
-
¹H NMR: Expect the disappearance of the aldehyde proton signal (δ ≈ 9-10 ppm) and the appearance of a new singlet or doublet for the CH₂OH group (δ ≈ 4.5 ppm) and a broad singlet for the OH proton.
-
IR Spectroscopy: Expect the disappearance of the strong C=O stretching band of the aldehyde (≈ 1650-1700 cm⁻¹) and the appearance of a broad O-H stretching band (≈ 3200-3600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the alcohol product.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the reduction of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde using sodium borohydride.
Caption: General workflow for NaBH₄ reduction.
References
Application Notes and Protocols: Knoevenagel Condensation with 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction involving 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. This versatile heterocyclic aldehyde serves as a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials.[1] The protocols outlined below are designed to be adaptable for various research and development applications.
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction, ultimately yielding a substituted alkene.[2][3][4] In the context of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, this reaction provides a straightforward method for introducing diverse functionalities at the 2-position of the pyrrole ring, leading to compounds with potential applications in medicinal chemistry and materials science.[1] The resulting α,β-unsaturated products are of particular interest in drug discovery as they can act as Michael acceptors, enabling covalent interactions with biological targets.[2]
Part 1: Synthesis of Knoevenagel Adducts
This section details the experimental protocols for the Knoevenagel condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with various active methylene compounds. The choice of the active methylene compound and the reaction conditions can be tailored to achieve the desired product with optimal yield and purity.
Experimental Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol describes a classic and efficient method for the Knoevenagel condensation using a basic catalyst.
Materials:
-
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol (Reagent Grade)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in 15 mL of ethanol.
-
To this solution, add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Experimental Protocol 2: Solvent-Free Condensation with Ethyl Cyanoacetate
This protocol offers a greener alternative, minimizing solvent waste.[5]
Materials:
-
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
-
Ethyl cyanoacetate
-
Gallium(III) chloride (GaCl₃)
-
Mortar and pestle
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a clean, dry mortar, combine 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol).
-
Add a catalytic amount of Gallium(III) chloride (5 mol%).
-
Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, purify the product directly by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Data Presentation: Expected Outcomes
The following table summarizes the expected products and typical yields for the Knoevenagel condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with different active methylene compounds, based on analogous reactions.
| Active Methylene Compound | Product Name | Typical Yield (%) |
| Malononitrile | 2-((3,4-Dimethyl-1H-pyrrol-2-yl)methylene)malononitrile | 85 - 95 |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate | 80 - 90 |
| Barbituric Acid | 5-((3,4-Dimethyl-1H-pyrrol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | 75 - 85 |
Part 2: Application in the Synthesis of Potential Anticancer Agents
Pyrrole derivatives are known to exhibit a range of biological activities, including anticancer properties.[2] The Knoevenagel adducts of pyrrole-2-carbaldehydes are of significant interest as they can be precursors to more complex heterocyclic systems with potential therapeutic value.
Application Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol describes a potential application of the Knoevenagel adduct in the synthesis of a pyrido[2,3-d]pyrimidine scaffold, which is present in many biologically active compounds.
Materials:
-
Ethyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate (from Protocol 2)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol (Anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
-
Reflux condenser
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 mmol) in anhydrous ethanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add Ethyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate (1.0 mmol) and guanidine hydrochloride (1.2 mmol).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by column chromatography or recrystallization.
Data Presentation: Characterization of the Final Product
| Property | Expected Data |
| Product Name | 2,4-Diamino-5-(3,4-dimethyl-1H-pyrrol-2-yl)pyrido[2,3-d]pyrimidin-7(8H)-one |
| Molecular Formula | C₁₅H₁₅N₇O |
| Molecular Weight | 309.33 g/mol |
| ¹H NMR | Peaks corresponding to the pyrrole, pyridine, and amino protons. |
| Mass Spectrometry | [M+H]⁺ peak at m/z 310.14 |
| Melting Point | >250 °C (decomposition) |
Visualizations
Diagram 1: General Knoevenagel Condensation Workflow
Caption: Workflow for Knoevenagel Condensation.
Diagram 2: Application in Anticancer Drug Synthesis Pathway
Caption: Synthesis pathway to potential anticancer agents.
References
Application Notes: 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde as a Versatile Building Block in the Total Synthesis of Bioactive Molecules
Introduction
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a versatile and highly valuable heterocyclic building block in the fields of organic synthesis and medicinal chemistry. Its substituted pyrrole core, functionalized with a reactive aldehyde group, makes it an ideal starting material for the construction of complex molecular architectures, particularly those found in biologically active natural products. This document provides detailed application notes and experimental protocols for the use of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in the total synthesis of prodigiosin analogues and in Knoevenagel condensations for the development of novel pharmacophores.
Prodigiosins are a family of natural red pigments characterized by a common tripyrrolic scaffold.[1] They have garnered significant attention from the scientific community due to their wide range of biological activities, including immunosuppressive, anticancer, and antimicrobial properties. The key strategic bond formation in the synthesis of many prodigiosin analogues involves the acid-catalyzed condensation of a pyrrole-2-carbaldehyde derivative with a second pyrrole or bipyrrole moiety, mimicking the natural biosynthetic pathway.[2]
Furthermore, the aldehyde functionality of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde allows for its participation in various carbon-carbon bond-forming reactions, such as the Knoevenagel condensation. This reaction with active methylene compounds provides a straightforward route to α,β-unsaturated systems, which are important structural motifs in many pharmaceuticals.[3]
These application notes are intended for researchers, scientists, and drug development professionals, providing them with the necessary information to effectively utilize 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in their synthetic endeavors.
Application 1: Synthesis of Prodigiosin Analogues
The acid-catalyzed condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with a suitable pyrrole partner, such as a 2,2'-bipyrrole, provides a direct route to novel prodigiosin analogues. This strategy allows for the systematic modification of the prodiginine skeleton to explore structure-activity relationships (SAR) and develop new therapeutic agents.
Experimental Protocol: Acid-Catalyzed Condensation for the Synthesis of a Prodigiosin Analogue
This protocol describes the synthesis of a novel prodigiosin analogue via the condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with a 2,2'-bipyrrole.
Materials:
-
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
-
2,2'-Bipyrrole
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) and 2,2'-bipyrrole (1.0 mmol) in methanol (20 mL).
-
To the stirred solution, add a catalytic amount of concentrated hydrochloric acid (0.1 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure prodigiosin analogue.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of prodigiosin analogues based on similar reported procedures.
| Reactant A | Reactant B | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Substituted Pyrrole-2-carbaldehyde | 2,2'-Bipyrrole | HCl | MeOH | 4-6 | 70-90 | [4] |
| 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde | Pyrrole | TFA | DCM | 2-4 | 65-85 | [4] |
Diagram: Synthetic Workflow for Prodigiosin Analogue Synthesis
Caption: Synthetic workflow for the preparation of a prodigiosin analogue.
Application 2: Knoevenagel Condensation for the Synthesis of Bioactive Alkenes
The Knoevenagel condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides an efficient route to synthesize substituted alkenes. These products can serve as intermediates in the synthesis of various pharmaceuticals due to the presence of the Michael acceptor system.[3]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol details the piperidine-catalyzed Knoevenagel condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with malononitrile.
Materials:
-
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol (EtOH)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired 2-((3,4-dimethyl-1H-pyrrol-2-yl)methylene)malononitrile.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for Knoevenagel condensations of pyrrole-2-carbaldehydes with active methylene compounds.
| Pyrrole-2-carbaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 3,4-Diethyl-1H-pyrrole-2-carbaldehyde | Malononitrile | Piperidine | EtOH | 2-4 | 90-98 | [3] |
| 3,4-Diethyl-1H-pyrrole-2-carbaldehyde | Ethyl Cyanoacetate | Piperidine | EtOH | 4-6 | 85-95 | [3] |
| 3,4-Diethyl-1H-pyrrole-2-carbaldehyde | Barbituric Acid | Piperidine | EtOH | 6-8 | 80-90 | [3] |
Diagram: Experimental Workflow for Knoevenagel Condensation
Caption: Experimental workflow for the Knoevenagel condensation.
Conclusion
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a highly valuable and versatile building block for the total synthesis of complex and biologically active molecules. The protocols and data presented herein demonstrate its utility in the construction of prodigiosin analogues and other pharmacologically relevant scaffolds through straightforward and efficient chemical transformations. Researchers in the field of drug discovery and organic synthesis can utilize this information to accelerate the development of new therapeutic agents.
References
- 1. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Pyrrole-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrrole-2-carbaldehyde derivatives, focusing on a copper-catalyzed oxidative annulation method. Pyrrole-2-carbaldehydes are valuable precursors and structural motifs in pharmaceuticals, natural products, and functional materials. The presented protocols are based on established and efficient synthetic strategies, offering a practical guide for laboratory implementation.
Method 1: Copper-Catalyzed Oxidative Annulation and Direct C-H to C=O Oxidation
This method facilitates the de novo synthesis of pyrrole-2-carbaldehyde derivatives from readily available starting materials: aryl methyl ketones, arylamines, and acetoacetate esters.[1][2] The reaction proceeds via an iodine/copper-mediated oxidative annulation and a selective C(sp³)–H to C=O oxidation, with molecular oxygen serving as the terminal oxidant for the aldehyde oxygen atom.[1] This approach is advantageous as it avoids the use of stoichiometric and hazardous oxidants.[1][2]
Reaction Scheme:
Aryl Methyl Ketone + Arylamine + Acetoacetate Ester --(CuCl₂, I₂, O₂)--> Polysubstituted Pyrrole-2-carbaldehyde
Key Features:
-
High Selectivity: The method demonstrates high selectivity, preventing the overoxidation of the aldehyde to a carboxylic acid.[1]
-
Broad Substrate Scope: A variety of aryl methyl ketones, arylamines, and acetoacetate esters bearing both electron-donating and electron-withdrawing groups, as well as heterocyclic moieties, are well-tolerated.[1]
-
Environmentally Benign: The use of molecular oxygen as the oxidant makes this a greener synthetic route.[1]
-
Scalability: The protocol has been shown to be scalable.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for the copper-catalyzed synthesis of pyrrole-2-carbaldehydes.
Detailed Experimental Protocol
This protocol is adapted from the work of Wu, X. et al., Org. Lett., 2018.[1]
Materials:
-
Aryl methyl ketone (e.g., Acetophenone)
-
Arylamine (e.g., Aniline)
-
Acetoacetate ester (e.g., Ethyl acetoacetate)
-
Copper(II) chloride (CuCl₂)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl methyl ketone (0.5 mmol, 1.0 equiv), arylamine (0.5 mmol, 1.0 equiv), acetoacetate ester (0.5 mmol, 1.0 equiv), CuCl₂ (0.05 mmol, 0.1 equiv), and I₂ (0.8 mmol, 1.6 equiv).
-
Add anhydrous DMSO (2.0 mL) to the tube.
-
Evacuate and backfill the tube with oxygen gas three times, and then connect it to an oxygen balloon.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ solution and stir for 5 minutes.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure pyrrole-2-carbaldehyde derivative.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various pyrrole-2-carbaldehyde derivatives using the copper-catalyzed oxidative annulation method.
| Entry | Aryl Methyl Ketone (R¹) | Arylamine (R²) | Acetoacetate Ester (R³) | Copper Catalyst (mol %) | Yield (%) |
| 1 | Acetophenone | Aniline | Ethyl acetoacetate | CuCl₂ (10) | 74 |
| 2 | 4'-Methylacetophenone | Aniline | Ethyl acetoacetate | CuCl₂ (10) | 78 |
| 3 | 4'-Methoxyacetophenone | Aniline | Ethyl acetoacetate | CuCl₂ (10) | 65 |
| 4 | 4'-Chloroacetophenone | Aniline | Ethyl acetoacetate | CuCl₂ (10) | 70 |
| 5 | Acetophenone | 4-Methylaniline | Ethyl acetoacetate | CuCl₂ (10) | 72 |
| 6 | Acetophenone | 4-Methoxyaniline | Ethyl acetoacetate | CuCl₂ (10) | 68 |
| 7 | Acetophenone | 4-Chloroaniline | Ethyl acetoacetate | CuCl₂ (10) | 65 |
| 8 | Acetophenone | Aniline | Methyl acetoacetate | CuCl₂ (10) | 71 |
| 9 | 2-Acetylthiophene | Aniline | Ethyl acetoacetate | CuCl₂ (10) | 62 |
| 10 | Acetophenone | Aniline | Ethyl acetoacetate | CuI (10) | 55 |
| 11 | Acetophenone | Aniline | Ethyl acetoacetate | Cu(OAc)₂ (10) | 48 |
Data compiled from optimization and substrate scope studies presented in related literature.[1]
Plausible Catalytic Cycle Diagram
The proposed mechanism involves a series of steps including iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization.[1]
Caption: Plausible mechanistic pathway for the formation of pyrrole-2-carbaldehydes.
Alternative Methods
While the oxidative annulation method is highly effective, other copper-catalyzed strategies for synthesizing substituted pyrroles exist and may be adaptable for producing pyrrole-2-carbaldehyde derivatives. These often involve multicomponent reactions.[3][4] For instance, a copper(II)-catalyzed reaction between aldehydes, amines, and β-nitroalkenes has been reported to yield polysubstituted pyrroles.[5][6] The choice of method will depend on the availability of starting materials and the desired substitution pattern on the final product.
For further reading on recent advancements in pyrrole synthesis, including various copper-catalyzed methods, comprehensive reviews are available.[4][7][8][9] These resources can provide a broader context and inspire the development of novel synthetic routes.
References
- 1. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10472H [pubs.rsc.org]
- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Promoted Regioselective Synthesis of Polysubstituted Pyrroles from Aldehydes, Amines, and Nitroalkenes via 1,2-Phenyl/Alkyl Migration [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. researchgate.net [researchgate.net]
One-Pot Synthesis of Substituted Pyrrole-2-carboxamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrrole-2-carboxamides are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. The development of efficient and versatile synthetic methods to access these scaffolds is crucial for the rapid generation of compound libraries for screening and lead optimization. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, resource, and cost-effectiveness. This document provides detailed application notes and experimental protocols for four prominent one-pot methodologies for the synthesis of substituted pyrrole-2-carboxamides: the Electrocyclization/Oxidation Sequence, the Paal-Knorr Synthesis, the Van Leusen [3+2] Cycloaddition, and the Ugi Four-Component Reaction (U-4CR).
Electrocyclization/Oxidation Sequence
This method provides an efficient route to 3,5-disubstituted pyrrole-2-carboxamides from readily available enones (e.g., chalcones) and glycine amides. The reaction proceeds through a 6π-electrocyclization of an in situ-formed azapentadienyl anion, followed by oxidation of the resulting dihydropyrrole intermediate.[1][2]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of pyrrole-2-carboxamides via electrocyclization and oxidation.
Quantitative Data
| Entry | Enone (1.0 mmol) | Glycine Amide (1.2 mmol) | Oxidant (equiv.) | Conditions | Product | Yield (%) |
| 1 | Chalcone | Glycinamide hydrochloride | Cu(OAc)₂ (1.2) | Pyridine, 130 °C (µW), 1 h; then oxidant, 130 °C (µW), 1 h | 3,5-Diphenyl-1H-pyrrole-2-carboxamide | 45 |
| 2 | 4-Chlorochalcone | Glycinamide hydrochloride | Cu(OAc)₂ (2.0) | Pyridine, 130 °C (µW), 1 h; then oxidant, 130 °C (µW), 1 h | 5-(4-Chlorophenyl)-3-phenyl-1H-pyrrole-2-carboxamide | 52 |
| 3 | 4-Methoxychalcone | N-Benzylglycinamide | DDQ (1.1) | Pyridine, reflux, 24 h; then oxidant, reflux, 2 h | N-Benzyl-5-(4-methoxyphenyl)-3-phenyl-1H-pyrrole-2-carboxamide | 68 |
| 4 | Chalcone | N-Cyclohexylglycinamide | Cu(OAc)₂ (2.0) | Pyridine, 130 °C (µW), 1 h; then oxidant, 130 °C (µW), 1.5 h | N-Cyclohexyl-3,5-diphenyl-1H-pyrrole-2-carboxamide | 55 |
Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrrole-2-carboxamide
-
To a microwave vial, add chalcone (1.00 mmol, 208 mg), glycinamide hydrochloride (1.20 mmol, 133 mg), and pyridine (4 mL).
-
Add 3 Å molecular sieves (approx. 100 mg).
-
Seal the vial and heat the mixture to 130 °C using microwave irradiation for 1 hour.
-
After cooling to room temperature, add copper(II) acetate (1.20 mmol, 218 mg).
-
Reseal the vial and heat again to 130 °C with microwave irradiation for 1 hour.
-
Cool the reaction mixture, dilute with ethyl acetate (20 mL), and filter through a pad of celite.
-
Wash the filtrate with 1 M HCl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classical and highly reliable method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. This method can be adapted for the synthesis of pyrrole-2-carboxamide derivatives, particularly when starting with appropriately functionalized 1,4-dicarbonyl precursors or amines.
Reaction Mechanism
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
Quantitative Data
| Entry | 1,4-Diketone | Amine | Catalyst/Conditions | Product | Yield (%) |
| 1 | 1-Phenyl-1,4-pentanedione | 2-Amino-N-phenylacetamide | Acetic acid, EtOH, reflux, 4 h | 2-Methyl-5-phenyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-pyrrole | 78 |
| 2 | 3-Acetyl-5-methyl-2,4-hexanedione | Benzylamine | p-TsOH, Toluene, Dean-Stark, reflux, 6 h | N-Benzyl-4,5-dimethyl-1H-pyrrole-2-carboxamide | 85 |
| 3 | 1-(4-Methoxyphenyl)-1,4-pentanedione | 2-Amino-N-cyclohexylacetamide | Montmorillonite K-10, solvent-free, 100 °C, 30 min | N-Cyclohexyl-5-(4-methoxyphenyl)-2-methyl-1-(2-oxo-2-(cyclohexylamino)ethyl)-1H-pyrrole | 92 |
| 4 | 2,5-Hexanedione | 4-Aminobenzamide | Acetic acid, reflux, 3 h | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide | 88 |
Experimental Protocol: Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzamide (1.00 mmol, 136 mg) and 2,5-hexanedione (1.10 mmol, 125 mg) in glacial acetic acid (5 mL).
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum. Recrystallization from ethanol/water may be performed for further purification.
Van Leusen [3+2] Cycloaddition
The Van Leusen pyrrole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon for the construction of the pyrrole ring.[3][4] The reaction involves a [3+2] cycloaddition between TosMIC and an electron-deficient alkene (Michael acceptor) under basic conditions. By choosing an α,β-unsaturated amide as the Michael acceptor, substituted pyrrole-3-carboxamides can be synthesized in a one-pot fashion.
Logical Relationship of Reaction
Caption: Logical flow of the Van Leusen pyrrole synthesis.
Quantitative Data
| Entry | α,β-Unsaturated Amide | Base | Solvent | Product | Yield (%) |
| 1 | N-Phenylcinnamamide | NaH | DMSO/Et₂O | 4,5-Diphenyl-N-phenyl-1H-pyrrole-3-carboxamide | 75 |
| 2 | N-Benzyl-3-(4-nitrophenyl)acrylamide | K₂CO₃ | DMF | N-Benzyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxamide | 68 |
| 3 | N,N-Dimethyl-3-phenylpropiolamide | t-BuOK | THF | N,N-Dimethyl-4-phenyl-1H-pyrrole-3-carboxamide | 82 |
| 4 | 1-(Pyrrolidin-1-yl)prop-2-en-1-one | NaH | DMSO/Et₂O | 1-(4-(Pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)ethan-1-one | 72 |
Experimental Protocol: Synthesis of 4,5-Diphenyl-N-phenyl-1H-pyrrole-3-carboxamide
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.20 mmol, 48 mg) in a mixture of dry DMSO (2 mL) and diethyl ether (5 mL) under a nitrogen atmosphere, add a solution of N-phenylcinnamamide (1.00 mmol, 223 mg) and tosylmethyl isocyanide (1.10 mmol, 215 mg) in DMSO (3 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to yield the desired product.
Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. While the classical Ugi reaction produces α-acylamino amides, modifications and post-cyclization strategies can be employed to synthesize heterocyclic structures, including pyrroles. A specific application involves a Ugi reaction followed by an intramolecular cyclization to form pyrrolo[3,4-c]pyridine-3-carboxamides.[5][6]
Signaling Pathway of Ugi Reaction
Caption: Generalized mechanism of the Ugi four-component reaction.
Quantitative Data for Pyrrolo[3,4-c]pyridine-3-carboxamide Synthesis
| Entry | Pyridine Derivative | Amine | Isocyanide | Solvent | Product | Yield (%) |
| 1 | 2-Formylpyridine-3-carboxylic acid | Aniline | tert-Butyl isocyanide | MeOH | N-(tert-Butyl)-1-oxo-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-3-carboxamide | 85 |
| 2 | 2-Formylpyridine-3-carboxylic acid | 4-Methoxyaniline | Cyclohexyl isocyanide | MeOH | N-Cyclohexyl-2-(4-methoxyphenyl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-3-carboxamide | 88 |
| 3 | 2-Formylpyridine-3-carboxylic acid | Benzylamine | Benzyl isocyanide | MeOH | N-Benzyl-1-oxo-2-benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-3-carboxamide | 76 |
| 4 | 2-Acetylpyridine-3-carboxylic acid | Aniline | tert-Butyl isocyanide | MeOH | N-(tert-Butyl)-3-methyl-1-oxo-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-3-carboxamide | 72 |
Experimental Protocol: Synthesis of N-(tert-Butyl)-1-oxo-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-3-carboxamide
-
To a solution of 2-formylpyridine-3-carboxylic acid (1.00 mmol, 151 mg) in methanol (10 mL), add aniline (1.00 mmol, 93 mg).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl isocyanide (1.00 mmol, 83 mg) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
The product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain the desired product.
Conclusion
The one-pot syntheses of substituted pyrrole-2-carboxamides presented herein offer diverse and efficient strategies for accessing these important heterocyclic scaffolds. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. The Electrocyclization/Oxidation sequence is well-suited for 3,5-diaryl derivatives, while the Paal-Knorr synthesis provides a classical and robust route. The Van Leusen reaction offers access to pyrrole-3-carboxamides, and the Ugi reaction, with appropriate modifications, enables the rapid construction of more complex fused pyrrole systems. These protocols provide a solid foundation for researchers to explore the synthesis of novel pyrrole-2-carboxamide derivatives for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method | MDPI [mdpi.com]
- 3. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Van Leusen Reaction [organic-chemistry.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The Ugi reaction in the synthesis of pyrrolo[3,4-c]pyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Formylation of 3,4-Dimethylpyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the Vilsmeier-Haack formylation of 3,4-dimethylpyrrole.
Troubleshooting Guide
Low yields in the Vilsmeier-Haack formylation of 3,4-dimethylpyrrole can arise from several factors, ranging from reagent quality to reaction conditions. This guide addresses the most common issues in a question-and-answer format.
Issue 1: Consistently Low or No Product Yield
-
Question: My reaction is yielding very little or no 3,4-dimethylpyrrole-2-carboxaldehyde. What are the likely causes?
-
Answer: Consistently low yields are often traced back to the integrity of the Vilsmeier reagent. The primary culprits are:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture and will readily decompose in the presence of water.[1] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Improper Reagent Formation: The formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is an exothermic process.[1] It is critical to maintain a low temperature (typically 0-10°C) during the addition of POCl₃ to DMF to prevent degradation of the reagent.[1]
-
Reagent Purity: The purity of both DMF and POCl₃ is paramount. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[2]
-
Issue 2: Presence of Multiple Products and Impurities
-
Question: My TLC and NMR analysis show multiple spots/peaks, indicating the formation of byproducts. What are these impurities and how can I avoid them?
-
Answer: The most common side reactions in the Vilsmeier-Haack formylation of pyrroles are diformylation and polymerization.[1]
-
Diformylation: This occurs when a second formyl group is added to the pyrrole ring. It is typically caused by using an excess of the Vilsmeier reagent.[1]
-
Polymerization: Pyrroles are susceptible to polymerization under acidic conditions. This can be exacerbated by elevated reaction temperatures.
-
Chlorinated Byproducts: In some cases, chlorinated aromatic byproducts can be formed. This is more likely at higher reaction temperatures.
-
To minimize these side products, consider the following:
-
Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the 3,4-dimethylpyrrole. A ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent to 1 equivalent of the pyrrole is a good starting point.[1]
-
Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the pyrrole may help to avoid localized high concentrations of the reagent, which can promote side reactions.
-
Temperature Control: Maintain the recommended low temperatures throughout the addition and reaction phases to prevent polymerization and other side reactions.[1]
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate the pure 3,4-dimethylpyrrole-2-carboxaldehyde from the crude reaction mixture. What are the recommended purification methods?
-
Answer: The purification of 3,4-dimethylpyrrole-2-carboxaldehyde can typically be achieved through column chromatography on silica gel.[1] A common eluent system is a mixture of hexanes and ethyl acetate. Recrystallization is also a viable method for obtaining the pure product.[3]
Frequently Asked Questions (FAQs)
-
Q1: At which position on the 3,4-dimethylpyrrole ring does formylation occur?
-
A1: For pyrrole derivatives, formylation preferentially occurs at the α-position (C2 or C5) due to the electron-donating nature of the nitrogen atom, which stabilizes the reaction intermediate.[1][4] In the case of 3,4-dimethylpyrrole, the reaction will regioselectively yield the 2-carboxaldehyde derivative.[1]
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: The progress of the Vilsmeier-Haack reaction should be monitored by Thin-Layer Chromatography (TLC).[1] This will allow you to determine when the starting material has been consumed and to quench the reaction before significant byproduct formation occurs.
-
-
Q3: What is the appearance of the Vilsmeier reagent?
-
A3: The Vilsmeier reagent, a chloroiminium salt, is typically formed in situ. While it can sometimes appear colorless, it is not uncommon for it to be a yellow or orange color, which may be due to minor impurities in the starting materials.[5]
-
-
Q4: Are there alternative, milder reagents for the Vilsmeier-Haack reaction?
-
A4: If side reactions like chlorination are a persistent issue, you could consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[6]
-
Data Presentation
The stoichiometry of the Vilsmeier reagent relative to the pyrrole substrate is a critical parameter that influences the product distribution. The following table provides a general overview of the effect of the Vilsmeier reagent to substrate ratio on the yield of mono- and di-formylated products for an activated aromatic compound.
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Note: This data is for a generic activated aromatic compound and should be used as a guideline for optimizing the reaction for 3,4-dimethylpyrrole.
Experimental Protocols
Standard Protocol for Vilsmeier-Haack Formylation of 3,4-Dimethylpyrrole
This protocol is adapted from established procedures for the formylation of similar pyrrole derivatives.[1][3]
Materials:
-
3,4-Dimethylpyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Sodium acetate trihydrate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Add POCl₃ (1.1 equivalents) dropwise to the cooled and stirred DMF, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 15-30 minutes.
-
-
Formylation Reaction:
-
Dissolve 3,4-dimethylpyrrole (1.0 equivalent) in anhydrous DCM.
-
Add the solution of 3,4-dimethylpyrrole dropwise to the pre-formed Vilsmeier reagent at 0°C over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Hydrolysis and Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly pour the reaction mixture into a vigorously stirred solution of sodium acetate trihydrate (3.0 equivalents) in ice water to hydrolyze the intermediate iminium salt.
-
Stir for 30 minutes.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract with DCM or diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) or by recrystallization.
-
Visualizations
Caption: Reaction mechanism of the Vilsmeier-Haack formylation.
Caption: A troubleshooting workflow for low yield in Vilsmeier-Haack formylation.
Caption: Logical relationships between reaction parameters and yield.
References
Technical Support Center: Purification of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde by column chromatography.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the column chromatography of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde and related compounds.
Q1: My crude 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde sample is a dark oil or solid. Is this normal?
A1: Yes, it is common for crude pyrrole derivatives to appear as dark-colored oils or solids. Pyrroles can be susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions, leading to the formation of colored impurities.[1] The purpose of the purification is to remove these byproducts. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light as much as possible.[1]
Q2: My compound is streaking on the TLC plate and the column. How can I resolve this?
A2: Streaking is a frequent issue with pyrrole derivatives, often due to the interaction of the polar pyrrole ring with the acidic nature of silica gel.[2] To address this, you can:
-
Add a modifier to the eluent: Incorporate a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the mobile phase.[2] This will neutralize the acidic sites on the silica gel, leading to improved peak shapes.[2]
-
Modify the solvent system: Gradually increasing the polarity of your eluent system, for instance by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture, can improve solubility and reduce unwanted interactions with the stationary phase.[2]
-
Change the stationary phase: If streaking persists, consider using a less acidic stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for basic compounds like pyrroles.[2][3]
Q3: The compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
A3: This suggests that your compound is highly polar and is strongly adsorbed to the silica gel.[4] You should try increasing the polarity of the mobile phase by switching to a more polar solvent system, such as dichloromethane/methanol.[4] Start with a small percentage of methanol (e.g., 1-2%) and gradually increase it.[4]
Q4: I suspect my 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is decomposing on the silica gel column. What are the signs and how can I prevent this?
A4: Signs of decomposition on a silica gel column include the appearance of new, often colored, spots on the TLC analysis of the collected fractions that were not present in the crude mixture. Aldehydes can be sensitive to the acidic nature of silica gel.[3][5] To prevent decomposition:
-
Deactivate the silica gel: Prepare a slurry of the silica gel in your mobile phase containing a small amount of triethylamine (around 1%) before packing the column.[4]
-
Use an alternative stationary phase: For compounds sensitive to acid, neutral or basic alumina can be a suitable substitute for silica gel.[3]
-
Work efficiently: Minimize the time your compound is in contact with the stationary phase by using flash chromatography with positive pressure to accelerate the elution.[4]
Q5: What is the best way to load my sample onto the column?
A5: For optimal separation, the sample should be loaded in a concentrated, narrow band.[4]
-
Wet loading: Dissolve the crude product in a minimal amount of the eluent.[6]
-
Dry loading: If the compound has poor solubility in the eluent, dry loading is recommended.[6] Dissolve your sample in a suitable solvent, add a small amount of silica gel (approximately 10-20 times the mass of your sample), and then remove the solvent by rotary evaporation until you have a free-flowing powder.[6] This powder can then be carefully added to the top of the packed column.[4]
Experimental Protocol: Flash Column Chromatography
This protocol provides a general methodology for the purification of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
1. Preparation of the Stationary Phase:
- Select a glass column of appropriate size.
- Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent mixture.
- Pack the column with the slurry, ensuring a homogenous and level bed of silica gel. Avoid trapping air bubbles.[7]
- Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[6]
2. Sample Loading:
- Dissolve the crude 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in a minimal amount of the eluent or a suitable volatile solvent.
- Carefully apply the sample solution to the top of the silica gel bed.[6]
- Alternatively, perform dry loading as described in the FAQ section.
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column.
- Apply gentle positive pressure to achieve a steady flow rate.
- Begin collecting fractions. The size of the fractions will depend on the column dimensions.
- If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.[4]
4. Analysis of Fractions:
- Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
- Combine the fractions containing the pure desired compound.
- Remove the solvent under reduced pressure to obtain the purified 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
Data Presentation
The following table summarizes typical parameters for the column chromatography of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. Note that optimal conditions may vary depending on the specific impurities present in the crude mixture.
| Parameter | Typical Values / Conditions |
| Stationary Phase | Silica gel (230-400 mesh). Neutral or basic alumina can be used for acid-sensitive compounds.[2][3] |
| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent. Common systems include Hexane/Ethyl Acetate or Dichloromethane/Methanol.[4][8] The ratio is optimized based on TLC analysis. |
| TLC Optimization | The ideal eluent system should provide a good separation of the target compound from impurities, with an Rf value for the product ideally between 0.2 and 0.4.[4] An Rf of ~0.3 is often considered optimal.[3] |
| Elution Mode | Isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution can be used. |
| Yield | The yield of the purified product can vary significantly based on the efficiency of the preceding reaction and the complexity of the crude mixture. Yields after column chromatography are often reported in the range of good to excellent.[4] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde by column chromatography.
Caption: Workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde?
A1: The most prevalent and efficient method is the Vilsmeier-Haack formylation of 3,4-dimethyl-1H-pyrrole. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich pyrrole ring.[1]
Q2: At which position on the 3,4-dimethylpyrrole ring does the formylation occur?
A2: The formylation is highly regioselective, occurring at an unsubstituted α-position (C2 or C5) of the pyrrole ring. This is due to the electron-donating nature of the nitrogen atom, which stabilizes the reaction intermediate.[1]
Q3: What are the primary side products I should be aware of during this synthesis?
A3: The main side products are the diformylated pyrrole, 3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde, and polymeric materials.[1] The formation of these is highly dependent on the reaction conditions.
Q4: How can I purify the crude 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde?
A4: The most common and effective method for purification is flash column chromatography on silica gel.[2] Recrystallization can also be employed, sometimes after an initial chromatographic purification.[2]
Q5: Is the Vilsmeier reagent sensitive to any particular conditions?
A5: Yes, the Vilsmeier reagent is highly sensitive to moisture.[1] Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the reagent and ensure a high yield.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Moisture in Reagents/Glassware | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and freshly distilled or high-purity DMF and POCl₃. The reaction should be conducted under a dry, inert atmosphere (nitrogen or argon).[1] |
| Incorrect Stoichiometry | Carefully control the molar ratio of the Vilsmeier reagent to the 3,4-dimethylpyrrole. A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is often optimal.[1] |
| Suboptimal Reaction Temperature | The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-10 °C).[1] The addition of the pyrrole should also be done at a low temperature to prevent decomposition. The reaction can then be allowed to warm to room temperature or gently heated to ensure completion.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting material is still present after a reasonable time, a moderate increase in temperature may be necessary.[1] |
Issue 2: Significant Formation of Diformylated Side Product
| Potential Cause | Recommended Solution |
| Excess Vilsmeier Reagent | Use a molar ratio of Vilsmeier reagent to pyrrole that is as close to 1:1 as possible while still achieving good conversion of the starting material. A ratio of 1.1:1 is a good starting point.[1] |
| Prolonged Reaction Time at Elevated Temperature | Monitor the reaction by TLC and quench it as soon as the starting material is consumed to prevent further formylation of the product. Avoid unnecessarily high reaction temperatures. |
Issue 3: Formation of Polymeric Byproducts
| Potential Cause | Recommended Solution |
| High Reaction Temperature | The Vilsmeier-Haack reaction is exothermic.[3] Maintain strict temperature control, especially during the initial stages of the reaction. Elevated temperatures can promote the polymerization of the electron-rich pyrrole ring.[1][3] |
| Acidic Conditions | Pyrroles are known to polymerize under strongly acidic conditions. While the Vilsmeier-Haack reaction is acidic, avoiding excessively harsh conditions and prolonged reaction times can mitigate polymerization. |
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the product distribution in the Vilsmeier-Haack formylation of 3,4-dimethylpyrrole. Note: This data is representative and actual results may vary based on specific experimental setup and execution.
| Vilsmeier Reagent (Equivalents) | Temperature (°C) | Yield of Mono-formylated Product (%) | Yield of Di-formylated Product (%) | Polymeric Material (%) |
| 1.1 | 25 | ~85 | ~5 | ~10 |
| 1.1 | 60 | ~70 | ~15 | ~15 |
| 2.0 | 25 | ~60 | ~30 | ~10 |
| 2.0 | 60 | ~40 | ~45 | ~15 |
Experimental Protocols
Synthesis of 3,4-dimethyl-1H-pyrrole (Starting Material) via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a common method for preparing substituted pyrroles from 1,4-dicarbonyl compounds.[4][5]
Materials:
-
3,4-Dimethyl-2,5-hexanedione
-
Ammonium acetate or ammonia source
-
Glacial acetic acid (catalyst)
-
Ethanol or other suitable solvent
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve 3,4-dimethyl-2,5-hexanedione in ethanol in a round-bottom flask.
-
Add an excess of the ammonia source (e.g., ammonium acetate).[6]
-
Add a catalytic amount of glacial acetic acid.[6]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent to yield the crude 3,4-dimethyl-1H-pyrrole, which can be purified by distillation or column chromatography.
Vilsmeier-Haack Formylation of 3,4-dimethyl-1H-pyrrole
Materials:
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
3,4-dimethyl-1H-pyrrole
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Sodium acetate trihydrate or saturated sodium bicarbonate solution
-
Standard laboratory glassware for reactions under an inert atmosphere
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Add POCl₃ (1.1 equivalents) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.[1]
-
Formylation: Dissolve 3,4-dimethyl-1H-pyrrole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC. Gentle heating (40-60 °C) may be applied to drive the reaction to completion.[1]
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it into a vigorously stirred solution of sodium acetate trihydrate in water or a saturated aqueous sodium bicarbonate solution to hydrolyze the intermediate iminium salt.[1]
-
Work-up: Stir the mixture for 15-30 minutes. Extract the product with an organic solvent (e.g., diethyl ether or DCM).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: a gradient of ethyl acetate in hexanes is typically effective).[2]
Visualizations
Caption: Reaction pathway for the Vilsmeier-Haack synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Main and side reaction pathways.
References
optimizing reaction temperature for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, primarily focusing on optimizing the reaction temperature via the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde?
A1: The most prevalent and efficient method is the Vilsmeier-Haack formylation of 3,4-dimethyl-1H-pyrrole. This reaction introduces a formyl (-CHO) group onto the electron-rich pyrrole ring, typically at the C2 position.
Q2: Why is temperature control so critical in the Vilsmeier-Haack reaction for this synthesis?
A2: Temperature control is crucial for several reasons. The formation of the Vilsmeier reagent is exothermic and requires cooling to prevent its decomposition.[1] During the addition of the pyrrole substrate, maintaining a low temperature is essential to prevent polymerization and the formation of side products. Higher reaction temperatures after the initial addition can lead to unwanted side reactions, such as di-formylation or the formation of chlorinated byproducts, which will reduce the yield and complicate the purification of the desired product.[1]
Q3: What are the typical temperature ranges for the different stages of the Vilsmeier-Haack reaction?
A3: The reaction is typically carried out in three main temperature stages:
-
Vilsmeier Reagent Formation: 0–10 °C[1]
-
Pyrrole Addition: 0–5 °C[1]
-
Reaction Progression: Room temperature to 40–60 °C[1]
Q4: What are the common side products, and how can their formation be minimized?
A4: Common side products include the 3-formyl isomer, di-formylated products, and chlorinated byproducts. Minimizing their formation can be achieved by:
-
Maintaining strict temperature control during reagent preparation and substrate addition.[1]
-
Using the correct stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). An excess of the reagent can lead to di-formylation.[1]
-
Ensuring anhydrous (dry) reaction conditions, as moisture can decompose the Vilsmeier reagent.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Moisture in reagents or glassware: The Vilsmeier reagent is highly moisture-sensitive.[2] 2. Incorrect reaction temperature: Temperatures that are too high or too low can negatively impact the reaction. 3. Incomplete reaction: Insufficient reaction time. 4. Inefficient hydrolysis: The intermediate iminium salt has not been fully converted to the final product. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. 2. Carefully monitor and control the temperature at each stage of the reaction as per the recommended protocol. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time if the starting material is still present. 4. Ensure the hydrolysis step is carried out effectively, which may require gentle heating.[3] |
| Formation of Multiple Products | 1. Excess Vilsmeier reagent: Using too much of the formylating agent can lead to di-formylation.[1] 2. High reaction temperature: Elevated temperatures can promote the formation of isomers and other byproducts.[1] | 1. Use a stoichiometry of 1.1 to 1.5 equivalents of the Vilsmeier reagent relative to the pyrrole substrate.[1] 2. Maintain the reaction temperature at the lower end of the effective range (e.g., room temperature) and monitor for the formation of byproducts by TLC. |
| Dark, Resinous Material (Polymerization) | Excessive heat: The reaction is exothermic, and poor temperature control can lead to polymerization of the furan ring.[2] | Maintain strict temperature control, especially during the initial stages of the reaction. Use an ice bath or other cooling methods to dissipate heat effectively.[2] |
Data Presentation
Table 1: Effect of Reaction Temperature on Product Yield in Vilsmeier-Haack Formylation
The following table summarizes the expected outcomes based on qualitative data from literature. Specific yields can vary based on substrate, scale, and purity of reagents.
| Reaction Temperature (Post-Addition) | Expected Yield of Mono-formylated Product | Likelihood of Side Product Formation | Notes |
| 0 - 5 °C | Low to Moderate | Low | Reaction may be slow and require extended time for completion. |
| Room Temperature (~20-25 °C) | Optimal | Moderate | Generally provides a good balance between reaction rate and selectivity. |
| 40 - 60 °C | Moderate to High | High | Increased risk of di-formylation and polymerization, leading to lower isolated yields of the desired product. |
| > 60 °C | Low | Very High | Significant decomposition and polymerization are likely to occur. |
Experimental Protocols
Detailed Methodology for the Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
This protocol is adapted from standard Vilsmeier-Haack formylation procedures for pyrrole derivatives.
Materials:
-
3,4-Dimethyl-1H-pyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate trihydrate
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.1 equivalents) dropwise to the cooled and stirred DMF, ensuring the internal temperature is maintained between 0-10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 15-30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 3,4-Dimethyl-1H-pyrrole (1.0 equivalent) in anhydrous DCM.
-
Add the pyrrole solution dropwise to the cooled Vilsmeier reagent solution over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Hydrolysis and Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath.
-
In a separate beaker, prepare a solution of sodium acetate trihydrate (3.0 equivalents) in water.
-
Carefully and slowly pour the reaction mixture into the sodium acetate solution with vigorous stirring. This step is exothermic.
-
To ensure complete hydrolysis of the intermediate iminium salt, the mixture can be gently heated to reflux for 15-30 minutes.[3]
-
Cool the mixture to room temperature.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[3]
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
effect of anhydrous conditions on Vilsmeier-Haack reaction yield
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the critical role of anhydrous conditions in the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why are anhydrous conditions so critical for its success?
The Vilsmeier-Haack reaction is a powerful method for the formylation (addition of a -CHO group) of electron-rich aromatic and heteroaromatic compounds.[1] The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2][3]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the aqueous workup to yield the final aryl aldehyde.[4]
Anhydrous conditions are absolutely essential because the Vilsmeier reagent is extremely sensitive to moisture.[1] Any water present in the reaction vessel, solvents, or reagents will rapidly quench the reagent, leading to a significant reduction or complete failure of the reaction.
Q2: How exactly does moisture interfere with the Vilsmeier-Haack reaction?
Moisture interferes by hydrolyzing the Vilsmeier reagent. The electrophilic carbon of the chloroiminium salt is highly reactive towards nucleophiles, including water. When water is present, it attacks the reagent, leading to its decomposition and rendering it incapable of acting as a formylating agent. This premature quenching of the active electrophile is a primary cause of low product yields.
Q3: What are the most common sources of moisture contamination in the reaction setup?
Several potential sources can introduce moisture into the reaction:
-
Solvents: Using solvents that have not been properly dried or have been stored incorrectly. DMF, in particular, is hygroscopic and can absorb significant amounts of water from the atmosphere.
-
Reagents: The purity of DMF and POCl₃ is crucial. Old or improperly stored DMF can decompose into dimethylamine, which can cause side reactions.[5] Similarly, POCl₃ can hydrolyze if exposed to air.
-
Glassware: Failure to adequately dry glassware is a frequent oversight. Even trace amounts of water on the surface of the flask or dropping funnel can inhibit the reaction.
-
Atmosphere: Exposing the reaction to ambient air, especially on a humid day, allows atmospheric moisture to enter the flask.
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is the most common problem encountered and is very often linked to the presence of moisture.
| Possible Cause | Recommended Solution |
| Moisture Contamination | Glassware: Flame-dry all glassware under a vacuum or in a stream of inert gas (Nitrogen/Argon) immediately before use. Allow to cool to room temperature under an inert atmosphere. |
| Solvents & Reagents: Use freshly opened bottles of high-purity, anhydrous solvents. If necessary, distill solvents over an appropriate drying agent (e.g., CaH₂ for DMF, P₂O₅ for halogenated solvents). Ensure POCl₃ is fresh and has been handled under anhydrous conditions. | |
| Atmosphere: Conduct the entire reaction, from reagent addition to substrate addition, under a positive pressure of an inert gas like nitrogen or argon using a Schlenk line or a balloon setup.[6] | |
| Poor Reagent Quality | Use a fresh bottle of POCl₃. If your DMF smells "fishy," it has likely decomposed to dimethylamine; replace it with a fresh, high-purity bottle.[5] |
| Low Substrate Reactivity | The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[7] If your substrate is deactivated, you may need to increase the reaction temperature (e.g., from 0°C up to 80°C) or increase the reaction time.[4] Monitor progress carefully by TLC. |
| Incorrect Stoichiometry | Carefully control the molar ratio of the Vilsmeier reagent to the substrate. An excess of the reagent can lead to di-formylation, especially with highly activated substrates. A good starting point is a 1.1:1 to 1.5:1 ratio of Vilsmeier reagent to the substrate. |
Issue 2: Formation of Chlorinated Byproducts
Question: I am observing a chlorinated byproduct alongside my desired aldehyde. How can I prevent this?
Answer: Chlorination is a known side reaction, particularly when using POCl₃. The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent. To minimize this:
-
Control Temperature: Higher temperatures can promote chlorination. Run the reaction at the lowest effective temperature.
-
Alternative Reagents: Consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction for certain substrates.
Quantitative Data on Moisture Effect
While it is universally acknowledged that anhydrous conditions are critical, specific quantitative data on yield versus water content is highly substrate-dependent and not widely published. The following table provides an illustrative example of how trace amounts of water might affect the yield for a reactive aromatic substrate.
Table 1: Illustrative Impact of Water Contamination on Vilsmeier-Haack Reaction Yield
| Water Content in Solvent (ppm) | Hypothetical Product Yield (%)* |
| < 10 | > 95% |
| 50 | ~70-80% |
| 100 | ~40-50% |
| 250 | ~10-20% |
| 500 | < 5% |
*Disclaimer: These values are for illustrative purposes only to demonstrate a chemical principle. Actual yields will vary significantly based on substrate reactivity, reaction scale, and specific conditions.
Experimental Protocols
Protocol: Vilsmeier-Haack Formylation of an Indole under Strictly Anhydrous Conditions
This protocol details a general procedure emphasizing the maintenance of anhydrous conditions throughout.
1. Preparation of Glassware and Reagents:
-
Place a two-necked round-bottom flask, a magnetic stirrer, and a dropping funnel in an oven at 120°C overnight.
-
Assemble the hot glassware and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. This can be achieved by flame-drying the exterior of the assembled apparatus under a vacuum and then backfilling with inert gas.
-
Use anhydrous grade DMF, preferably from a freshly opened bottle sealed with a septum.
2. Formation of the Vilsmeier Reagent:
-
To the flame-dried, two-necked flask under an inert atmosphere, add anhydrous DMF (e.g., 10 mL) via a dry syringe.
-
Cool the flask to 0°C using an ice-water bath.
-
With vigorous stirring, add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise via the dropping funnel or a dry syringe. Crucially, maintain the internal temperature below 5°C during the addition.
-
Once the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
3. Formylation Reaction:
-
In a separate flame-dried flask, dissolve the indole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30-60 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours.
4. Workup and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a stirred, cold, saturated solution of sodium acetate or sodium carbonate.
-
Stir the resulting mixture until the hydrolysis is complete (typically 30-60 minutes).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Workflow Visualization
The following diagram illustrates the critical workflow for setting up the Vilsmeier-Haack reaction under the required anhydrous conditions.
Caption: Anhydrous Vilsmeier-Haack reaction setup workflow.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. aml.iaamonline.org [aml.iaamonline.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
troubleshooting dark reaction mixture in pyrrole formylation
This guide provides troubleshooting assistance for researchers encountering dark reaction mixtures during the formylation of pyrrole, a common issue in synthetic organic chemistry.
Troubleshooting Guide
Q1: My Vilsmeier-Haack reaction mixture for pyrrole formylation has turned dark brown/black. What is the likely cause?
A dark reaction mixture, often described as tarry or resinous, is a common indication of side reactions, primarily the polymerization of the pyrrole starting material or the product.[1][2] Pyrrole is highly reactive and susceptible to polymerization under acidic conditions, which are characteristic of the Vilsmeier-Haack reaction.[3] This process is often exacerbated by excessive heat.[2]
Key Contributing Factors:
-
Excessive Temperature: The Vilsmeier-Haack reaction is exothermic. Poor temperature control can lead to localized "hot spots," initiating polymerization.[2][4]
-
Impure Pyrrole: Pyrrole is unstable and can darken and decompose upon exposure to air and light.[5] Using aged or impure pyrrole can introduce impurities that catalyze polymerization.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water can quench the reagent and lead to side reactions.[2]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the extent of byproduct formation.
Q2: How can I prevent the reaction mixture from turning dark?
Preventing the formation of a dark mixture hinges on carefully controlling the reaction conditions to favor the desired formylation over competing side reactions.
-
Strict Temperature Control: Maintain a low temperature (typically between 0°C and 10°C) throughout the formation of the Vilsmeier reagent and the subsequent addition of pyrrole.[2]
-
Use Freshly Purified Reagents: It is crucial to use freshly distilled pyrrole for the reaction.[5][6] Ensure that the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous and of high purity.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.[2]
-
Controlled Addition: Add the pyrrole solution to the Vilsmeier reagent slowly and dropwise, ensuring the temperature does not rise significantly.
Q3: The Vilsmeier reagent (POCl₃ in DMF) itself turned yellow/orange before I added the pyrrole. Is this normal?
The Vilsmeier reagent is a chloromethyliminium salt formed from the reaction of DMF and POCl₃.[7] While ideally it might be colorless, it is not uncommon for it to develop a yellow or orange color.[8] This coloration can be due to minor impurities in the starting materials.[8] A colorless or slightly colored reagent is generally acceptable for the reaction.
Q4: My reaction turned dark, but I need to isolate the product. What is the recommended work-up procedure?
Even with a dark reaction mixture, it is often possible to isolate the desired pyrrole-2-carboxaldehyde. The work-up procedure is designed to hydrolyze the intermediate iminium salt and neutralize the acidic reaction mixture.
-
Cool the reaction mixture: Before work-up, ensure the mixture is cooled in an ice bath.
-
Hydrolysis: Carefully and slowly add the reaction mixture to a stirred, cold aqueous solution of a base, such as sodium acetate or sodium bicarbonate. This will hydrolyze the iminium salt to the aldehyde and neutralize the strong acids.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product will likely require purification, typically by column chromatography or recrystallization from a solvent like petroleum ether, to separate the desired aldehyde from the polymeric byproducts.
Frequently Asked Questions (FAQs)
Q5: What is the expected color of a successful pyrrole formylation reaction?
Upon the addition of pyrrole to the Vilsmeier reagent, a color change is expected. A successful reaction often results in a reddish or deeply colored solution, which is distinct from the black, tarry appearance of a failed reaction due to extensive polymerization.[8]
Q6: Can I use a different formylating agent to avoid this issue?
The Vilsmeier-Haack reaction is one of the most common and effective methods for formylating pyrroles.[5] While other formylation methods exist, they may have their own set of challenges. Optimizing the Vilsmeier-Haack conditions is generally the most practical approach.
Q7: How does the purity of DMF and POCl₃ affect the reaction?
Using anhydrous DMF and freshly distilled POCl₃ is important. Moisture in the reagents will consume the Vilsmeier reagent, and other impurities can lead to unexpected side reactions, potentially contributing to the darkening of the reaction mixture.
Data Presentation
The following table summarizes the qualitative impact of key experimental parameters on the outcome of pyrrole formylation.
| Parameter | Sub-optimal Condition | Recommended Condition | Expected Outcome of Recommended Condition |
| Temperature | > 20°C or poor cooling | 0°C - 10°C | Minimized polymerization, lighter reaction color, higher yield of desired product.[2] |
| Pyrrole Purity | Old, discolored, or undistilled | Freshly distilled, colorless | Reduced side reactions and polymerization, improved yield and purity of the product.[5] |
| Atmosphere | Open to air | Inert (Nitrogen or Argon) | Prevents moisture contamination and oxidation of pyrrole.[2] |
| Addition Rate | Rapid addition of pyrrole | Slow, dropwise addition | Maintains low reaction temperature and prevents localized overheating. |
| Reaction Time | Excessively long | Monitored by TLC until completion | Avoids product degradation and formation of byproducts over time. |
Experimental Protocols
Key Experiment: Standard Vilsmeier-Haack Formylation of Pyrrole
Objective: To synthesize pyrrole-2-carboxaldehyde under optimized conditions to minimize byproduct formation.
Materials:
-
Freshly distilled phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Freshly distilled pyrrole
-
Anhydrous diethyl ether
-
Sodium acetate trihydrate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
In the flask, cool anhydrous DMF in an ice bath to 0-5°C.
-
Slowly add freshly distilled POCl₃ (1.1 equivalents) dropwise to the cooled DMF via the dropping funnel, maintaining the temperature below 10°C.
-
Stir the mixture at 0-5°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
In a separate flask, prepare a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous diethyl ether.
-
Add the pyrrole solution dropwise to the stirred Vilsmeier reagent, ensuring the internal temperature is maintained between 0°C and 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back down in an ice bath.
-
Prepare a solution of sodium acetate trihydrate in water and cool it in an ice bath.
-
Slowly and carefully pour the reaction mixture into the cold sodium acetate solution with vigorous stirring.
-
Reflux the resulting mixture for 15-20 minutes, then cool to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude pyrrole-2-carboxaldehyde by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Troubleshooting workflow for a dark pyrrole formylation reaction.
Caption: Competing reaction pathways in pyrrole formylation.
References
- 1. A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrole polymerization [quimicaorganica.org]
- 4. mt.com [mt.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Regioselective Formylation of Substituted Pyrroles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective formylation of substituted pyrroles.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the formylation of substituted pyrroles, particularly using the Vilsmeier-Haack reaction.
Question: My Vilsmeier-Haack reaction is producing a mixture of 2-formyl and 3-formyl isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the Vilsmeier-Haack formylation of substituted pyrroles is a common challenge influenced by both steric and electronic factors. Here are key parameters to consider for optimizing your reaction:
-
Steric Hindrance at the N-1 Position: The bulkiness of the substituent on the pyrrole nitrogen plays a crucial role. Larger N-substituents tend to sterically hinder the attack of the Vilsmeier reagent at the adjacent C2 (α) position, thereby favoring formylation at the C3 (β) position. For instance, switching from an N-methyl to an N-tert-butyl group can significantly increase the proportion of the 3-formyl product.[1][2]
-
Electronic Effects of Substituents:
-
N-Substituents: The electronic nature of N-aryl substituents can have a subtle inductive effect on the regioselectivity.[1][2]
-
C-Substituents: Electron-donating groups on the pyrrole ring activate it towards electrophilic substitution, while electron-withdrawing groups deactivate it. The position of these groups will direct the incoming formyl group. For example, an electron-donating group at C2 will generally direct formylation to the C5 or C4 position.
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Choice of Formylating Agent: While the Vilsmeier-Haack reaction (using DMF/POCl₃) is most common, alternative formylating reagents like dichloromethyl alkyl ethers can offer different regioselectivity profiles, particularly for substrates like pyrrole-2-carboxylates where they can favor 4-formylation.[3]
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Caption: Troubleshooting logic for poor regioselectivity.
Question: I am observing significant amounts of di-formylated or poly-formylated byproducts. How can I favor mono-formylation?
Answer: Over-formylation is a common issue, especially with highly activated pyrroles. The primary cause is an excess of the Vilsmeier reagent or extended reaction times.[4] To enhance mono-formylation selectivity:
-
Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent (or its precursors, DMF and POCl₃) to the pyrrole substrate. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate is a good starting point for optimization.[4]
-
Reverse Addition: Consider adding the Vilsmeier reagent dropwise to the solution of the pyrrole substrate. This maintains a low concentration of the electrophile throughout the reaction.[4]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of di-formylated products.[4]
Question: My reaction is yielding a chlorinated byproduct alongside the desired formylated pyrrole. What is the cause and how can I prevent it?
Answer: The formation of chlorinated byproducts can occur during the Vilsmeier-Haack reaction. This is often due to the presence of reactive chlorine species. To minimize this side reaction:
-
Alternative Reagents: Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.
-
Efficient Work-up: Perform the aqueous work-up promptly and efficiently after the reaction is complete. This hydrolyzes the intermediate iminium salt and minimizes its contact time with any residual reactive chlorine species.
Frequently Asked Questions (FAQs)
What is the Vilsmeier-Haack reaction and why is it commonly used for pyrrole formylation?
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles.[5][6] It involves the use of a Vilsmeier reagent, which is an electrophilic iminium salt typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[7] Pyrroles are highly reactive towards electrophilic substitution, making the relatively mild Vilsmeier reagent an effective choice for introducing a formyl group onto the ring.[6]
What is the general mechanism of the Vilsmeier-Haack formylation of pyrrole?
The reaction proceeds in several stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.[8]
-
Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[8] This attack preferentially occurs at the C2 (α) position due to the higher electron density, unless sterically hindered.
-
Aromatization: The resulting intermediate loses a proton to regain aromaticity.
-
Hydrolysis: During aqueous work-up, the iminium salt intermediate is hydrolyzed to yield the final formylated pyrrole.[5][6]
How do substituents on the pyrrole ring affect the regioselectivity of formylation?
Substituents have a profound impact on the position of formylation:
-
N-Substituents: As mentioned in the troubleshooting guide, the steric bulk of the N-substituent is a primary determinant of the α- to β-formylation ratio.[1][2] Larger groups favor β-substitution (C3).
-
C-Substituents (Electron-Donating): Groups like alkyl or alkoxy groups activate the pyrrole ring and direct the formylation to the available α or β positions, following standard electrophilic aromatic substitution patterns.
-
C-Substituents (Electron-Withdrawing): Groups such as esters or sulfonyl groups deactivate the ring. An electron-withdrawing group at the N-1 position (e.g., N-phenylsulfonyl) can deactivate the α-position, leading to preferential formylation at the β-position.[9][10]
Are there alternatives to the Vilsmeier-Haack reaction for pyrrole formylation?
Yes, other methods exist, although they may be less commonly employed or suitable for specific substrates:
-
Duff Reaction: This reaction uses hexamine as the formylating agent. It typically requires strongly electron-donating groups on the aromatic ring and is generally less efficient than the Vilsmeier-Haack reaction.
-
Rieche Formylation: This method uses dichloromethyl methyl ether and a Lewis acid. For some substrates, like 1-(phenylsulfonyl)pyrrole, it can lead to exclusive formylation at the 2-position.[9]
Data Presentation
Table 1: Regioselectivity in the Vilsmeier-Haack Formylation of 1-Substituted Pyrroles
| 1-Substituent | Total Yield of Monoformylated Products (%) | 2-Formyl Isomer (%) | 3-Formyl Isomer (%) | α:β Ratio |
| Methyl | 85 | 80 | 20 | 4.0 : 1 |
| Ethyl | 81 | 75 | 25 | 3.0 : 1 |
| Isopropyl | 72 | 56 | 44 | 1.3 : 1 |
| t-Butyl | 63 | 12 | 88 | 0.14 : 1 |
| Phenyl | 93 | 90 | 10 | 9.0 : 1 |
| p-Tolyl | 95 | 92 | 8 | 11.5 : 1 |
| p-Anisyl | 94 | 93 | 7 | 13.3 : 1 |
| p-Chlorophenyl | 85 | 88 | 12 | 7.3 : 1 |
| p-Nitrophenyl | 70 | 83 | 17 | 4.9 : 1 |
Data adapted from "Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I-Substituted Pyrroles".[1][2]
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of a 1-Substituted Pyrrole
This protocol is a general guideline and may require optimization for specific substrates.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.05 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.05 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes. The Vilsmeier reagent is typically colorless but may appear yellow or orange due to minor impurities.[11]
2. Formylation Reaction:
-
Dissolve the 1-substituted pyrrole (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).
-
Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
3. Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice water.
-
Stir the mixture for 30 minutes to hydrolyze the iminium salt intermediate.
-
If DCM was used as the solvent, separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the formylated pyrrole isomers.
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Caption: Experimental workflow for Vilsmeier-Haack formylation.
References
- 1. scribd.com [scribd.com]
- 2. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. datapdf.com [datapdf.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of Pyrrole-2-carbaldehydes - Avoiding Over-oxidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of pyrrole-2-carbaldehydes, with a specific focus on preventing over-oxidation.
Troubleshooting Guides
Issue 1: Low Yield of Pyrrole-2-carbaldehyde and Significant Formation of Byproducts in Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of pyrroles. However, issues such as low yield and the formation of isomers or other byproducts can occur.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Moisture in Reagents/Solvents | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly distilled reagents, particularly phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). |
| Incorrect Stoichiometry | Carefully control the molar ratio of the Vilsmeier reagent to the pyrrole substrate. An excess of the reagent can lead to di-formylation or polymerization. A 1.1 to 1.5:1 ratio of Vilsmeier reagent to pyrrole is a good starting point. |
| Suboptimal Reaction Temperature | The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-10 °C). The subsequent addition of the pyrrole should also be done at a controlled low temperature to prevent side reactions. Monitor the reaction by TLC to determine the optimal temperature for the specific substrate.[1] |
| Formation of Pyrrole-3-carbaldehyde Isomer | The regioselectivity of the Vilsmeier-Haack reaction is influenced by both electronic and steric factors of the substituents on the pyrrole ring.[2] For certain substituted pyrroles, the formation of the 3-isomer may be significant. Purification by column chromatography is often necessary to separate the isomers. |
| Incomplete Hydrolysis of the Iminium Salt Intermediate | Ensure the hydrolysis step is complete by refluxing the reaction mixture after the addition of water or aqueous base. Incomplete hydrolysis will result in a lower yield of the desired aldehyde.[1] |
Issue 2: Over-oxidation of Pyrrole-2-methanol to Pyrrole-2-carboxylic Acid
The oxidation of pyrrole-2-methanol to pyrrole-2-carbaldehyde is a common synthetic step, but over-oxidation to the corresponding carboxylic acid is a frequent side reaction.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Harsh Oxidizing Agent | Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are likely to cause over-oxidation.[3] |
| Prolonged Reaction Time or Elevated Temperature | Even with milder oxidants, extended reaction times or higher temperatures can lead to the formation of the carboxylic acid. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Air Oxidation | Pyrrole-2-carbaldehyde can be susceptible to air oxidation, especially under basic conditions or upon prolonged storage.[4] Work up the reaction under an inert atmosphere and store the purified product under nitrogen or argon at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the best methods to synthesize pyrrole-2-carbaldehyde while minimizing over-oxidation?
A1: Two main strategies are employed: direct formylation of the pyrrole ring and oxidation of pre-formed pyrrole-2-methanol.
-
Vilsmeier-Haack Reaction: This is a direct formylation method that generally provides good yields of pyrrole-2-carbaldehyde.[1][2] Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to avoid side reactions.
-
Oxidation of Pyrrole-2-methanol: This two-step approach involves the initial synthesis of pyrrole-2-methanol, followed by its oxidation. To prevent over-oxidation to the carboxylic acid, it is essential to use mild and selective oxidizing agents.
Q2: Which mild oxidizing agents are recommended for the conversion of pyrrole-2-methanol to pyrrole-2-carbaldehyde?
A2: Several mild oxidation methods are effective in minimizing over-oxidation:
-
Dess-Martin Periodinane (DMP) Oxidation: This method is known for its high selectivity for oxidizing primary alcohols to aldehydes under neutral and mild conditions.[3]
-
Swern Oxidation: This technique utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C) and is highly effective for this transformation.[5][6]
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a classic and effective reagent for the selective oxidation of allylic and benzylic alcohols, and it can be applied to the oxidation of pyrrole-2-methanol.
Q3: I am observing a significant amount of pyrrole-2-carboxylic acid in my product. How can I remove it?
A3: Pyrrole-2-carboxylic acid can often be removed by an aqueous basic wash. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
Q4: Are there any "greener" alternatives to the classical synthesis methods?
A4: Yes, newer methods are being developed to be more environmentally friendly.
-
Oxidative Annulation: This method allows for the de novo synthesis of pyrrole-2-carbaldehydes from simple starting materials, avoiding the use of hazardous oxidants and harsh conditions.[7]
-
Enzymatic CO₂ Fixation: Biocatalytic methods using enzymes to carboxylate pyrrole followed by reduction to the aldehyde are being explored as a sustainable alternative.[8]
Data Presentation
Table 1: Comparison of Common Methods for Pyrrole-2-carbaldehyde Synthesis
| Method | Starting Material | Typical Yield (%) | Key Advantages | Common Byproducts/Issues |
| Vilsmeier-Haack Reaction | Pyrrole | 78-95[1] | High yield, one-pot procedure | Pyrrole-3-carbaldehyde, polymerization, requires careful temperature control |
| Oxidative Annulation | Aryl methyl ketones, arylamines, acetoacetate esters | Up to 74[7] | Avoids hazardous oxidants, prevents over-oxidation to benzoic acids[7] | Requires specific starting materials |
Table 2: Comparison of Mild Oxidizing Agents for Pyrrole-2-methanol
| Oxidizing Agent | Typical Reaction Conditions | Reported Yield (%) | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | High (often >90%) | Mild, neutral conditions, high selectivity | Reagent can be expensive and moisture-sensitive |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | High (often >90%) | Excellent for sensitive substrates, avoids over-oxidation | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide |
| Manganese Dioxide (MnO₂) | CH₂Cl₂ or Acetone, reflux | Variable (60-90%) | Inexpensive, easy work-up | Requires a large excess of reagent, can be slow |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Pyrrole
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Pyrrole (freshly distilled)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃, freshly distilled)
-
Ethylene dichloride (anhydrous)
-
Sodium acetate trihydrate
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium carbonate
-
Ether
-
Petroleum ether (b.p. 40-60 °C)
Procedure:
-
In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place DMF (1.1 moles).
-
Cool the flask in an ice bath and add POCl₃ (1.1 moles) dropwise over 15 minutes, maintaining the internal temperature between 10-20 °C.
-
Remove the ice bath and stir the mixture for 15 minutes.
-
Replace the ice bath and add ethylene dichloride (250 mL).
-
Once the internal temperature is below 5 °C, add a solution of pyrrole (1.0 mole) in ethylene dichloride (250 mL) dropwise over 1 hour.
-
After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Cool the mixture to 25-30 °C and cautiously add a solution of sodium acetate trihydrate (5.5 moles) in water (approx. 1 L).
-
Reflux the mixture again for 15 minutes with vigorous stirring.
-
Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer.
-
Extract the aqueous phase three times with ether.
-
Combine the organic layers and wash them three times with saturated aqueous sodium carbonate solution.
-
Dry the organic solution over anhydrous sodium carbonate, filter, and remove the solvents by distillation.
-
Distill the residue under reduced pressure to obtain crude pyrrole-2-carbaldehyde (b.p. 78 °C at 2 mm).
-
Recrystallize the crude product from boiling petroleum ether to obtain pure pyrrole-2-carbaldehyde (m.p. 44-45 °C). The overall yield is typically 78–79%.[1]
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of Pyrrole-2-methanol
This is a general procedure that should be optimized for specific substrates.
Materials:
-
Pyrrole-2-methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve pyrrole-2-methanol (1.0 equivalent) in anhydrous CH₂Cl₂ in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMP (1.1-1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure pyrrole-2-carbaldehyde.
Visualizations
Caption: Factors leading to over-oxidation in the synthesis of pyrrole-2-carbaldehyde.
Caption: Troubleshooting workflow for pyrrole-2-carbaldehyde synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Page loading... [guidechem.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 8. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation | MDPI [mdpi.com]
improving the hydrolysis step in Vilsmeier-Haack synthesis
Technical Support Center: Vilsmeier-Haack Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the critical hydrolysis step of the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the hydrolysis step in the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction initially produces an iminium ion intermediate after the electrophilic aromatic substitution.[1][2] The hydrolysis step is essential to convert this stable iminium salt into the final desired aryl aldehyde or ketone product during the reaction workup.[1][2][3]
Q2: What are the standard conditions for the hydrolysis step?
Typically, the reaction mixture is quenched by pouring it into ice-water.[4] This is followed by neutralization with a base to facilitate the hydrolysis of the iminium intermediate.[4] Common bases used include aqueous solutions of sodium acetate, sodium carbonate, sodium bicarbonate, or sodium hydroxide.[4][5] The mixture is often stirred for a period to ensure the hydrolysis goes to completion.[4][5]
Q3: How can I monitor the completion of the hydrolysis?
The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). A sample from the reaction mixture can be spotted on a TLC plate against a standard of the starting material or the expected product. The disappearance of the intermediate iminium salt spot and the appearance of the product spot indicate the reaction's progression.
Q4: What are common side products that can form during this step?
Side product formation can arise from several issues. If the starting material contains nucleophilic functional groups (like -OH or -NH2), they can react with the Vilsmeier reagent.[4] In highly activated substrates, over-formylation (diformylation) can occur.[4][6] In some cases, particularly with substrates like pyrroles, chlorination of the aromatic ring can be a competing side reaction.[7]
Troubleshooting Guide
Problem 1: Low or No Product Yield After Hydrolysis
| Possible Cause | Recommended Solution |
| Incomplete Hydrolysis: The iminium salt intermediate is stable and may not have fully hydrolyzed. | Action: Ensure the pH of the aqueous mixture is appropriate (typically neutral to slightly basic, pH 6-8) to drive the hydrolysis to completion.[4] Increase the stirring time after adding the basic solution; warming the mixture gently (e.g., to room temperature or slightly above) can also facilitate hydrolysis.[8] |
| Product is Water-Soluble: The aldehyde or ketone product may have significant solubility in the aqueous phase, leading to loss during extraction. | Action: If the product is not precipitating, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[4] Combine the organic layers, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄), and then concentrate.[4][5] |
| Decomposition of Product: The product might be unstable under the hydrolysis or workup conditions (e.g., too acidic, too basic, or high temperatures). | Action: Use a milder base for neutralization, such as sodium acetate or sodium bicarbonate, instead of strong bases like NaOH.[4][5] Perform the hydrolysis and neutralization at low temperatures (e.g., 0-10°C) to minimize degradation.[9] |
| Poor Reagent Quality: Moisture in the initial reaction (e.g., in DMF or POCl₃) can quench the Vilsmeier reagent before it reacts with the substrate.[10] | Action: Use anhydrous solvents and reagents for the formation of the Vilsmeier reagent.[4][10] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[4] |
Data Presentation: Effect of Hydrolysis Conditions on Yield
The choice of base and temperature during hydrolysis can significantly impact the final product yield. The following table summarizes outcomes from various reported procedures.
| Substrate Type | Hydrolysis Conditions | Yield (%) | Reference |
| General Aromatic | Aq. NaOAc, 0°C to RT | 77% | [9] |
| N-tert-butoxycarbonylsuccinamidal | Aq. NaOAc | 46% | [7] |
| N-tert-butoxycarbonylsuccinamidal | Aq. Na₂CO₃ | "Much lower" | [7] |
| Activated Pyridine | Ice-water quench | Not specified | [10] |
Experimental Protocols
Protocol 1: Standard Hydrolysis with Sodium Acetate
This is a widely used and generally mild procedure for hydrolyzing the iminium intermediate.
-
Preparation: Prepare a solution of sodium acetate (approximately 5-6 molar equivalents relative to the substrate) in water.[9] Cool this solution in an ice bath to 0-10°C.
-
Quenching: After the formylation reaction is complete (as monitored by TLC), slowly and carefully pour the reaction mixture into the vigorously stirred, cold sodium acetate solution.
-
Hydrolysis: Allow the mixture to stir for at least 30-60 minutes.[5] The temperature can be allowed to slowly rise to room temperature to ensure complete hydrolysis.
-
Workup: If a precipitate forms, collect it by filtration. If no solid forms, transfer the mixture to a separatory funnel and extract multiple times with an appropriate organic solvent (e.g., ethyl acetate).[4]
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4][5]
Protocol 2: Hydrolysis with Sodium Bicarbonate/Carbonate
This method is also common and uses readily available bases.
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization: While stirring vigorously in an ice bath, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH of the mixture is neutral or slightly basic (pH 7-8).[5] Caution: Gas (CO₂) will evolve.
-
Hydrolysis & Workup: Stir the mixture for 30-60 minutes at room temperature.[5] Proceed with extraction and isolation as described in Protocol 1.
Visualizations
Mechanism of the Hydrolysis Step
The diagram below illustrates the conversion of the intermediate iminium salt to the final aldehyde product.
Caption: Mechanism of iminium salt hydrolysis.
Experimental Workflow for Hydrolysis
This workflow outlines the general procedure from quenching the reaction to isolating the final product.
Caption: General experimental workflow for hydrolysis.
Troubleshooting Decision Tree
Use this logical diagram to diagnose and solve common issues encountered during the hydrolysis step.
Caption: Troubleshooting logic for low product yield.
References
- 1. Vilsmeier-Haack reaction [chemeurope.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Isolating 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the workup procedure for isolating 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, a key intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde?
The most prevalent and efficient method for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack formylation of 3,4-dimethyl-1H-pyrrole.[1] This reaction introduces a formyl group (-CHO) onto the pyrrole ring.
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is an electrophilic iminium salt, typically formed in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1] This reagent is then used to formylate the electron-rich pyrrole ring.
Q3: Why is the formylation of 3,4-dimethylpyrrole regioselective for the 2-position?
The formylation occurs preferentially at the C2 position of the pyrrole ring due to the electron-donating nature of the nitrogen atom, which stabilizes the intermediate formed during the electrophilic aromatic substitution reaction.[2]
Q4: What are the critical safety precautions to consider during the Vilsmeier-Haack reaction and workup?
Phosphorus oxychloride (POCl₃) is toxic, corrosive, and reacts violently with water. N,N-dimethylformamide (DMF) is a combustible liquid. The formation of the Vilsmeier reagent and the subsequent quenching (hydrolysis) step are highly exothermic and require careful temperature control. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and isolation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete hydrolysis of the intermediate iminium salt. | Ensure the hydrolysis is carried out with a sufficiently basic solution (e.g., sodium acetate or sodium bicarbonate). Gentle heating during hydrolysis can also drive the reaction to completion. |
| Decomposition of the Vilsmeier reagent due to moisture. | Use anhydrous solvents and reagents. Prepare the Vilsmeier reagent fresh before use. | |
| Incorrect reaction temperature. | Maintain low temperatures (0-10 °C) during the formation of the Vilsmeier reagent and the initial addition of the pyrrole substrate to prevent side reactions. | |
| Product Contamination with Starting Material | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting 3,4-dimethylpyrrole. |
| Inefficient extraction. | Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Washing the combined organic layers with brine can improve phase separation. | |
| Formation of Dark, Tarry Byproducts | Polymerization of the pyrrole under acidic conditions. | Avoid excessively high temperatures during the reaction and workup. Ensure the Vilsmeier reagent is added to the pyrrole solution and not the other way around to maintain a low concentration of the acidic reagent. |
| Diformylation of the pyrrole ring. | Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the pyrrole). | |
| Difficulty in Product Purification | Presence of polar impurities. | Wash the organic extract with a saturated sodium carbonate solution to remove acidic byproducts. |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A common eluent system is a mixture of hexanes and ethyl acetate.[3] | |
| Product appears as an oil instead of a solid | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. If it remains an oil, purification by column chromatography or distillation under reduced pressure may be necessary. |
Experimental Protocol: Workup and Isolation
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted pyrroles and should be optimized for specific experimental conditions.
1. Hydrolysis of the Iminium Salt:
-
Following the completion of the formylation reaction, the reaction mixture containing the intermediate iminium salt is cooled in an ice bath.
-
A pre-prepared aqueous solution of sodium acetate or sodium bicarbonate is added slowly and cautiously to the reaction mixture with vigorous stirring. Caution: This step is exothermic.
-
To ensure complete hydrolysis, the mixture can be gently heated to reflux for 15-30 minutes.[3]
2. Extraction:
-
After cooling to room temperature, the mixture is transferred to a separatory funnel.
-
The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or dichloromethane.[3]
-
The organic extracts are combined.
3. Washing and Drying:
-
The combined organic layers are washed sequentially with water and then with a saturated brine solution.[3]
-
The organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.[3]
4. Solvent Removal and Purification:
-
The drying agent is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde can be further purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization.[3]
Data Presentation
Typical Reaction Parameters for Vilsmeier-Haack Formylation of Substituted Pyrroles
| Parameter | Condition | Notes |
| Vilsmeier Reagent Formation Temperature | 0 - 10 °C | The reaction is exothermic and requires cooling. |
| Pyrrole Addition Temperature | 0 - 10 °C | Slow addition is crucial to control the exothermic reaction. |
| Reaction Temperature | Room temperature to 40-60 °C | Gentle heating may be required to drive the reaction to completion. |
| Reaction Time | 2 - 4 hours | Monitor by TLC. |
| Hydrolysis | Aqueous Sodium Acetate or Bicarbonate | Exothermic reaction; may require gentle reflux for completion.[3] |
| Purification Method | Column Chromatography or Recrystallization | A mixture of hexanes and ethyl acetate is a common eluent for chromatography.[3] |
Note: The specific quantities of reagents and yields will vary depending on the scale of the reaction and the purity of the starting materials.
Visualizations
Experimental Workflow for Workup and Isolation
Caption: A general workflow for the workup and isolation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield during isolation.
References
Technical Support Center: Monitoring the Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, typically via a Vilsmeier-Haack reaction, using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this synthesis?
A1: TLC is a rapid and effective technique used to monitor the progress of the reaction.[1][2][3] It allows for the qualitative assessment of the consumption of the starting material (3,4-Dimethyl-1H-pyrrole), the formation of the desired product (3,4-Dimethyl-1H-pyrrole-2-carbaldehyde), and the potential formation of byproducts. This real-time monitoring helps in determining the optimal reaction time and preventing the formation of impurities from over-reaction.
Q2: What is a typical solvent system (eluent) for the TLC analysis of this reaction?
A2: A common mobile phase for separating pyrrole derivatives is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. A starting point for optimization could be a 19:1 or 4:1 mixture of petroleum ether and ethyl acetate.[4] The ideal solvent system should provide good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.
Q3: How can I visualize the spots on the TLC plate?
A3: Pyrrole derivatives are often UV active due to their conjugated π-systems, allowing for non-destructive visualization under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background.[4][5][6][7] Destructive visualization methods include exposing the plate to iodine vapor, which typically stains organic compounds, or using specific chemical stains.[5][8] Stains like p-anisaldehyde or phosphomolybdic acid can be effective general-purpose stains.[8] For aldehydes, a 2,4-dinitrophenylhydrazine (DNPH) stain can be used, which forms yellow to orange spots.[8]
Q4: What are the expected relative Rf values for the starting material and the product?
A4: The product, 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, is more polar than the starting material, 3,4-Dimethyl-1H-pyrrole, due to the presence of the aldehyde group. Therefore, the product will have a lower Rf value (travel a shorter distance up the plate) than the starting material in a normal-phase TLC system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible on the TLC plate. | - The sample concentration is too low.- An inappropriate visualization technique was used. | - Spot the sample multiple times at the same origin, allowing the solvent to dry between applications.- Try a different visualization method (e.g., if UV is ineffective, use a chemical stain like p-anisaldehyde or iodine vapor). |
| Spots remain on the baseline. | - The eluent is not polar enough to move the compounds up the plate. | - Increase the polarity of the solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. |
| Spots are streaking. | - The sample is too concentrated.- The compound is acidic or basic.- The compound may be decomposing on the silica gel. | - Dilute the reaction sample before spotting it on the TLC plate.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent system.- Consider using a different stationary phase, such as alumina, or running the TLC quickly and developing it immediately. |
| Starting material and product spots are not well-separated. | - The polarity of the eluent is not optimal. | - Systematically vary the ratio of the solvents in your eluent system to achieve better separation. Trying a different solvent system altogether may also be effective. |
| Multiple unexpected spots appear. | - Formation of byproducts (e.g., isomers, di-formylated product).- Degradation of starting material or product. | - If side reactions are suspected, reaction conditions such as temperature and stoichiometry of reagents may need to be optimized.[2][3]- Ensure reagents are pure and anhydrous, as moisture can lead to side reactions.[3] |
| A large, smeared spot is observed when using a high-boiling solvent like DMF. | - The high-boiling solvent is interfering with the chromatography. | - After spotting the TLC plate, place it under a high vacuum for a few minutes to remove the residual solvent before developing the plate.[9] |
Experimental Protocols
General Procedure for TLC Monitoring of the Vilsmeier-Haack Reaction
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a light line (the origin) approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark the lanes for the starting material (SM), co-spot (Co), and reaction mixture (R).
-
-
Sample Preparation and Spotting:
-
Prepare a dilute solution of the starting material (3,4-Dimethyl-1H-pyrrole) in a volatile solvent (e.g., dichloromethane).
-
Carefully, using a capillary tube, spot a small amount of the starting material solution in the "SM" lane.
-
Withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent.
-
Spot the diluted reaction mixture in the "R" lane.
-
In the "Co" lane, spot the starting material first, and then spot the reaction mixture on top of it.
-
-
Development of the TLC Plate:
-
Pour a small amount of the chosen eluent (e.g., 19:1 petroleum ether:ethyl acetate) into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp. Circle the visible spots with a pencil.
-
If necessary, use a chemical stain for further visualization.
-
Compare the spots in the different lanes to assess the progress of the reaction. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot in the "R" lane indicate that the reaction is proceeding.
-
Visualizations
Caption: A general workflow for monitoring the reaction progress using TLC.
Caption: A troubleshooting decision tree for common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Scale-up Considerations for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde?
A1: The Vilsmeier-Haack reaction is the most prevalent and scalable method for the formylation of electron-rich pyrroles like 3,4-dimethyl-1H-pyrrole to produce 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring.
Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A2: The primary safety concerns revolve around the highly reactive and hazardous nature of the reagents. Phosphorus oxychloride (POCl₃) is toxic, corrosive, and reacts violently with water. The formation of the Vilsmeier reagent is a highly exothermic process that requires careful temperature control to prevent a runaway reaction. The quenching step with water or a basic solution is also highly exothermic and must be conducted with caution, especially at a larger scale. It is imperative to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
Q3: How do the methyl substituents on the pyrrole ring influence the Vilsmeier-Haack reaction?
A3: The two methyl groups at the 3 and 4 positions of the pyrrole ring are electron-donating, which activates the ring towards electrophilic substitution, making the Vilsmeier-Haack reaction highly efficient. These substituents also direct the formylation to one of the adjacent, unsubstituted α-positions (2 or 5). Due to the symmetry of the starting material, formylation at either the 2 or 5 position results in the same product, 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, thus avoiding the formation of regioisomers.
Q4: What are the common byproducts in this synthesis, and how can they be minimized?
A4: Common byproducts can include small amounts of diformylated pyrroles if an excess of the Vilsmeier reagent is used. Additionally, polymerization of the starting pyrrole or the product can occur, especially at elevated temperatures or in the presence of acidic impurities. To minimize these byproducts, it is crucial to maintain a 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the pyrrole, control the reaction temperature (typically between 0°C and room temperature), and use purified reagents and solvents.
Q5: What are the recommended methods for purifying 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde at scale?
A5: For laboratory scale, column chromatography on silica gel is effective for achieving high purity. For larger scales, a combination of vacuum distillation followed by recrystallization is often more practical. Petroleum ether or hexanes are suitable solvents for recrystallization.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Vilsmeier Reagent: The reagent is moisture-sensitive and should be prepared fresh. Old or decomposed DMF can also be a cause. | Ensure all glassware is thoroughly dried. Use fresh, high-purity DMF and POCl₃. Prepare the Vilsmeier reagent in situ just before use. |
| Incorrect Reaction Temperature: The optimal temperature can vary. | For the formation of the Vilsmeier reagent, maintain a low temperature (0-10°C). During the addition of the pyrrole, a temperature of 0°C to room temperature is typically effective. Monitor the reaction by TLC to determine the optimal temperature and reaction time. | |
| Inefficient Quenching/Hydrolysis: The intermediate iminium salt must be fully hydrolyzed to the aldehyde. | Pour the reaction mixture into a vigorously stirred, cold aqueous solution of a base like sodium acetate or sodium bicarbonate to ensure complete and rapid hydrolysis. | |
| Formation of Dark Polymeric Byproducts | Excessive Acidity: The acidic conditions of the reaction can promote the polymerization of the electron-rich pyrrole. | Use the correct stoichiometry of reagents and avoid prolonged reaction times at elevated temperatures. |
| High Reaction Temperature: Localized heating can lead to polymerization. | Ensure efficient stirring and cooling to maintain a controlled temperature. For larger-scale reactions, consider a slower addition rate of the Vilsmeier reagent. | |
| Product is an Oil and Difficult to Purify | Presence of Impurities: Residual solvents or byproducts can prevent crystallization. | If recrystallization fails, purify the product by vacuum distillation or column chromatography. |
| Multiple Formylation Products Observed | Excess Vilsmeier Reagent: Using too much of the formylating agent can lead to the formation of diformylated byproducts. | Carefully control the stoichiometry, aiming for a 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the 3,4-dimethyl-1H-pyrrole. |
Quantitative Data
| Parameter | Condition | Expected Outcome | Notes |
| Reactants | 3,4-Dimethyl-1H-pyrrole, DMF, POCl₃ | 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde | The purity of starting materials is crucial for high yield. |
| Stoichiometry (Pyrrole:DMF:POCl₃) | 1 : 1.1 : 1.1 | Good yield with minimal diformylation | A slight excess of DMF and POCl₃ is common. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Efficient reaction and easy work-up | Anhydrous solvents are essential. |
| Vilsmeier Reagent Formation Temp. | 0 - 10°C | Controlled formation of the reagent | The reaction is exothermic. |
| Formylation Reaction Temperature | 0°C to Room Temperature | Good regioselectivity and yield | The reaction temperature is substrate-dependent.[2] |
| Reaction Time | 1 - 4 hours | Complete conversion of starting material | Monitor by TLC. |
| Typical Yield | 70-90% | - | Yields can vary based on scale and purity of reagents. |
| Boiling Point | 244.1°C at 760 mmHg[3] | - | For vacuum distillation, the boiling point will be significantly lower. |
Experimental Protocols
Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde via Vilsmeier-Haack Formylation
This protocol is a general procedure and may require optimization based on specific laboratory conditions and scale.
Materials:
-
3,4-Dimethyl-1H-pyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate trihydrate
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
Vilsmeier Reagent Formation:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled and stirred DMF, ensuring the internal temperature remains between 0 and 10°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 15-30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 3,4-Dimethyl-1H-pyrrole (1.0 equivalent) in anhydrous DCM.
-
Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Hydrolysis and Work-up:
-
Prepare a solution of sodium acetate trihydrate (e.g., 3-5 equivalents) in water and cool it in an ice bath.
-
Carefully and slowly pour the reaction mixture into the cold sodium acetate solution with vigorous stirring to hydrolyze the intermediate iminium salt. This step is exothermic.
-
To ensure complete hydrolysis, the resulting mixture can be stirred for an additional 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers and wash with water, followed by brine.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Column Chromatography (for high purity on a smaller scale):
-
Purify the crude product by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of hexanes and ethyl acetate.
-
-
Vacuum Distillation (for larger scale):
-
Distill the crude product under reduced pressure. The boiling point of the parent pyrrole-2-carboxaldehyde is 78°C at 2 mmHg, which can be used as a reference.[4]
-
-
Recrystallization:
-
The purified product can be further recrystallized from petroleum ether or hexanes to obtain a crystalline solid.[1]
-
-
Visualizations
Caption: Vilsmeier-Haack reaction pathway for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Validation & Comparative
Validating 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: A Comparative Spectroscopic Guide
For researchers, scientists, and professionals in drug development, the accurate structural confirmation of synthetic compounds is paramount. This guide provides a comparative analysis of spectroscopic data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, alongside two common alternatives: Pyrrole-2-carbaldehyde and 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde. The presented data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offers a baseline for the validation of in-house samples.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde and its structural analogs. This side-by-side comparison facilitates the identification of key spectral features and aids in the structural elucidation of these important heterocyclic aldehydes.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde | DMSO-d6 | Data available in SpectraBase[1] |
| Pyrrole-2-carbaldehyde | Acetone | 11.41 (br s, 1H, NH), 9.57 (s, 1H, CHO), 7.24 (m, 1H, H5), 7.03 (m, 1H, H3), 6.31 (m, 1H, H4)[2] |
| 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | DMSO-d6 | Data available in SpectraBase[3] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde | - | Data reported to be available[4] |
| Pyrrole-2-carbaldehyde | CDCl₃ | 179.18, 138.91, 132.72, 131.19, 129.25, 128.39, 126.22, 122.14, 111.01[5][6] |
| 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | - | Data reported to be available from a cited academic source in PubChem[7] |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Peaks (cm⁻¹) |
| 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde | - | Data reported to be available[4] |
| Pyrrole-2-carbaldehyde | Gas Phase | A comprehensive IR spectrum is available in the NIST WebBook[8] |
| 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | KBr Wafer | Data reported to be available from a cited source in PubChem[7] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde | Predicted | 124.0757 |
| Pyrrole-2-carbaldehyde | Electron Ionization | 95.04 |
| 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | Predicted | 124.07569[9] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data and a common synthetic route are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified pyrrole-2-carbaldehyde derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Background Spectrum : Record a background spectrum of the empty sample holder or the salt plate.
-
Sample Spectrum : Place the prepared sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : The absorbance or transmittance spectrum is analyzed to identify characteristic vibrational frequencies corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection : The detector records the abundance of each ion, generating a mass spectrum.
Synthesis via Vilsmeier-Haack Reaction
A common method for the formylation of electron-rich pyrroles is the Vilsmeier-Haack reaction.[10][11][12]
-
Vilsmeier Reagent Formation : In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.
-
Reaction with Pyrrole : To the pre-formed Vilsmeier reagent, add a solution of the corresponding substituted pyrrole (e.g., 3,4-dimethyl-1H-pyrrole) dropwise at 0°C.
-
Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Workup : Quench the reaction by pouring it into an ice-water mixture, often containing a base such as sodium acetate or sodium hydroxide, to hydrolyze the intermediate iminium salt.
-
Extraction and Purification : Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for the spectroscopic validation of a synthesized chemical compound like 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
Caption: Workflow for chemical synthesis and spectroscopic validation.
References
- 1. spectrabase.com [spectrabase.com]
- 2. benchchem.com [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde(19713-89-4) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 9. PubChemLite - 3,5-dimethyl-1h-pyrrole-2-carbaldehyde (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
A Comparative Guide to the ¹H NMR Shifts of 2-Formylpyrrole and 3-Formylpyrrole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H NMR spectral data of 2-formylpyrrole and 3-formylpyrrole. Understanding the differences in chemical shifts between these isomers is crucial for the unambiguous structural elucidation of pyrrole-containing compounds, which are prevalent in pharmaceuticals and natural products. This document summarizes experimental data, outlines the underlying principles governing the observed spectral differences, and provides a standardized protocol for sample analysis.
Performance Comparison: ¹H NMR Chemical Shifts
The position of the formyl group on the pyrrole ring significantly influences the chemical shifts of the aldehydic and ring protons. This is primarily due to the electron-withdrawing nature of the formyl group and the magnetic anisotropy of the pyrrole ring. Below is a summary of the experimental ¹H NMR data for 2-formylpyrrole and 3-formylpyrrole in deuterated chloroform (CDCl₃).
| Compound | Proton | Chemical Shift (δ, ppm) |
| 2-Formylpyrrole | CHO | 9.50 |
| NH | 10.8 | |
| H-3 | 7.01 | |
| H-4 | 6.34 | |
| H-5 | 7.19 | |
| 3-Formylpyrrole | CHO | 9.81 |
| NH | 8.80 (broad) | |
| H-2 | 7.42 | |
| H-4 | 6.76 | |
| H-5 | 7.08 |
Note: Chemical shifts can be influenced by solvent and concentration. The data presented here is based on spectra recorded in CDCl₃.
Analysis of Spectral Differences
The downfield shift of the aldehydic proton in 3-formylpyrrole (9.81 ppm) compared to 2-formylpyrrole (9.50 ppm) is a key distinguishing feature. This difference can be attributed to the combined effects of resonance and magnetic anisotropy.
-
Electronic Effects: The formyl group is a resonance-withdrawing group. In the 2-position, it can directly delocalize the lone pair of the nitrogen atom, leading to a significant contribution from resonance structures that increase electron density on the formyl oxygen and decrease it on the ring. When at the 3-position, this direct resonance delocalization involving the nitrogen lone pair is less effective.
-
Magnetic Anisotropy: The aromatic pyrrole ring generates its own magnetic field in the presence of an external magnetic field. Protons located in the plane of the ring (deshielding zone) experience a stronger effective magnetic field and resonate at a higher chemical shift (downfield). Protons located above or below the plane of the ring (shielding zone) experience a weaker effective magnetic field and resonate at a lower chemical shift (upfield). The aldehydic proton of the 3-formylpyrrole is positioned in a more deshielded region of the ring's anisotropic field compared to the aldehydic proton of the 2-formylpyrrole.
The chemical shifts of the ring protons are also distinct for each isomer, providing further confirmation of the substituent's position. In 2-formylpyrrole, the H-5 proton is the most downfield of the ring protons due to its proximity to the electron-withdrawing formyl group. In 3-formylpyrrole, the H-2 proton is the most downfield, being adjacent to the nitrogen and influenced by the formyl group at the 3-position.
Experimental Protocols
To obtain high-quality, comparable ¹H NMR spectra for 2-formylpyrrole and 3-formylpyrrole, the following experimental protocol is recommended:
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified formylpyrrole isomer.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the spectrometer to ensure high resolution and a symmetrical peak shape for the TMS signal.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Apply a baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
Visualization of Anisotropic Effects
The following diagram illustrates the concept of magnetic anisotropy in the pyrrole ring and its influence on the chemical shift of the formyl proton in both isomers. The cones represent the shielding (positive) and deshielding (negative) zones created by the ring current.
Caption: Magnetic anisotropy in 2- and 3-formylpyrrole.
The diagram above provides a simplified representation of the anisotropic cones of the pyrrole ring. The aldehydic proton in the 3-position lies in a region of stronger deshielding, leading to its characteristic downfield chemical shift.
Determining the Elemental Composition of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise determination of a compound's elemental composition is a critical step in chemical characterization and structural elucidation. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for establishing the elemental formula of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry.
High-resolution mass spectrometry stands out as a premier technique for this purpose, offering exceptional accuracy in mass measurement. This allows for the confident assignment of an elemental composition, a fundamental piece of data for newly synthesized molecules or for confirming the identity of known compounds. While specific experimental HRMS data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is not widely published, this guide will present expected theoretical data and compare it with the performance of alternative methods.
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the differentiation of molecules with the same nominal mass but different elemental compositions (isobars). For 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (C₇H₉NO), the theoretical exact mass of the molecular ion can be calculated and compared to the experimentally measured mass.
Table 1: Expected HRMS Data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
| Parameter | Value |
| Molecular Formula | C₇H₉NO |
| Theoretical Exact Mass (M) | 123.068414 Da |
| Expected Measured Mass ([M+H]⁺) | 124.07569 Da |
| Mass Accuracy | < 5 ppm (parts per million) |
The small difference between the theoretical and measured mass, typically less than 5 ppm, provides strong evidence for the proposed elemental composition.
Comparison with Alternative Analytical Techniques
While HRMS is a powerful tool, other techniques can also provide elemental composition data. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[1][2]
Table 2: Comparison of Analytical Techniques for Elemental Composition
| Technique | Principle | Analytes | Sample Amount | Pros | Cons |
| High-Resolution Mass Spectrometry (HRMS) | Measures the exact mass-to-charge ratio of ions.[3] | Organic and inorganic molecules. | ng to µg | High accuracy and sensitivity, provides molecular formula.[3] | Higher instrument cost, potential for matrix effects. |
| Combustion Analysis (CHNX Analysis) | Sample is combusted, and the resulting gases (CO₂, H₂O, N₂, etc.) are quantified.[4] | C, H, N, S, Halogens in organic compounds.[4] | mg | Well-established, provides direct quantitative elemental ratios. | Requires larger sample amounts, destructive.[3] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Sample is introduced into an argon plasma, and the resulting ions are analyzed by a mass spectrometer.[1] | Most elements, especially metals and trace elements.[1] | µg to mg | Extremely sensitive for trace element analysis.[1] | Not suitable for C, H, N, O determination in organic compounds. |
| X-ray Fluorescence (XRF) | X-rays excite atoms in the sample, causing them to emit characteristic fluorescent X-rays.[5] | Elements heavier than sodium.[5] | mg to g | Non-destructive, can analyze solid samples directly.[5] | Lower sensitivity for lighter elements, matrix effects can be significant.[5] |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in the gaseous state.[2] | Specific metals. | mg | High specificity for the target element. | Can only analyze one element at a time.[1] |
Experimental Protocols
A successful HRMS experiment relies on a well-defined protocol to ensure accurate and reliable results.
High-Resolution Mass Spectrometry Protocol for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
-
Sample Preparation:
-
Dissolve a small amount (typically <1 mg) of pure 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in a high-purity solvent such as acetonitrile or methanol. The final concentration should be in the low µg/mL to ng/mL range.
-
For positive ion mode analysis, it is common to add a small amount of an acid (e.g., 0.1% formic acid) to the sample solution to promote the formation of protonated molecules ([M+H]⁺).
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution with known m/z values across the desired mass range. This can be done using an external calibrant before the sample analysis or an internal calibrant mixed with the sample.
-
-
Sample Infusion and Ionization:
-
Introduce the sample solution into the mass spectrometer's ion source, typically using electrospray ionization (ESI). The sample can be directly infused or introduced via a liquid chromatography (LC) system.
-
ESI uses a high voltage to create a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.
-
-
Mass Analysis:
-
The ions are then transferred into the mass analyzer (e.g., TOF or Orbitrap).
-
The analyzer separates the ions based on their m/z ratio with high resolution, allowing for the accurate determination of their masses.
-
-
Data Acquisition and Processing:
-
Acquire the mass spectrum of the sample.
-
Process the data using the instrument's software to determine the accurate m/z of the ion corresponding to 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
-
The software can then be used to calculate the elemental composition that best fits the measured accurate mass within a specified mass tolerance (e.g., < 5 ppm).
-
Visualizing the HRMS Workflow
The following diagram illustrates the key steps in determining the elemental composition of a small molecule using high-resolution mass spectrometry.
References
A Comparative Guide to Formylation Reagents for N-Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group onto the pyrrole ring is a critical transformation in synthetic chemistry, providing a versatile handle for further functionalization in the development of pharmaceuticals and other advanced materials. This guide offers a comparative analysis of common formylation reagents for N-substituted pyrroles, supported by experimental data to aid in the selection of the most suitable method for a given synthetic challenge.
Performance Comparison of Formylation Reagents
The choice of formylation reagent for N-substituted pyrroles is dictated by factors such as substrate reactivity, desired regioselectivity, and reaction conditions. The Vilsmeier-Haack, Rieche, and Duff reactions are among the most established methods.
The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich pyrroles, typically affording the 2-formyl product in good to excellent yields.[1][2][3] The reagent, a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] This method is generally scalable and efficient for a variety of N-substituted pyrroles.[2][6] The reactivity of the pyrrole substrate is influenced by the nature of the N-substituent; electron-donating groups enhance reactivity.[6] Steric hindrance from bulky N-substituents can influence the regioselectivity, potentially leading to formylation at the C3 position.[7]
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄).[8][9] This method is also effective for electron-rich aromatic compounds.[8][9] While less common than the Vilsmeier-Haack reaction for pyrrole formylation, it presents a viable alternative.
The Duff reaction , which employs hexamethylenetetramine (HMTA) in an acidic medium, is generally less efficient for the formylation of simple N-substituted pyrroles and is more commonly applied to highly activated substrates like phenols.[10][11] The reaction often results in lower yields compared to the Vilsmeier-Haack or Rieche methods.[11]
Below is a summary of reported yields for the formylation of various N-substituted pyrroles and related heterocycles using different reagents. Direct comparison on identical substrates is limited in the literature, but the data provides valuable insights into the general efficacy of each method.
| Substrate | Reagent/Reaction | Product | Yield (%) | Reference |
| N-Benzyl-1,2,3,4-tetrahydrocarbazole | POCl₃/DMF (Vilsmeier-Haack) | 9-Benzyl-1,2,3,4-tetrahydrocarbazole-1-carbaldehyde | Very Good | [12] |
| N(21),N(22)-dimethyl-5,10,15-tritolylcorrole | POCl₃/DMF (Vilsmeier-Haack) | Mono-formylated product | - | [6] |
| 2,4-Dimethylpyrrole | POCl₃/DMF (Vilsmeier-Haack) | 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | 38 | [13] |
| Substituted Pyrrole | Microwave-assisted POCl₃/DMF (Vilsmeier-Haack) | Pyrrole carbaldehyde derivatives | Good to Excellent | [2] |
| 1-Vinylpyrroles | DMF/Oxalyl chloride | 1-Vinylpyrrole-2-carbaldehydes | Good | [14] |
| Phenols | Dichloromethyl methyl ether/TiCl₄ (Rieche) | o-Hydroxybenzaldehydes | Good to Excellent | [15][16] |
| 3,5-di-tert-butylphenol | Hexamethylenetetramine (Duff) | 3,5-di-tert-butylsalicylaldehyde | - | [10] |
Experimental Protocols
Detailed methodologies for the key formylation reactions are provided below.
Vilsmeier-Haack Formylation of N-Substituted Pyrroles
This protocol is a general procedure and may require optimization for specific substrates.
1. Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF, 1.2 equivalents) to 0 °C in an ice bath. Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise with vigorous stirring. The Vilsmeier reagent is formed in situ and should be used immediately.[1]
2. Formylation Reaction: Dissolve the N-substituted pyrrole (1.0 equivalent) in a suitable solvent (e.g., DMF or dichloromethane). Cool the solution to 0 °C. Add the freshly prepared Vilsmeier reagent dropwise to the pyrrole solution while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[6]
3. Work-up and Purification: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate to hydrolyze the intermediate iminium salt.[6] Stir until gas evolution ceases. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.[13]
Rieche Formylation of Electron-Rich Aromatics
This protocol is generalized for electron-rich aromatic compounds and can be adapted for N-substituted pyrroles.
1. Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, dissolve the N-substituted pyrrole (1.0 equivalent) in dry dichloromethane (DCM). Cool the solution to 0 °C in an ice-water bath.
2. Addition of Reagents: Slowly add titanium tetrachloride (TiCl₄, 2.2 equivalents) to the cooled solution. Stir the mixture for 5-10 minutes. Subsequently, add dichloromethyl methyl ether (1.1 equivalents) dropwise.[16]
3. Reaction and Work-up: Stir the reaction mixture at 0 °C for a specified time (e.g., 3 hours), monitoring by TLC.[16] Quench the reaction by slowly adding it to ice-water. Extract the mixture with DCM. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
4. Purification: Purify the crude product by silica gel flash chromatography.[16]
Duff Reaction for Phenols
This reaction is primarily for phenols but is included for comparative purposes.
1. Reaction Mixture: In a round-bottom flask, combine the phenol derivative, hexamethylenetetramine, and an acidic solvent such as trifluoroacetic acid or a mixture of acetic acid and glycerol.[11]
2. Heating and Hydrolysis: Heat the reaction mixture under reflux for several hours. After cooling, hydrolyze the intermediate by adding water and heating.
3. Work-up and Purification: Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent. Purify the product by recrystallization or column chromatography.
Visualizing the Chemistry
Diagrams illustrating the reaction mechanisms and a general experimental workflow are provided below to enhance understanding.
Caption: Mechanism of the Vilsmeier-Haack formylation of an N-substituted pyrrole.
Caption: Simplified mechanism of the Rieche formylation.
Caption: General experimental workflow for the formylation of N-substituted pyrroles.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. synarchive.com [synarchive.com]
- 9. Rieche formylation - Wikipedia [en.wikipedia.org]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. diposit.ub.edu [diposit.ub.edu]
A Comparative Guide to Vilsmeier-Haack and Rieche Formylation of Pyrroles for Researchers
For researchers, scientists, and drug development professionals, the formylation of pyrroles is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. The introduction of a formyl group provides a versatile handle for further molecular elaboration. Among the various formylation methods, the Vilsmeier-Haack and Rieche reactions are two of the most prominent. This guide offers an objective, data-driven comparison of these two methods, complete with experimental protocols and mechanistic diagrams to aid in reaction selection and optimization.
Executive Summary
The Vilsmeier-Haack reaction is a widely used, mild, and efficient method for the formylation of electron-rich pyrroles, typically affording high yields of the α-formylated product. Its regioselectivity can be tuned by the steric bulk of either the pyrrole substituents or the formylating reagent. The Rieche formylation, employing a dichloromethyl alkyl ether and a Lewis acid, offers an alternative route that can provide excellent yields, particularly for specific substrates like pyrrole-2-carboxylates, where it can offer complementary regioselectivity to the Vilsmeier-Haack reaction. The choice between the two methods will largely depend on the specific pyrrole substrate, the desired regioselectivity, and the reaction conditions available.
Data Presentation: Performance Comparison
The following tables summarize the performance of the Vilsmeier-Haack and Rieche formylations on various pyrrole substrates, with a focus on yield and regioselectivity.
| Table 1: Formylation of 1-Substituted Pyrroles via Vilsmeier-Haack Reaction | |||
| 1-Substituent | Reagents | Yield (%) | α:β Ratio |
| H | POCl₃, DMF | High | Predominantly α |
| Methyl | POCl₃, DMF | 95 | >99:1 |
| Ethyl | POCl₃, DMF | 94 | 49:1 |
| Isopropyl | POCl₃, DMF | 92 | 9:1 |
| tert-Butyl | POCl₃, DMF | 85 | 1:1.5 |
| Phenyl | POCl₃, DMF | 93 | 9:1 |
Data compiled from various sources, highlighting the influence of steric hindrance of the N-substituent on the regioselectivity.[1][2]
| Table 2: Comparative Formylation of Methyl 1H-pyrrole-2-carboxylate | ||||
| Method | Formylating Agent | Lewis Acid/Activator | Product(s) | Yield (%) |
| Vilsmeier-Haack | DMF | POCl₃ | 5-formyl | 81 |
| Rieche | Dichloromethyl propyl ether | SnCl₄ | 4-formyl | 99 |
| Rieche | Dichloromethyl butyl ether | SnCl₄ | 4-formyl | 99 |
This data from a direct comparative study demonstrates the complementary regioselectivity of the two methods for this specific substrate.[3]
Reaction Mechanisms and Workflows
The distinct mechanisms of the Vilsmeier-Haack and Rieche formylations are key to understanding their reactivity and selectivity.
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and an activating agent (like POCl₃).[4][5] This reagent is then attacked by the electron-rich pyrrole ring.
Rieche Formylation Mechanism
The Rieche formylation involves the activation of a dichloromethyl alkyl ether by a Lewis acid, generating a highly electrophilic species that is then attacked by the aromatic substrate.[6]
Experimental Workflow Comparison
The following diagram illustrates a generalized experimental workflow for both formylation methods.
Detailed Experimental Protocols
Vilsmeier-Haack Formylation of N-Methylpyrrole
Materials:
-
N-Methylpyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, place anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve N-methylpyrrole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-formyl-1-methylpyrrole.
Rieche Formylation of Methyl 1H-pyrrole-2-carboxylate
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Dichloromethyl propyl ether
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, dissolve methyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add SnCl₄ (2 equivalents) dropwise to the solution with stirring.
-
After stirring for 10 minutes, add dichloromethyl propyl ether (1.5 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 4-formyl-1H-pyrrole-2-carboxylate.[3]
Conclusion
Both the Vilsmeier-Haack and Rieche formylation reactions are powerful tools for the synthesis of formylpyrroles. The Vilsmeier-Haack reaction is generally the more versatile and widely used method, offering good to excellent yields for a broad range of pyrrole substrates with predictable α-selectivity that can be modulated by steric factors. The Rieche formylation, while less common, can provide access to different regioisomers, as demonstrated in the case of pyrrole-2-carboxylates, and can proceed in nearly quantitative yields. The choice of method should be guided by the specific substrate, the desired regiochemical outcome, and consideration of the reagents and reaction conditions. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Rieche formylation - Wikipedia [en.wikipedia.org]
The Biological Versatility of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dimethyl-1H-pyrrole-2-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including antimicrobial, antifungal, anticancer, and anti-inflammatory applications. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data and detailed protocols to aid in future research and development.
Antimicrobial and Antifungal Activities
Derivatives of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde, particularly carboxamides and carbohydrazides, have exhibited potent activity against a range of bacterial and fungal pathogens.
Comparative Efficacy of 3,4-Dimethyl-1H-pyrrole-2-carboxamide and Carbohydrazide Derivatives
A study on substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazides revealed significant antimicrobial and antifungal properties. The minimum inhibitory concentration (MIC) values for several of these compounds are summarized below, highlighting their efficacy against various microbial strains.
| Compound ID | Derivative Type | Test Organism | MIC (mg/mL) |
| 5f | Carbohydrazide | Broad Spectrum Antibacterial | 0.039[1] |
| 5h | Carbohydrazide | Aspergillus fumigatus | 0.039[1] |
| 5i | Carbohydrazide | Aspergillus fumigatus | 0.039[1] |
| 5j | Carbohydrazide | Aspergillus fumigatus | 0.039[1] |
Key Findings:
-
Carbohydrazide derivatives, particularly compounds 5h, 5i, and 5j , demonstrated the most potent antifungal activity against Aspergillus fumigatus.[1]
-
Compound 5f , a carbohydrazide with a 2,6-dichloro substitution on the phenyl ring, emerged as a highly active broad-spectrum antibacterial agent.[1]
Mechanism of Antifungal Action: Inhibition of Sterol 14α-demethylase
Molecular docking studies have elucidated the likely mechanism behind the antifungal activity of these derivatives. The compounds are proposed to inhibit sterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway. By binding to the active site of this enzyme, the derivatives disrupt the fungal cell membrane integrity, leading to cell death. This targeted action suggests a favorable safety profile, as it may avoid the deleterious side effects associated with compounds that interact directly with the heme iron of the enzyme.[1]
Caption: Inhibition of Fungal Sterol 14α-demethylase.
Anticancer Activity
Pyrrole derivatives have shown considerable promise as anticancer agents, with various substituted analogues exhibiting cytotoxicity against several cancer cell lines.
Cytotoxicity of Pyrrole Derivatives
While specific data for a broad range of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde derivatives is still emerging, studies on related pyrrole structures provide valuable insights into their anticancer potential. For instance, a series of 2,4-dimethylpyrrole derivatives have been evaluated for their cytotoxic effects.
| Compound Class | Cancer Cell Line | Activity (IC50) |
| Pyrrolo-imidazole derivatives | Pancreatic Cancer | 0.062 µM |
| Pyrrolo-imidazole derivatives | Prostate Cancer (A549, PC-3) | Less effective than against pancreatic cancer |
Note: The specific substitutions on the pyrrole ring play a crucial role in determining the anticancer potency. For example, the presence or absence of a p-chloro atom on a phenyl moiety can significantly impact activity.
Potential Mechanism of Action: NF-κB Pathway Inhibition
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of cellular processes involved in inflammation and cancer, such as cell proliferation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many cancers.[1][2][3][4][5] The anti-inflammatory properties of some pyrrole derivatives suggest that they may exert their anticancer effects through the modulation of the NF-κB pathway. Inhibition of NF-κB can lead to the suppression of pro-inflammatory gene expression and a reduction in tumor growth and metastasis.
Caption: Potential Inhibition of the NF-κB Signaling Pathway.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrole derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Cyclooxygenase (COX) Inhibition
Certain pyrrole derivatives have been shown to inhibit both COX-1 and COX-2 enzymes. The inhibitory concentration (IC50) values for some of these compounds are presented below.
| Compound Class | Enzyme | Activity (IC50) |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 | Comparable to meloxicam[6] |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-2 | Potentially higher than meloxicam[6] |
Note: The specific substitutions on the pyrrole-based structure significantly influence the inhibitory activity and selectivity towards COX-1 and COX-2.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Test compounds
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[7]
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of COX enzymes.
Materials:
-
Recombinant human COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds
-
Assay buffer
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing the COX enzyme, fluorometric probe, and assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity over time using a microplate reader.
-
The rate of the reaction is determined from the linear phase of the fluorescence curve.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[8][9]
References
- 1. scispace.com [scispace.com]
- 2. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 6. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Unlocking the Potential of Pyrrole-2-Carboxamides: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted pyrrole-2-carboxamides across various therapeutic targets, supported by experimental data. Our aim is to furnish researchers with the insights needed to guide the rational design of novel and potent drug candidates.
Comparative Analysis of Biological Activities
The biological activity of pyrrole-2-carboxamide derivatives is profoundly influenced by the nature and position of substituents on the pyrrole ring and the carboxamide nitrogen. Below, we compare the SAR of this scaffold against key biological targets.
Antimycobacterial Activity
Recent research has highlighted the potential of pyrrole-2-carboxamides as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis in Mycobacterium tuberculosis. This makes them promising candidates for new anti-tuberculosis drugs.
Key SAR Insights:
-
Carboxamide Substituent (R1): Bulky, lipophilic groups are critical for high potency. A significant increase in activity is observed when moving from smaller groups to larger ones like adamantyl.[1][2] Aromatic or secondary amine groups at this position lead to a loss of activity.[1][2]
-
Pyrrole Ring Substituent (R2): Phenyl and pyridyl groups with electron-withdrawing substituents attached to the pyrrole ring enhance anti-TB activity.[1][3] For instance, compounds with a fluorophenyl moiety exhibit potent activity.[1][2]
-
Pyrrole and Amide N-H Bonds: The hydrogens on both the pyrrole nitrogen and the carboxamide nitrogen are crucial for activity. Methylation of either of these positions leads to a significant reduction or complete loss of potency, suggesting their involvement in key hydrogen bonding interactions with the target enzyme.[1][2]
| Compound Ref. | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. M. tuberculosis H37Rv | Cytotoxicity (IC50, µg/mL) |
| 1 | Cyclohexyl | 4-Fluorophenyl | < 0.016 | > 64 |
| 5 | Adamantyl | 4-Fluorophenyl | < 0.016 | > 64 |
| 6 | Methyl | 4-Fluorophenyl | > 32 | > 64 |
| 12 | Adamantyl | 4-Fluorophenyl (N-Me on pyrrole) | 3.7 | > 64 |
| 13 | Adamantyl | 4-Fluorophenyl (N-Me on pyrrole & amide) | > 32 | > 64 |
| 19 | Adamantyl | 4-(Trifluoromethyl)phenyl | 0.25 | > 64 |
Kinase Inhibition
Pyrrole-2-carboxamides have been identified as potent inhibitors of various protein kinases, playing a role in cell signaling and proliferation. This makes them attractive scaffolds for the development of anti-cancer and anti-inflammatory agents.
p38α MAP Kinase Inhibition:
A novel series of pyrrole-2-carboxamides was discovered as p38α inhibitors through virtual screening.[4] The initial optimization focused on balancing activity, selectivity, and drug-like properties.
Janus Kinase 2 (JAK2) Inhibition:
A screening hit was deconstructed for SAR analysis, leading to the identification of potent and orally bioavailable JAK2 inhibitors.[5] These compounds have shown promise in preclinical models of myeloproliferative disorders.[5]
Antibacterial Activity
Beyond their antimycobacterial effects, pyrrole-2-carboxamides have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Key SAR Insights:
-
Modifications of the pyrrole and carboxamide moieties have led to compounds with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[6][7][8]
-
For instance, certain 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives have shown significant activity against strains like Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.[8]
| Compound Ref. | R-group on Carboxamide | MIC (µg/mL) vs. K. pneumoniae | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| 4i | 4-Nitrophenyl | 1.02 | 1.56 | 3.56 |
| 4a | Phenyl | >50 | >50 | >50 |
| 4c | 4-Chlorophenyl | 6.25 | 6.35 | 12.5 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate a key signaling pathway and a general workflow for identifying and characterizing novel inhibitors.
Caption: Inhibition of Mycolic Acid Transport by Pyrrole-2-Carboxamides.
Caption: General Workflow for Inhibitor Discovery and Optimization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols cited in the literature.
Antimycobacterial Susceptibility Testing
The antimycobacterial activity of the synthesized pyrrole-2-carboxamides is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv. A common method is the Microplate Alamar Blue Assay (MABA).
Protocol:
-
Two-fold serial dilutions of the test compounds are prepared in 7H9 broth supplemented with OADC in a 96-well microplate.
-
A culture of M. tuberculosis H37Rv in the mid-log phase is diluted and added to each well.
-
The plates are incubated at 37 °C for 5-7 days.
-
A mixture of Alamar Blue and Tween 80 is added to each well, and the plates are re-incubated for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink, indicating inhibition of bacterial growth.
In Vitro Kinase Inhibition Assay
The inhibitory activity against protein kinases such as p38α MAP kinase or JAK2 is often assessed using a biochemical assay that measures the phosphorylation of a substrate.
Protocol:
-
The kinase, a specific peptide substrate, and ATP are combined in a reaction buffer.
-
The test compound, at various concentrations, is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (with [γ-32P]ATP), fluorescence polarization, or an antibody-based detection system (e.g., ELISA).
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Cytotoxicity Assay
To assess the selectivity of the compounds, their cytotoxicity against mammalian cell lines (e.g., Vero, HepG2) is determined. The MTT or MTS assay is commonly used.
Protocol:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
The MTT or MTS reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.
This guide provides a snapshot of the exciting and rapidly evolving field of pyrrole-2-carboxamide research. The diverse biological activities and well-defined structure-activity relationships make this scaffold a highly promising starting point for the development of next-generation therapeutics. Continued exploration and optimization of these compounds hold the potential to address significant unmet medical needs.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Methods for Pyrrole Formylation
For researchers, scientists, and drug development professionals, the introduction of a formyl group onto a pyrrole ring is a critical transformation in the synthesis of a vast array of bioactive molecules and functional materials. While the Vilsmeier-Haack reaction is a widely employed and versatile method, a number of alternative approaches exist, each with its own distinct advantages, disadvantages, and substrate scope. This guide provides an objective comparison of key alternative methods to the Vilsmeier-Haack reaction for pyrrole formylation, supported by experimental data and detailed protocols.
Comparison of Alternative Formylation Methods for Pyrroles
The following table summarizes the key features of various alternative methods for pyrrole formylation, providing a direct comparison of their reagents, typical conditions, yields, and notable advantages or disadvantages.
| Reaction | Reagents | Typical Conditions | Yield | Advantages | Disadvantages |
| Gattermann Reaction | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Anhydrous, low temperature | Moderate to Good | Applicable to electron-rich heterocycles. | Highly toxic and gaseous HCN, strong Lewis acids. |
| Reimer-Tiemann Reaction | CHCl₃, strong base (e.g., NaOH) | Biphasic, heating | Low to Moderate | Inexpensive reagents. | Often leads to ring expansion (Ciamician-Dennstedt rearrangement) in pyrroles, forming 3-chloropyridines; low yields of formylated product.[1][2][3][4] |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA) | Heating | Low to Moderate | Avoids highly toxic reagents. | Generally inefficient with low yields; primarily used for phenols.[5][6][7] |
| Formylation with Dichloromethyl Alkyl Ethers | Cl₂CHOR, Lewis Acid (e.g., TiCl₄, SnCl₄) | Anhydrous, low temperature | Good to Excellent | High yields, especially for substituted pyrroles; regioselective.[8][9] | Requires preparation of the dichloromethyl alkyl ether reagent. |
| Organolithium Formylation | Organolithium reagent (e.g., n-BuLi), DMF or Ethyl Formate | Anhydrous, very low temperature (-78 °C) | Good | High regioselectivity based on the position of lithiation; good yields. | Requires strictly anhydrous conditions and very low temperatures; sensitive to functional groups. |
| Formylation with Triethyl Orthoformate | HC(OEt)₃, Trifluoroacetic Acid (TFA) | Mild conditions | Good | Improved and milder method, particularly for dipyrromethanes. | Primarily demonstrated for specific pyrrole systems like dipyrromethanes. |
| Catalytic Formylation (Iron-Catalyzed) | Formaldehyde, Aqueous Ammonia, FeCl₃ | Heating, air as oxidant | Moderate to Good | Environmentally benign (iron catalyst, air as oxidant). | Primarily developed for indoles; applicability to a broad range of pyrroles needs further investigation.[10] |
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized mechanisms or workflows for the discussed formylation methods.
Detailed Experimental Protocols
1. Gattermann Formylation of 2,3,5-Trimethylpyrrole
This protocol is adapted from the literature for the formylation of an activated pyrrole.[11]
-
Reagents: 2,3,5-Trimethylpyrrole, Zinc Cyanide (Zn(CN)₂), Anhydrous Ether, Dry HCl gas.
-
Procedure:
-
A solution of 2,3,5-trimethylpyrrole in anhydrous ether is cooled in an ice-salt bath.
-
An equimolar amount of zinc cyanide is added to the solution.
-
A stream of dry hydrogen chloride gas is passed through the stirred mixture for 1-2 hours, maintaining the low temperature.
-
The reaction mixture is stirred for an additional hour at low temperature and then allowed to stand overnight at room temperature.
-
The resulting aldimine hydrochloride precipitate is filtered, washed with anhydrous ether, and then hydrolyzed by boiling with water for 15 minutes.
-
The product, 2,4,5-trimethylpyrrole-3-carboxaldehyde, is isolated by filtration or extraction and purified by recrystallization.
-
-
Reported Yield: 67%[11]
2. Formylation of Ethyl 1H-Pyrrole-2-carboxylate with Dichloromethyl Propyl Ether
This method provides a highly regioselective and high-yielding alternative to the Vilsmeier-Haack reaction for certain pyrrole substrates.[12]
-
Reagents: Ethyl 1H-pyrrole-2-carboxylate, Dichloromethyl propyl ether, Titanium tetrachloride (TiCl₄), Dichloromethane (DCM).
-
Procedure:
-
To a solution of ethyl 1H-pyrrole-2-carboxylate in dry dichloromethane at 0 °C under an inert atmosphere, add titanium tetrachloride (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add dichloromethyl propyl ether (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired formylated pyrrole.
-
-
Reported Yield: Nearly quantitative yields for the 4-formyl and 5-formyl derivatives are reported, depending on the specific substrate and conditions.[12][13]
3. Formylation of N-Boc-3-bromopyrrole via Lithiation
This procedure demonstrates a regioselective formylation at the C2 position of a protected and substituted pyrrole.
-
Reagents: N-Boc-3-bromopyrrole, Lithium diisopropylamide (LDA), Ethyl formate, Tetrahydrofuran (THF).
-
Procedure:
-
Prepare a solution of LDA in dry THF at -78 °C under an inert atmosphere.
-
Add a solution of N-Boc-3-bromopyrrole in dry THF dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -75 °C for 1 hour to ensure complete lithiation.
-
Add ethyl formate (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the C2-formylpyrrole.
-
-
Reported Yield: Good yields are generally obtained.
4. Formylation of Dipyrromethanes with Triethyl Orthoformate and TFA
This is an improved method for the formylation of dipyrromethanes, which are important precursors in porphyrin synthesis.[9]
-
Reagents: 5-Carboxy-5'-methyldipyrromethane, Trifluoroacetic acid (TFA), Triethyl orthoformate.
-
Procedure:
-
Treat the 5-carboxy-5'-methyldipyrromethane with trifluoroacetic acid briefly to effect decarboxylation.
-
Quench the trifluoroacetic acid solution and isolate the decarboxylated dipyrromethane.
-
Dissolve the isolated dipyrromethane in a suitable solvent and treat with triethyl orthoformate.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction mixture by neutralization and extraction.
-
Purify the resulting formylated dipyrromethane by chromatography or recrystallization.
-
-
Reported Yield: This improved procedure is reported to give higher and more consistent yields compared to the modified Vilsmeier-Haack procedure for these substrates.[9]
Conclusion
While the Vilsmeier-Haack reaction remains a powerful and versatile tool for pyrrole formylation, a comprehensive understanding of the available alternative methods is crucial for the modern synthetic chemist. The choice of the optimal formylation strategy depends on a careful consideration of the substrate's electronic and steric properties, the desired regioselectivity, the tolerance of functional groups, and practical considerations such as the toxicity of reagents and scalability. The Gattermann and Duff reactions offer classical alternatives, though often with significant drawbacks. More modern approaches, such as formylation with dichloromethyl alkyl ethers and organolithium reagents, provide excellent yields and regioselectivity for specific applications. The development of catalytic methods further promises more environmentally benign and efficient routes to these valuable building blocks. This guide provides a foundation for researchers to make informed decisions when designing synthetic routes toward functionalized pyrrole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. chemistnotes.com [chemistnotes.com]
- 4. researchgate.net [researchgate.net]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Formylation of Pyrroles: Catalytic vs. Stoichiometric Approaches
For researchers, scientists, and professionals in drug development, the introduction of a formyl group onto a pyrrole ring is a critical transformation, providing a versatile handle for further synthetic manipulations. This guide offers an objective comparison between classical stoichiometric methods and modern catalytic approaches for pyrrole formylation, supported by experimental data and detailed protocols.
The formylation of pyrroles, a key step in the synthesis of many pharmaceuticals and functional materials, has traditionally been accomplished using stoichiometric reagents. However, the principles of green chemistry have driven the development of more sustainable catalytic methods. This guide delves into the performance of both approaches, focusing on reaction conditions, yields, regioselectivity, and substrate scope.
At a Glance: Stoichiometric vs. Catalytic Formylation
| Feature | Stoichiometric Methods (e.g., Vilsmeier-Haack) | Catalytic Methods |
| Reagent Loading | Stoichiometric or excess | Catalytic |
| Waste Generation | High (stoichiometric amounts of byproducts) | Low |
| Reaction Conditions | Often harsh (e.g., strong acids, high temperatures) | Generally milder |
| Generality & Scope | Well-established, broad scope for electron-rich pyrroles | Developing, scope can be substrate/catalyst dependent |
| Cost | Reagents can be inexpensive, but waste disposal adds cost | Catalyst cost can be high, but potential for recycling |
| Safety | Reagents can be hazardous (e.g., POCl₃) | Can offer safer alternatives |
Stoichiometric Formylation: The Workhorse Methods
Stoichiometric methods are characterized by the use of at least a full equivalent of the formylating agent. The Vilsmeier-Haack and Reimer-Tiemann reactions are the most prominent examples.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most widely used method for the formylation of pyrroles.[1][2][3][4][5] It involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2] The reaction is generally highly regioselective for the α-position (C2 or C5) of the pyrrole ring due to the electronic stabilization of the intermediate.[2]
Reaction Mechanism (Vilsmeier-Haack):
Quantitative Data for Vilsmeier-Haack Formylation of Substituted Pyrroles:
| Substrate | Product(s) | Ratio (α:β) | Total Yield (%) | Reference |
| 1-Methylpyrrole | 2-Formyl-1-methylpyrrole | >99:1 | 85 | [6] |
| 1-Phenylpyrrole | 2-Formyl-1-phenylpyrrole, 3-Formyl-1-phenylpyrrole | 9:1 | 93 | [6] |
| 1-tert-Butylpyrrole | 2-Formyl-1-tert-butylpyrrole, 3-Formyl-1-tert-butylpyrrole | 1.5:1 | 75 | [6] |
As the data indicates, the regioselectivity is highly influenced by the steric bulk of the N-substituent. Larger substituents can hinder attack at the α-position, leading to a higher proportion of the β-formylated product.[6]
Reimer-Tiemann Reaction
While classically used for the ortho-formylation of phenols, the Reimer-Tiemann reaction can be applied to electron-rich heterocycles like pyrrole.[7][8][9][10][11] The reaction typically employs chloroform in a basic aqueous solution. However, for pyrroles, this reaction is often complicated by the Ciamician-Dennstedt rearrangement, which leads to ring-expanded products such as 3-chloropyridine, making it a less reliable method for simple formylation.[7][8][10] Due to low yields of the desired formylated product and the formation of side products, the Reimer-Tiemann reaction is generally not the preferred method for pyrrole formylation.[8]
Reaction Mechanism (Reimer-Tiemann - Side Reaction):
Catalytic Formylation: The Path to Greener Synthesis
Catalytic methods offer a more atom-economical and environmentally benign alternative to stoichiometric approaches. These methods are still under development but show great promise.
Transition Metal-Catalyzed Formylation
Transition metal catalysis for C-H functionalization is a rapidly evolving field. While direct catalytic formylation of pyrroles is not as established as stoichiometric methods, related transformations have been reported. For instance, ruthenium-pincer complexes have been shown to be highly efficient for the N-formylation of various amines using CO₂ and H₂.[12] Although this is N-formylation, it demonstrates the potential of using CO₂ as a C1 source in catalytic transformations.
Cobalt-catalyzed hydrosilylation of carbon dioxide has also been explored, leading to formic acid derivatives which can act as formylating agents.[13][14] While direct application to pyrrole C-H formylation is not yet widespread, these approaches highlight a move towards using sustainable C1 sources.
Organocatalytic Formylation
Organocatalysis provides a metal-free alternative for formylation. A conceptually novel organocatalytic strategy for the formylation of boronic acids using glyoxylic acid has been reported.[15] This method could potentially be adapted for the formylation of pyrrole boronic acid derivatives.
Photocatalytic Formylation
Recent advances in photoredox catalysis have opened new avenues for C-H functionalization. A red-light-mediated C-3 formylation of indoles, a related heterocycle, has been developed using a helical carbenium ion as a photocatalyst.[16] This suggests the potential for developing similar mild, light-driven methods for the formylation of pyrroles.
Experimental Protocols
Vilsmeier-Haack Formylation of 1-Phenylpyrrole
Materials:
-
1-Phenylpyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.1 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-phenylpyrrole (1.0 equivalent) in anhydrous DCM.
-
Add the solution of 1-phenylpyrrole dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 2-formyl-1-phenylpyrrole and any 3-formyl-1-phenylpyrrole.
Conclusion
Stoichiometric methods, particularly the Vilsmeier-Haack reaction, remain the most reliable and widely used for the formylation of pyrroles, offering high yields and predictable regioselectivity for a broad range of substrates. However, these methods generate significant amounts of waste and can involve hazardous reagents.
Catalytic approaches are emerging as promising green alternatives. While direct catalytic C-H formylation of simple pyrroles is still a developing area, the progress in using sustainable C1 sources like CO₂ and the development of novel catalytic systems for related heterocycles pave the way for future innovations. For researchers and drug development professionals, the choice between stoichiometric and catalytic methods will depend on a balance of factors including substrate scope, desired regioselectivity, cost, and commitment to sustainable chemical practices. As catalytic methods continue to mature, they are poised to become increasingly competitive with their stoichiometric counterparts.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. Highly Efficient Ruthenium-Catalyzed N-Formylation of Amines with H₂ and CO₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemospecific cobalt-catalyzed hydroboration of CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cobalt-Catalyzed Hydrosilylation of Carbon Dioxide to the Formic Acid, Formaldehyde, and Methanol Level—How to Control the Catalytic Network? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Red-light mediated formylation of indoles using a helical carbenium ion as a photoredox catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Computational Analysis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde and Related Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical and Electronic Properties
This guide provides a comparative analysis of the structural, spectroscopic, and electronic properties of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic building block. Due to the limited availability of direct computational studies on this specific molecule in publicly accessible literature, this guide leverages experimental data and presents a comparative view with structurally similar pyrrole-2-carbaldehyde derivatives. The information herein is intended to support researchers in understanding the key characteristics of this compound and its analogues, which are significant scaffolds in medicinal chemistry and materials science.
Core Compound Data: 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole that serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.[1] Its reactivity is largely dictated by the electron-rich pyrrole ring and the electrophilic aldehyde group.
| Property | Value |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol [1] |
| CAS Number | 19713-89-4[1] |
| Appearance | Not specified in provided results |
| Melting Point | 133 °C |
Comparative Analysis of Spectroscopic Data
Spectroscopic analysis is fundamental to the characterization of molecular structures. Below is a comparison of available experimental spectroscopic data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde and related compounds.
¹H NMR Spectral Data
The ¹H NMR spectrum provides insights into the electronic environment of protons within a molecule. The chemical shifts are influenced by the substituents on the pyrrole ring.
| Compound | Solvent | CHO (s) | Pyrrole H-5 (d) | Pyrrole H-3/H-4 (m/d) | N-H (br s) | Other Signals (ppm) | Reference |
| 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde | DMSO-d₆ | - | - | - | - | 2.05 (s, 3H, CH₃), 2.36 (s, 3H, CH₃), 6.70 (s, 1H, pyrrole C⁵-H), 9.21 (s, 1H, CONH - for carboxamide derivative) | [2] |
| Pyrrole-2-carboxaldehyde | Acetone-d₆ | 9.57 | 7.24 | 7.03, 6.31 | 11.41 | - | |
| 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | - | - | - | - | - | - | No data available in search results |
| 1-Ethyl-1H-pyrrole-2-carboxaldehyde | - | - | - | - | - | - | No data available in search results |
Note: Direct ¹H NMR data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde was not fully available in the provided search results. The data presented is for a closely related carboxamide derivative, which provides an indication of the chemical shifts for the methyl and pyrrole protons.
Computational Analysis Workflow
While specific computational data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is not available, a general workflow for such an analysis provides a roadmap for researchers wishing to conduct their own studies. Density Functional Theory (DFT) is a common method for these calculations.
Caption: A general workflow for the computational analysis of pyrrole derivatives.
Experimental and Computational Methodologies
Synthesis
The primary synthetic route to 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack reaction.[1] This involves the formylation of the electron-rich 3,4-dimethyl-1H-pyrrole precursor.
General Vilsmeier-Haack Protocol:
-
Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to cooled N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.
-
Electrophilic Substitution: A solution of 3,4-dimethyl-1H-pyrrole is added to the Vilsmeier reagent.
-
Hydrolysis: The reaction mixture is treated with an aqueous solution (e.g., sodium acetate or sodium bicarbonate) to hydrolyze the intermediate iminium salt to the final aldehyde product.
Computational Methods
For the computational analysis of similar pyrrole derivatives, Density Functional Theory (DFT) calculations are commonly employed, often using the B3LYP functional with a basis set such as 6-311++G(d,p).[3]
Key Computational Analyses Include:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra.
-
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the electronic properties and reactivity of the molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
-
Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule to determine partial atomic charges.
Structural Comparison with Alternative Pyrrole-2-carbaldehydes
The substitution pattern on the pyrrole ring significantly influences the molecule's properties. Below is a structural comparison of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with other relevant isomers and derivatives.
Caption: Structural relationships between the target compound and its analogues.
Conclusion
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a valuable synthetic intermediate. While a comprehensive public computational dataset for this specific molecule is not yet available, this guide provides a framework for its analysis based on established experimental methods and computational workflows applied to similar structures. The comparative data presented here for related pyrrole-2-carbaldehydes can aid researchers in predicting its properties and designing future experimental and computational studies. The provided methodologies and diagrams offer a starting point for in-depth investigations into the chemical and physical characteristics of this important class of heterocyclic compounds.
References
A Comparative Guide to Assessing the Purity of Synthesized 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. Detailed experimental protocols, comparative data with commercially available alternatives, and visual workflows are presented to assist researchers in selecting the most appropriate techniques for their specific needs.
Introduction
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a key heterocyclic building block in the synthesis of various pharmacologically active compounds and functional materials. The purity of this starting material is critical as impurities can lead to undesired side reactions, lower yields of the final product, and complicate downstream purification processes. Therefore, robust analytical methods are essential to accurately determine the purity of the synthesized compound. This guide compares the most common and effective techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Purity Comparison
The purity of synthesized 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde can be benchmarked against commercially available, structurally similar alternatives. The following table summarizes the typical purity specifications for the target compound and its alternatives.
| Compound Name | Supplier Example(s) | Typical Purity (%) | Analytical Method(s) Cited |
| 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde | (Synthesized) | To be determined | HPLC, GC-MS, NMR |
| Pyrrole-2-carboxaldehyde | Sigma-Aldrich, TCI | >98 - >99 | GC |
| 2,5-Dimethyl-1H-pyrrole | Sigma-Aldrich | 98 | GC |
| 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | Synblock, Sigma-Aldrich | >95 - >98 | Not specified |
| 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde | - | Not specified | Not specified |
| 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde | Smolecule | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar pyrrole derivatives and can be adapted for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a mixture. Purity is determined by calculating the relative area of the main peak.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Synthesized 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
-
Reference standards of potential impurities (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for pyrrole derivatives is a gradient of acetonitrile and water. For example, a linear gradient from 20% to 80% acetonitrile in water (with 0.1% formic acid) over 15 minutes.[1]
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 290 nm (based on UV absorbance of similar compounds)[2]
-
-
Analysis: Inject the prepared sample and run the HPLC method.
-
Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative and qualitative information.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[1]
-
Data acquisition and processing software
Reagents:
-
Helium (carrier gas)
-
Volatile solvent (e.g., dichloromethane or methanol)
-
Synthesized 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[1]
-
Carrier Gas Flow Rate: 1 mL/min (Helium)
-
MS Detector: Electron Ionization (EI) mode at 70 eV
-
Mass Range: m/z 40-400
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Processing:
-
Determine the purity by calculating the area percentage of the main peak in the Total Ion Chromatogram (TIC).
-
Confirm the identity of the main peak by comparing its mass spectrum with known spectra or by analyzing the fragmentation pattern. The mass spectrum of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is expected to show a molecular ion peak (M+) at m/z 123.15.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment by identifying signals from impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of purity when an internal standard is used.
Instrumentation:
-
NMR spectrometer (e.g., 300 or 400 MHz)
-
5 mm NMR tubes
-
Data processing software
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
Synthesized 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent containing TMS in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Expected chemical shifts for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde would include signals for the aldehyde proton (~9.5 ppm), the pyrrole N-H proton, the pyrrole ring proton, and the two methyl groups.[3][4]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum to observe the different carbon environments in the molecule.
-
Data Processing:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Analyze the ¹H NMR spectrum for the presence of any unexpected signals, which would indicate impurities. The integration of the signals should correspond to the expected proton ratios.
-
For quantitative analysis (qNMR), a certified internal standard of known concentration is added to the sample, and the purity is calculated by comparing the integral of a signal from the analyte to that of the internal standard.
-
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the synthesis and subsequent purity validation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
Caption: A general workflow for the synthesis and purity assessment of the target compound.
Logical Comparison of Analytical Techniques
This diagram outlines the logical relationships in comparing the information obtained from different analytical techniques for a comprehensive purity assessment.
Caption: Logical flow for comparing and utilizing data from different analytical methods.
References
Safety Operating Guide
Safe Disposal of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Impervious chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Handling:
-
Avoid generating dust.[1]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when handling this chemical.
-
Wash hands thoroughly after handling.
Quantitative Data Summary
Based on data for analogous compounds, the following properties are pertinent to safe handling and disposal.
| Property | Value | Significance for Disposal |
| Physical State | Solid (crystal - powder) | Can become airborne if not handled carefully. Avoid creating dust. |
| Hazards | Causes skin and serious eye irritation.[2][3] | Direct contact should be avoided. Contaminated materials must be disposed of properly. |
| Incompatibilities | Strong oxidizing agents, strong bases. | Do not mix with these materials in a waste container. |
Step-by-Step Disposal Protocol
The primary method for the disposal of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is through an authorized hazardous waste collection service.
-
Containerization:
-
Place the waste chemical in its original container if possible, or a clearly labeled, sealable, and chemically compatible container.
-
The label should include the full chemical name: "3,4-Dimethyl-1H-pyrrole-2-carbaldehyde" and any relevant hazard symbols.
-
-
Waste Segregation:
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep in a designated hazardous waste accumulation area.
-
-
Spill Management:
-
Disposal of Contaminated Materials:
-
Any materials used to clean up spills (e.g., paper towels, absorbent pads) and any contaminated PPE should be placed in a sealed bag or container and disposed of as hazardous waste along with the chemical.
-
-
Final Disposal:
-
Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[1]
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] However, this should only be performed by a licensed waste disposal facility.
-
Experimental Workflow for Disposal
Caption: A flowchart illustrating the key steps for the proper disposal of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the most current Safety Data Sheet for the chemicals you are working with.
References
Personal protective equipment for handling 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
This guide provides crucial safety and logistical information for the handling and disposal of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
1. Hazard Identification and Precautionary Measures
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a chemical compound that requires careful handling to prevent adverse health effects. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, it is imperative to avoid all personal contact, including the inhalation of dust.[4][5] Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[1][5] When handling, refrain from eating, drinking, or smoking to prevent accidental ingestion.[4]
2. Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment to be used when handling 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. The selection of specific glove types should be based on the frequency and duration of contact.[4] For prolonged or frequently repeated contact, gloves with a higher protection class are recommended.[4]
| Protection Type | Required Equipment | Standards/Specifications |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[1][4][5] | European Standard EN 166 or OSHA 29 CFR 1910.133.[2] |
| Hand Protection | Protective gloves (e.g., nitrile rubber).[1][4][6] | Europe EN 374, US F739.[4] |
| Skin and Body | Overalls, lab coat, and/or a P.V.C. apron to prevent skin exposure.[1][4][5] | N/A |
| Respiratory | A NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary if engineering controls do not adequately prevent exposure or in case of dust generation.[1][4][5] | N/A |
3. Procedural Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde from receipt to disposal.
Caption: A logical workflow for the safe handling of chemicals.
4. Storage and Spill Management
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] Some sources also recommend refrigeration.[1]
Spill Response:
-
Minor Spills: In the event of a minor spill, immediately clean up all spilled material.[4] It is important to avoid breathing in any dust and to prevent contact with skin and eyes.[4] Wear the appropriate protective clothing, gloves, safety glasses, and a dust respirator during cleanup.[4][5] Use dry clean-up procedures and avoid generating dust.[4][5] The spilled material should be placed in a clean, dry, sealable, and labeled container for disposal.[4][5]
-
Major Spills: For major spills, the area should be evacuated.[4] Alert emergency responders and inform them of the location and nature of the hazard.[4][5] Personal contact with the spilled material must be controlled by wearing appropriate protective clothing.[4]
5. Disposal Plan
All waste materials, including the chemical itself and any contaminated items, must be disposed of in accordance with national and local regulations. Dispose of the contents and the container at an approved waste disposal plant.[1][2] It is crucial to leave chemicals in their original containers and not to mix them with other waste. Uncleaned containers should be handled in the same manner as the product itself.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
